Ceftiofur Thiolactone
Description
Structure
2D Structure
Properties
CAS No. |
120882-23-7 |
|---|---|
Molecular Formula |
C14H13N5O4S3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-6,10-dithia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-methoxyiminoacetamide |
InChI |
InChI=1S/C14H13N5O4S3/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-12(8)19)3-25-13(9)22/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)/b18-7-/t8-,12-/m1/s1 |
InChI Key |
CFNJWQKYNRAOLX-GHXIOONMSA-N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(CS3)CSC4=O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(CS3)CSC4=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ceftiofur Thiolactone: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftiofur thiolactone is a key metabolite of the third-generation cephalosporin antibiotic, Ceftiofur. As a member of the β-lactam class of antibiotics, Ceftiofur is widely used in veterinary medicine to treat a variety of bacterial infections. The parent compound, Ceftiofur, undergoes metabolic transformation in the body, leading to the formation of several metabolites, including the active metabolite desfuroylceftiofur and subsequently, under acidic conditions, this compound. Understanding the chemical structure and properties of this thiolactone derivative is crucial for a comprehensive grasp of Ceftiofur's pharmacology, metabolism, and potential degradation pathways. This technical guide provides a detailed overview of the chemical identity, physicochemical properties, metabolic formation, and analytical methodologies related to this compound.
Chemical Structure and Identity
This compound is a tetracyclic compound featuring a β-lactam ring fused to a dihydrothiazine ring, with an aminothiazole side chain. The defining feature of this molecule is the internal thiolactone ring, which is formed from the desfuroylceftiofur metabolite.
Chemical Name: (Z)-2-(2-Aminothiazol-4-yl)-N-((5aR,6R)-1,7-dioxo-1,4,5a,6-tetrahydro-3H,7H-azeto[2,1-b]thieno[3,4-d][1][2]thiazin-6-yl)-2-(methoxyimino)acetamide[3]
Synonyms:
-
4-Thiazoleacetamide, 2-amino-alpha-(methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]thieno[3,4-d][1][2]thiazin-6-yl]-,(alphaZ)
-
(alphaZ)-2-Amino-alpha-(methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]thieno[3,4-d][1][2]thiazin-6-yl]-4-thiazoleacetamide
-
4-Thiazoleacetamide, 2-amino-alpha-(methoxyimino)-N-(1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]thieno[3,4-d][1][2]thiazin-6-yl)-,[5aR-[5aalpha,6beta(Z)]]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 120882-23-7 | |
| Molecular Formula | C₁₄H₁₃N₅O₄S₃ | |
| Molecular Weight | 411.5 g/mol | |
| Appearance | Off-white solid | |
| Solubility | Soluble in Acetonitrile | |
| Storage Temperature | 2-8 °C | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
Metabolism and Formation of this compound
Ceftiofur is rapidly metabolized in animals following administration. The initial and primary metabolic step is the cleavage of the thioester bond, which releases the furoic acid moiety and forms the active metabolite, desfuroylceftiofur (DFC). DFC retains the core β-lactam structure and is responsible for the antimicrobial activity of the drug.
Under acidic conditions, desfuroylceftiofur can undergo an intramolecular cyclization to form the more stable this compound. This conversion is a key degradation pathway for Ceftiofur and its active metabolite.
Metabolic pathway of Ceftiofur to this compound.
Experimental Protocols
General HPLC Analysis of Ceftiofur and its Metabolites
This protocol is a composite based on several published methods for the analysis of Ceftiofur and its degradation products.
Objective: To separate and quantify Ceftiofur and its metabolites, including desfuroylceftiofur and this compound, in a given sample matrix.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Phosphate buffer (e.g., 0.02 M, pH 6.0)
-
Ceftiofur, desfuroylceftiofur, and this compound reference standards
-
Sample matrix (e.g., plasma, tissue homogenate)
Procedure:
-
Sample Preparation:
-
For biological matrices, perform a protein precipitation step using an appropriate agent (e.g., trichloroacetic acid).
-
Centrifuge the sample to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to a solid-phase extraction (SPE) cleanup for more complex matrices.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient elution using a mixture of Mobile Phase A and Mobile Phase B. A common starting point is a ratio of 25:75 (v/v) Acetonitrile to phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 292 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject prepared standards and samples onto the HPLC system.
-
Identify the peaks corresponding to Ceftiofur, desfuroylceftiofur, and this compound based on the retention times of the reference standards.
-
Quantify the analytes by comparing their peak areas to a standard curve generated from the reference standards.
-
General workflow for HPLC analysis of Ceftiofur and its metabolites.
Biological Activity and Signaling Pathways
The primary mechanism of action of Ceftiofur and its active metabolite, desfuroylceftiofur, involves the inhibition of bacterial cell wall synthesis.[2] Like other β-lactam antibiotics, they bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.
The specific biological activity of this compound itself is not as well-characterized as that of its parent compound and the active metabolite, desfuroylceftiofur. It is generally considered a more stable, but likely less active, degradation product. Further research is needed to fully elucidate any intrinsic antimicrobial efficacy or other biological effects of this compound.
Conclusion
This compound is an important molecule in the context of the metabolism and degradation of the veterinary antibiotic Ceftiofur. Its formation under acidic conditions from the active metabolite desfuroylceftiofur highlights a key pathway for the inactivation of the drug. While its fundamental chemical properties are known, further research is warranted to determine its specific quantitative physicochemical parameters and to fully assess its biological activity. The analytical methods outlined in this guide provide a foundation for researchers to further investigate the role of this compound in the overall pharmacological profile of Ceftiofur.
References
Ceftiofur Thiolactone CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ceftiofur Thiolactone, a significant metabolite of the third-generation cephalosporin antibiotic, Ceftiofur. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols for its detection and analysis.
Core Chemical Data
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 120882-23-7 | [1][2][3] |
| Molecular Weight | 411.5 g/mol | [1][4][5] |
| Molecular Formula | C₁₄H₁₃N₅O₄S₃ | [1][2][5] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Ceftiofur, the parent compound of this compound, is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.[6][7] Its antibacterial activity stems from the inhibition of bacterial cell wall synthesis.[6][7][8]
The primary mechanism involves the binding and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[4][9] PBPs play a crucial role in the final stages of peptidoglycan synthesis, a key component that provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, Ceftiofur weakens the cell wall, ultimately leading to cell lysis and bacterial death.[4][7][9] A notable advantage of Ceftiofur is its resistance to many beta-lactamase enzymes, which are produced by some bacteria to inactivate beta-lactam antibiotics.[7][10]
Experimental Protocols: Detection and Quantification
The analysis of Ceftiofur and its metabolites, including this compound, in biological matrices is crucial for pharmacokinetic and residue studies. High-performance liquid chromatography (HPLC) is a commonly employed technique.
Sample Preparation and Derivatization
A prevalent method for the determination of Ceftiofur and its desfuroylceftiofur metabolites involves a derivatization step to convert these compounds to a more stable form, desfuroylceftiofur acetamide, for accurate quantification.[1]
A general workflow for plasma sample analysis is as follows:
-
Sample Collection: Collect plasma samples.
-
Internal Standard: Add an internal standard, such as cefotaxime, to the plasma.[1]
-
Reduction: Treat the sample with dithioerythritol (DTE) in a borate buffer and incubate to cleave any macromolecule-bound desfuroylceftiofur.[1][11]
-
Derivatization: Add iodoacetamide to stabilize desfuroylceftiofur by converting it to desfuroylceftiofur acetamide.[1][11]
-
Extraction: The derivatized analyte is then ready for chromatographic analysis.
Chromatographic Conditions
A common approach for the separation and quantification of the derivatized Ceftiofur metabolites is reverse-phase HPLC with UV detection.
-
Column: A C18 column is typically used for separation.[1]
-
Mobile Phase: A gradient elution is often employed, commonly consisting of a mixture of water with an acid modifier (e.g., 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile.[1]
-
Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, for instance, 266 nm for desfuroylceftiofur acetamide.[1][5]
-
Flow Rate: A typical flow rate is 1.0 ml/min.[1]
This methodology allows for the sensitive and accurate quantification of Ceftiofur and its metabolites in various biological samples, which is essential for regulatory compliance and pharmacokinetic modeling.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. Determination of ceftiofur and its metabolite desfuroylceftiofur in bovine serum and milk by ion-paired liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of ceftiofur in healthy and lipopolysaccharide-induced endotoxemic newborn calves treated with single and combined therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Ceftiofur sodium: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 10. Ceftiofur - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]
An In-depth Technical Guide on the Degradation of Ceftiofur and the Characterization of its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary medicine to treat bacterial infections.[1] Its efficacy and stability are of significant interest to researchers and drug development professionals. The degradation of Ceftiofur, both in vivo and in the environment, is a critical area of study, as its metabolites can possess varying degrees of antimicrobial activity and potential toxicity. This technical guide provides a comprehensive overview of the degradation pathways of Ceftiofur and the analytical methods used to characterize its primary degradation products.
Degradation Pathways of Ceftiofur
Ceftiofur undergoes degradation through two primary mechanisms: hydrolysis and biodegradation .[1][2][3] These pathways lead to the formation of distinct metabolites, with the main products being desfuroylceftiofur (DFC) from hydrolysis and cef-aldehyde from biodegradation.[1][2][3]
Hydrolysis Pathway
The primary hydrolytic cleavage of Ceftiofur occurs at the thioester bond, resulting in the formation of desfuroylceftiofur (DFC).[2][3][4] DFC is a major metabolite and retains the β-lactam ring, suggesting it may still possess antimicrobial activity.[2] Under acidic conditions, desfuroylceftiofur can be converted to the corresponding thiolactone.[4]
Biodegradation Pathway
The main biodegradation pathway involves the enzymatic cleavage of the β-lactam ring of Ceftiofur, leading to the formation of cef-aldehyde.[1][2][3] This process is a common mechanism for the deactivation of β-lactam antibiotics. Unlike Ceftiofur and DFC, cef-aldehyde lacks a β-lactam ring and is considered to have less antimicrobial activity.[2][3] However, recent studies have indicated that cef-aldehyde may exhibit increased cytotoxicity compared to the parent compound.[5][6]
A study involving Escherichia coli identified two potential degradation pathways. Pathway I involves the hydrolysis of the sulfur-carbon bond, while Pathway II consists of the enzymatic cleavage of the β-lactam bond to form CEF-aldehyde.[7]
The following diagram illustrates the primary degradation pathways of Ceftiofur.
Quantitative Data on Ceftiofur Degradation
The rate of Ceftiofur degradation is influenced by factors such as temperature and the presence of microorganisms. The following table summarizes the degradation rates of Ceftiofur under various conditions.
| Temperature (°C) | Recycled Water (%) | Total Degradation Rate (x 10⁻³ h⁻¹) | Reference |
| 15 | 1 - 5 | 0.4 - 2.8 | [1][3] |
| 25 | 1 - 5 | 1.4 - 4.4 | [1][3] |
| 35 | 1 - 5 | 6.3 - 11 | [1][3] |
| 45 | 1 - 5 | 11 - 17 | [1][3] |
Experimental Protocols for Characterization
The characterization of Ceftiofur and its degradation products primarily relies on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors.
HPLC Method for Ceftiofur and Metabolites in Swine Tissues
This method is designed for the determination of Ceftiofur-related metabolites in swine muscle, kidney, liver, and fat.[8]
-
Principle: The method is based on the cleavage of disulfide and/or thioester bonds of the metabolites using dithioerythritol to yield desfuroylceftiofur. This is followed by stabilization to desfuroylceftiofur acetamide.
-
Limit of Quantitation: 0.1 µg ceftiofur equivalents/g tissue.
-
Specificity: The assay is specific for Ceftiofur-related metabolites when tested against other commercially available antibiotics for swine.
UPLC–MS/MS for Identification of Degradation Products
This method was used to identify major degradation products of Ceftiofur sodium in a biodegradation study.[7]
-
Chromatographic System: ZORBAXSB-A0 column (4.6 mm × 250 mm, 5.0 μm).
-
Mobile Phase: 0.2% trifluoroacetic acid–acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL min⁻¹.
-
Column Temperature: 40 °C.
-
Injection Volume: 20 μL.
-
Detection: UV detector at 290 nm, coupled with a mass spectrometer.
Pre-column Derivatization HPLC-UV Method
A sensitive and rapid HPLC method for the determination of Ceftiofur in honey and veterinary formulations has been developed.[9]
-
Derivatization Agent: 1,2-naphthoquinone-4-sulfonate.
-
Column: Kinetex C18.
-
Mobile Phase: Acetonitrile-water (50:50, v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Linear Range: 45–450 ng/mL.
-
Limit of Detection: 3.29 ng/mL.
-
Limit of Quantitation: 10.97 ng/mL.
The following diagram illustrates a general experimental workflow for the analysis of Ceftiofur degradation.
Conclusion
The study of Ceftiofur's degradation is essential for understanding its stability, metabolic fate, and environmental impact. While direct synthesis protocols for Ceftiofur Thiolactone are not widely reported, its formation from the primary hydrolytic metabolite, desfuroylceftiofur, under acidic conditions provides a potential route for its generation. The primary degradation pathways of Ceftiofur lead to the formation of desfuroylceftiofur and cef-aldehyde, which can be effectively identified and quantified using advanced analytical techniques such as HPLC and LC-MS/MS. Further research into the biological activity and potential toxicity of these degradation products is crucial for a comprehensive safety assessment of Ceftiofur.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ars.usda.gov [ars.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Controlled hydrolysis of ceftiofur sodium, a broad-spectrum cephalosporin; isolation and identification of hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and degradation product identification of thermally treated ceftiofur - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Cytotoxicity and degradation product identification of thermally treated ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Biodegradation Mechanisms of Ceftiofur Sodium by Escherichia sp. CS-1 and Insights from Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ceftiofur and its desfuroylceftiofur-related metabolites in swine tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
The Metabolic Journey of Ceftiofur in Cattle: An In-Depth Technical Guide to the Formation of Ceftiofur Thiolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftiofur, a third-generation cephalosporin antibiotic, is extensively used in veterinary medicine for the treatment of bacterial infections in cattle. Its efficacy is intrinsically linked to its metabolic fate within the animal. Upon administration, ceftiofur is rapidly biotransformed into a cascade of metabolites, with the antimicrobially active desfuroylceftiofur (DFC) being the cornerstone of its therapeutic action. A key, yet less discussed, metabolite is Ceftiofur Thiolactone. This technical guide provides a comprehensive overview of the metabolic pathway leading from ceftiofur to this compound in cattle, supported by quantitative data, detailed experimental protocols, and visual representations of the involved processes.
Core Metabolism of Ceftiofur
The metabolic cascade of ceftiofur in bovine species is initiated by the rapid cleavage of its thioester bond, a reaction catalyzed by esterases primarily found in the kidney and liver.[1] This initial step yields two primary molecules: the microbiologically active desfuroylceftiofur (DFC), which retains the crucial β-lactam ring, and furoic acid.[2][3]
DFC is the central hub of ceftiofur metabolism and can undergo several further transformations:
-
Conjugation: DFC readily conjugates with endogenous sulfhydryl-containing molecules. The most prominent conjugates are Desfuroylceftiofur cysteine disulfide (DCCD) and desfuroylceftiofur glutathione disulfide.[4][5] The formation of DCCD occurs through a disulfide exchange reaction with cystine.[5]
-
Dimerization: DFC can also form a disulfide dimer, 3,3'-desfuroylceftiofur disulfide.
-
Protein Binding: A significant portion of DFC binds to tissue and plasma proteins.[1][5]
Formation of this compound
A critical urinary metabolite of ceftiofur in cattle is This compound . Its formation is a direct consequence of the chemical properties of DFC in an acidic environment. Under acidic conditions, as is often the case in bovine urine, the desfuroylceftiofur molecule undergoes an intramolecular cyclization to form the corresponding thiolactone.[6] While the acidic pH of urine is the primary driver for this conversion, the potential for enzymatic catalysis in the kidney has been a subject of scientific inquiry, though direct enzymatic pathways have not been definitively elucidated in the available literature. The normal pH of bovine urine can range, and periods of lower pH would facilitate this transformation.[7]
Quantitative Pharmacokinetics of Ceftiofur and its Metabolites
The pharmacokinetic profile of ceftiofur and its metabolites has been extensively studied in cattle across various administration routes. The following tables summarize key quantitative data from several studies. It is important to note that many analytical methods measure the total ceftiofur and its active metabolites (containing the β-lactam ring) by converting them to a single derivative, desfuroylceftiofur acetamide (DCA), for quantification.
Table 1: Pharmacokinetic Parameters of Ceftiofur and its Metabolites in Cattle (Intramuscular Administration)
| Parameter | Value | Animal Model | Dosage | Reference |
| Cmax | 1.09 ± 0.21 µg/mL | Lactating Holstein Dairy Cows | 2.2 mg/kg | [8] |
| 5.539 µg/mL | Friesian Calves | 2.2 mg/kg | [2] | |
| 9.663 µg/mL | Buffalo Calves | 2.2 mg/kg | [2] | |
| 4.34 µg/mL | Veal Calves | 1 mg/kg/day for 5 days | [2] | |
| Tmax | 1.20 ± 0.26 hr | Lactating Holstein Dairy Cows | 2.2 mg/kg | [8] |
| 3.147 hr | Friesian Calves | 2.2 mg/kg | [2] | |
| 0.825 hr | Buffalo Calves | 2.2 mg/kg | [2] | |
| 2.4 hours | Veal Calves | 1 mg/kg/day for 5 days | [2] | |
| Elimination Half-life (t½) | Not specified | Lactating Holstein Dairy Cows | 2.2 mg/kg | [8] |
| 5.239 hr | Friesian Calves | 2.2 mg/kg | [2] | |
| 1.750 hr | Buffalo Calves | 2.2 mg/kg | [2] | |
| 10 hours | Veal Calves | 1 mg/kg/day for 5 days | [2] | |
| Bioavailability | 70.52% | Lactating Holstein Dairy Cows | 2.2 mg/kg | [8] |
| 89.82% | Friesian Calves | 2.2 mg/kg | [2] | |
| 99.7% | Buffalo Calves | 2.2 mg/kg | [2] |
Table 2: Pharmacokinetic Parameters of Ceftiofur and its Metabolites in Cattle (Subcutaneous Administration)
| Parameter | Value | Animal Model | Dosage | Reference |
| Cmax | 0.88 ± 0.21 µg/mL | Lactating Holstein Dairy Cows | 2.2 mg/kg | [8] |
| 2.85 ± 1.11 µg/mL | Postpartum Holstein-Friesian Dairy Cows | 1 mg/kg | [9] | |
| Tmax | 1.50 ± 0.55 hr | Lactating Holstein Dairy Cows | 2.2 mg/kg | [8] |
| 2 hr | Postpartum Holstein-Friesian Dairy Cows | 1 mg/kg | [9] | |
| Elimination Half-life (t½) | 8.67 ± 0.72 hr | Lactating Holstein Dairy Cows | 2.2 mg/kg | [8] |
| Bioavailability | 61.12% | Lactating Holstein Dairy Cows | 2.2 mg/kg | [8] |
Experimental Protocols
Quantification of Total Ceftiofur Residues in Plasma (HPLC-UV)
This method is commonly employed to measure ceftiofur and all its desfuroylceftiofur-related metabolites by converting them to a stable derivative, desfuroylceftiofur acetamide (DCA).
-
Sample Preparation and Derivatization:
-
To 1 mL of plasma, add a reducing agent such as dithiothreitol (DTT) or dithioerythritol (DTE) in a borate buffer.[10][11]
-
Incubate the mixture to cleave the disulfide bonds of metabolites like DCCD and release DFC from protein adducts.[10][11]
-
Add iodoacetamide to the solution to derivatize the free sulfhydryl group of DFC, forming the stable DCA.[10][11]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with water and/or a weak organic solvent to remove interferences.
-
Elute the DCA with a suitable solvent, typically methanol or acetonitrile.[10]
-
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][13]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer pH 6.0) and acetonitrile.[12][13] A common mobile phase composition is a 78:22 (v/v) mixture of 0.02 M disodium hydrogen phosphate buffer and acetonitrile.[12]
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Quantification: Based on a calibration curve prepared using standards of known concentrations.
-
Determination of Desfuroylceftiofur Cysteine Disulfide (DCCD) in Bovine Kidney (LC-MS/MS)
This method allows for the specific quantification of a key metabolite without derivatization of all residues.
-
Sample Extraction:
-
Solid-Phase Extraction (SPE) Cleanup:
-
LC-MS/MS Analysis:
-
Chromatography: Utilize a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[14]
-
Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[14]
-
Detection: Monitor specific precursor-to-product ion transitions for DCCD and an internal standard for accurate quantification.[14]
-
Visualizing the Metabolic and Experimental Pathways
To better illustrate the complex processes described, the following diagrams were generated using Graphviz (DOT language).
Caption: Metabolic pathway of Ceftiofur in cattle.
Caption: Workflow for total Ceftiofur residue analysis.
Conclusion
The metabolism of ceftiofur in cattle is a rapid and complex process that is crucial for its therapeutic efficacy. The initial conversion to the active metabolite, desfuroylceftiofur, is the pivotal step, leading to a variety of subsequent products, including conjugates, dimers, and protein adducts. The formation of this compound, a significant urinary metabolite, is primarily a non-enzymatic conversion of DFC driven by the acidic environment of the urine. Understanding these metabolic pathways, supported by robust quantitative data and detailed analytical methodologies, is essential for drug development professionals and researchers in optimizing dosing regimens, ensuring food safety, and advancing the field of veterinary pharmacology.
References
- 1. A determinative and confirmatory method for ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine kidney by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actavet.org [actavet.org]
- 3. Bovine Intestinal Bacteria Inactivate and Degrade Ceftiofur and Ceftriaxone with Multiple β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of ceftiofur in bovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Creatinine recovery from bovine urine under the effect of different times and temperatures of storage | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of ceftiofur in healthy and lipopolysaccharide-induced endotoxemic newborn calves treated with single and combined therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of a Veterinary Antibiotic: A Technical Guide to the Pharmacokinetics of Ceftiofur and the Formation of its Thiolactone Adduct
For Researchers, Scientists, and Drug Development Professionals
Ceftiofur, a third-generation cephalosporin antibiotic, is a cornerstone in veterinary medicine for the treatment of bacterial infections in a variety of species, most notably cattle. Its efficacy is intrinsically linked to its pharmacokinetic profile—how the animal's body absorbs, distributes, metabolizes, and excretes the drug. A critical aspect of its metabolism is the formation of the primary active metabolite, desfuroylceftiofur (DFC), and its subsequent transformation into various conjugates, including a notable thiolactone adduct under specific conditions. This technical guide provides an in-depth exploration of the pharmacokinetics of ceftiofur and the chemistry of its thiolactone formation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Pharmacokinetics of Ceftiofur in Cattle
The pharmacokinetic properties of ceftiofur can vary significantly depending on the formulation administered—commonly ceftiofur sodium or the long-acting ceftiofur crystalline free acid (CCFA)—and the route of administration (intravenous, intramuscular, or subcutaneous). The following tables summarize key pharmacokinetic parameters of ceftiofur in cattle, providing a quantitative basis for comparison.
Data Presentation: Quantitative Pharmacokinetic Parameters
Table 1: Pharmacokinetics of Ceftiofur Sodium in Calves (2.2 mg/kg Body Weight)
| Parameter | Intravenous (IV) | Intramuscular (IM) | Subcutaneous (SC) |
| Cmax (µg/mL) | 16.72 ± 0.20 | 5.54 - 9.66 | 6.64 ± 0.08 |
| Tmax (h) | 0.083 | 0.83 - 3.15 | 3.38 ± 0.07 |
| t½β / t½el (h) | 11.07 ± 0.12 | 1.75 - 5.24 | 2.11 ± 0.25 |
| AUC (µg·h/mL) | - | - | 119.92 ± 1.08 |
| Bioavailability (F%) | - | 89.8 - 99.7 | 77.04 ± 1.64 |
| Vdss (L/kg) | 0.16 ± 0.004 | - | - |
| Cltot (L/kg/h) | 0.013 ± 0.005 | - | - |
Data compiled from multiple sources.[1][2][3] Note: Ranges are provided for IM administration to reflect variability across different studies and calf breeds.
Table 2: Pharmacokinetics of Ceftiofur Crystalline Free Acid (CCFA) in Neonatal Calves (6.6 mg/kg Body Weight, Subcutaneous)
| Parameter | Median (Range) |
| Cmax (µg/mL) | 3.23 (2.15 - 4.13) |
| Tmax (h) | 12 (12 - 48) |
| Terminal Half-life (h) | 60.6 (43.5 - 83.4) |
| AUC0-∞ (µg·h/mL) | Significantly greater than ceftiofur sodium |
| Time > 2.0 µg/mL (h) | 84.6 (48 - 103) |
Data from a comparative study in neonatal calves.[4]
Metabolism of Ceftiofur and Thiolactone Formation
Upon administration, ceftiofur is rapidly metabolized, with the initial and most significant step being the cleavage of the thioester bond to form desfuroylceftiofur (DFC) and furoic acid.[5][6] DFC is the primary microbiologically active metabolite and retains the essential β-lactam ring for antibacterial activity. DFC then undergoes further transformations, forming conjugates with endogenous sulfhydryl-containing molecules such as cysteine and glutathione, as well as binding to plasma proteins.[6]
A key, albeit less discussed, metabolic fate of DFC is its conversion to a thiolactone. This intramolecular cyclization occurs under acidic conditions.[7][8] The formation of the five-membered thiolactone ring is a favorable reaction.[9]
Mandatory Visualization: Ceftiofur Metabolic Pathway
Caption: Metabolic pathway of ceftiofur to its active metabolite and subsequent conjugates.
Experimental Protocols
To aid researchers in the practical study of ceftiofur pharmacokinetics, detailed methodologies for key experiments are provided below. These protocols are synthesized from various published studies.
Experimental Protocol 1: Pharmacokinetic Study in Cattle
-
Animal Selection and Acclimatization:
-
Select healthy cattle of a specific age and weight range.
-
Acclimate the animals to the study environment for at least one week prior to the experiment.
-
Ensure animals are free of any medication that could interfere with the study.
-
-
Drug Administration:
-
Accurately weigh each animal to determine the precise dose.
-
Administer the ceftiofur formulation (e.g., ceftiofur sodium at 2.2 mg/kg) via the desired route (IV, IM, or SC) using appropriate veterinary techniques.
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 5-10 mL) from the jugular vein into heparinized tubes at predetermined time points.
-
Suggested time points for a single-dose study: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 36, 48, and 72 hours post-administration.
-
Immediately after collection, gently invert the tubes to ensure proper mixing with the anticoagulant.
-
-
Plasma Separation and Storage:
-
Centrifuge the blood samples at approximately 1500 x g for 15 minutes to separate the plasma.
-
Carefully transfer the plasma supernatant to labeled cryovials.
-
Store the plasma samples at -20°C or lower until analysis.
-
Mandatory Visualization: Pharmacokinetic Study Workflow
Caption: A typical workflow for conducting a veterinary pharmacokinetic study.
Experimental Protocol 2: Analysis of Ceftiofur and its Metabolites in Plasma by HPLC
This protocol describes a common method involving a derivatization step to measure total ceftiofur and its desfuroylceftiofur-related metabolites.
-
Reagent Preparation:
-
Borate Buffer: Prepare a solution of boric acid and adjust the pH to 9.0 with sodium hydroxide.
-
Dithioerythritol (DTE) Solution: Dissolve DTE in borate buffer to a final concentration of 0.4%.
-
Iodoacetamide Solution: Prepare a solution of iodoacetamide in the appropriate buffer as specified by the validated method.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation and Derivatization:
-
Thaw frozen plasma samples to room temperature and vortex.
-
To 100 µL of plasma, add a known concentration of an internal standard (e.g., cefotaxime).
-
Add 7 mL of 0.4% DTE in borate buffer.
-
Incubate the mixture in a 50°C water bath for 15 minutes to cleave disulfide bonds.
-
Cool the tubes to room temperature.
-
Add 1.5 mL of iodoacetamide solution to derivatize the free thiol group of DFC to the stable desfuroylceftiofur acetamide (DCA).
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Pre-condition an Oasis HLB extraction column according to the manufacturer's instructions.
-
Load the derivatized sample onto the column.
-
Wash the column to remove interfering substances.
-
Elute the analyte (DCA) with a solution of 5% glacial acetic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
-
HPLC Analysis:
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject 50 µL of the reconstituted sample into the HPLC system.
-
Use a C18 reverse-phase column.
-
Employ a gradient elution program, for example, starting with 90% Mobile Phase A and 10% Mobile Phase B, and gradually increasing the proportion of Mobile Phase B.
-
Detect the analyte using a UV detector at a wavelength of 265 nm.
-
-
Quantification:
-
Construct a standard curve using fortified plasma samples with known concentrations of ceftiofur.
-
Quantify the DCA in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.
-
Mandatory Visualization: Logical Relationship of Analytical Steps
Caption: Key steps in the analytical procedure for measuring ceftiofur metabolites in plasma.
Conclusion
A thorough understanding of the pharmacokinetics and metabolism of ceftiofur is paramount for its effective and safe use in veterinary medicine. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals. The rapid metabolism of ceftiofur to its active metabolite, desfuroylceftiofur, and the subsequent formation of various conjugates, including the thiolactone under acidic conditions, highlight the complex disposition of this important antibiotic. The provided experimental workflows and analytical methods serve as a practical foundation for further research and development in this field, ultimately contributing to improved animal health and therapeutic outcomes.
References
- 1. Pharmacokinetics of ceftiofur in healthy and lipopolysaccharide-induced endotoxemic newborn calves treated with single and combined therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evmspj.journals.ekb.eg [evmspj.journals.ekb.eg]
- 3. jvmr.journals.ekb.eg [jvmr.journals.ekb.eg]
- 4. Comparative plasma pharmacokinetics of ceftiofur sodium and ceftiofur crystalline-free acid in neonatal calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]
- 7. Controlled hydrolysis of ceftiofur sodium, a broad-spectrum cephalosporin; isolation and identification of hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ceftiofur Thiolactone as a Marker Residue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftiofur, a third-generation cephalosporin antibiotic, is extensively used in veterinary medicine to treat bacterial infections in livestock. Its rapid and complex metabolism necessitates the use of a marker residue for monitoring its presence in edible tissues and milk to ensure food safety. This technical guide provides a comprehensive overview of the role of Ceftiofur and its metabolites, with a particular focus on Ceftiofur Thiolactone, as marker residues. It delves into the metabolic pathways, analytical methodologies for detection, and regulatory standards, presenting quantitative data in structured tables and detailed experimental workflows through diagrams.
Introduction to Ceftiofur and the Concept of Marker Residues
Ceftiofur is a broad-spectrum cephalosporin antibiotic effective against both Gram-positive and Gram-negative bacteria.[1][2] It is widely administered to cattle, swine, and other food-producing animals to treat respiratory and other bacterial diseases.[1][2][3] Due to its therapeutic importance, ensuring that residues of Ceftiofur and its metabolites in food products of animal origin do not pose a risk to human consumers is a critical aspect of food safety regulation.
A marker residue is a specific compound or a group of related compounds (parent drug and/or its metabolites) whose concentration is monitored in edible tissues, milk, or eggs from treated animals. The concentration of the marker residue is used to indicate the total residue of toxicological concern. For Ceftiofur, the regulatory marker residue is defined as the sum of all residues that retain the beta-lactam structure, and it is expressed as desfuroylceftiofur.[3]
Metabolism of Ceftiofur
Upon administration, Ceftiofur is rapidly metabolized, primarily through the cleavage of its thioester bond, leading to the formation of desfuroylceftiofur (DFC) and furoic acid.[1][4] DFC is the primary and microbiologically active metabolite of Ceftiofur.[4] DFC is then further metabolized into various conjugates by binding to macromolecules such as proteins, as well as smaller molecules like cysteine and glutathione, forming desfuroylceftiofur cysteine disulfide (DCCD) and desfuroylceftiofur glutathione disulfide, respectively.[1][4][5]
Under acidic conditions, desfuroylceftiofur can be converted to desfuroylthis compound.[6][7] While not the primary focus of routine residue monitoring, which typically measures all beta-lactam ring-containing residues, the formation of the thiolactone is a key aspect of Ceftiofur's chemistry and potential degradation pathway.
Metabolic pathway of Ceftiofur.
Quantitative Residue Data
The concentration of Ceftiofur and its metabolites varies depending on the animal species, the administered dose, the time after administration, and the tissue type. The following tables summarize quantitative data from various studies. All residue concentrations are typically expressed as ceftiofur equivalents.
Table 1: Ceftiofur and Metabolite Residues in Cattle
| Tissue/Fluid | Dose | Time Post-Treatment | Mean Concentration (µg/g or µg/mL) | Reference |
| Plasma | 2.2 mg/kg (IM) | 1.25 h | 4.46 ± 0.93 | [8] |
| Plasma | 2.2 mg/kg (IM) | 8 h | 0.99 ± 0.16 | [8] |
| Plasma | 2.2 mg/kg (IM) | 12 h | 0.47 ± 0.15 | [8] |
| Plasma | 2.2 mg/kg (IM) | 24 h | 0.17 ± 0.02 | [8] |
| Lung | 2.2 mg/kg (IM) | 1 h | 1.40 ± 0.36 | [8] |
| Lung | 2.2 mg/kg (IM) | 12 h | 0.27 ± 0.07 | [8] |
| Lung | 2.2 mg/kg (IM) | 24 h | 0.15 ± 0.08 | [8] |
| Kidney | 4 mg/kg (SC, ducks) | 1 day | 0.103 ± 0.03 | [9] |
| Muscle | 4 mg/kg (SC, ducks) | 1 day | 0.071 ± 0.010 | [9] |
Table 2: Maximum Residue Limits (MRLs) for Ceftiofur
| Animal Species | Tissue | MRL (µg/kg or µg/L) | Regulatory Body | Reference |
| Cattle | Muscle | 1000 | JECFA/Codex | [2][10] |
| Cattle | Liver | 2000 | JECFA/Codex | [2][10] |
| Cattle | Kidney | 6000 | JECFA/Codex | [2][10] |
| Cattle | Fat | 2000 | JECFA/Codex | [2][10] |
| Cattle | Milk | 100 | JECFA/Codex | [2][10][11] |
| Pig | Muscle | 1000 | JECFA/Codex | [2][10] |
| Pig | Liver | 2000 | JECFA/Codex | [2][10] |
| Pig | Kidney | 6000 | JECFA/Codex | [2][10] |
| Pig | Fat | 2000 | JECFA/Codex | [2][10] |
Analytical Methodologies for Residue Analysis
The standard analytical approach for Ceftiofur residues involves a hydrolysis step to cleave the conjugates and convert all metabolites containing the intact β-lactam ring back to a common analytical moiety. This common moiety is then derivatized for quantification, typically by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[3][12]
A widely used method involves the reduction of all desfuroylceftiofur-related metabolites with dithioerythritol (DTE) to yield desfuroylceftiofur (DFC). DFC is then stabilized by derivatization with iodoacetamide to form desfuroylceftiofur acetamide (DCA), which is then quantified.[4][8][12] More recent methods also focus on the direct determination of a specific, stable metabolite like desfuroylceftiofur cysteine disulfide (DCCD) as a surrogate marker residue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]
Detailed Experimental Protocol: Determination of Total Ceftiofur Residues as Desfuroylceftiofur Acetamide (DCA)
This protocol is a generalized representation based on common methodologies.[3][12]
-
Sample Homogenization: A representative sample of the tissue (e.g., kidney, liver, muscle) is homogenized.
-
Extraction: The homogenized tissue is extracted with a suitable buffer (e.g., phosphate buffer) to release the residues.
-
Protein Precipitation and Defatting (for liver and muscle): Acetonitrile and hexane are added to the extract to precipitate proteins and remove fats.[13] The sample is centrifuged, and the aqueous layer is collected.
-
Hydrolysis (Reduction): Dithioerythritol (DTE) solution is added to the extract to cleave the disulfide bonds of the DFC conjugates, releasing free DFC. The mixture is incubated to ensure complete reaction.[4][12]
-
Derivatization: Iodoacetamide solution is added to the mixture to convert the unstable DFC into the more stable desfuroylceftiofur acetamide (DCA). The reaction is allowed to proceed in the dark.
-
Solid-Phase Extraction (SPE) Cleanup: The derivatized extract is passed through an SPE cartridge to remove interfering substances. The cartridge is washed, and the analyte (DCA) is eluted with an appropriate solvent.
-
Analysis by LC-MS/MS: The cleaned-up extract is concentrated and analyzed by LC-MS/MS for the quantification of DCA. A deuterated internal standard is often used to ensure accuracy.[14]
References
- 1. scialert.net [scialert.net]
- 2. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]
- 5. In vitro metabolism of ceftiofur in bovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlled hydrolysis of ceftiofur sodium, a broad-spectrum cephalosporin; isolation and identification of hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concentration of ceftiofur metabolites in the plasma and lungs of horses following intramuscular treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceftiofur distribution in plasma and tissues following subcutaneously administration in ducks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Veterinary Drug Detail | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 11. Assessment of ceftiofur residues in cow milk using commercial screening test kits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ceftiofur and its desfuroylceftiofur-related metabolites in swine tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A determinative and confirmatory method for ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine kidney by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antimicrobial Activity of Ceftiofur and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftiofur is a broad-spectrum, third-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] It is widely employed for the treatment of various bacterial infections in cattle, swine, sheep, goats, horses, and poultry.[2][3] Like other β-lactam antibiotics, ceftiofur exhibits bactericidal activity by interfering with the synthesis of the bacterial cell wall.[2][4] Following administration, ceftiofur is rapidly metabolized to its primary active metabolite, desfuroylceftiofur, which also possesses significant antimicrobial activity.[3][4] This guide provides a comprehensive overview of the antimicrobial properties of ceftiofur and its metabolites, with a focus on their mechanism of action, quantitative antimicrobial activity, and the experimental protocols used for their evaluation.
Mechanism of Action
The antimicrobial efficacy of ceftiofur and its active metabolites stems from their ability to disrupt bacterial cell wall synthesis.[2] This process is initiated by the binding of the β-lactam ring of the antibiotic to penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[5][6] PBPs are crucial for the terminal stages of peptidoglycan synthesis, a key component that provides structural integrity to the bacterial cell wall.[2]
By binding to and inactivating PBPs, ceftiofur and desfuroylceftiofur inhibit the cross-linking of peptidoglycan chains.[2][5] This interference weakens the bacterial cell wall, leading to cell lysis and ultimately, bacterial death.[2][4] A notable advantage of ceftiofur is its stability against many β-lactamase enzymes, which are produced by some bacteria to inactivate β-lactam antibiotics.[2] This resistance broadens its spectrum of activity against a wider range of pathogens.[2]
References
- 1. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 2. nbinno.com [nbinno.com]
- 3. Preclinical Development and In Vivo Efficacy of Ceftiofur-PLGA Microparticles | PLOS One [journals.plos.org]
- 4. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ceftiofur sodium: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 6. Ceftiofur | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Ceftiofur Thiolactone: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftiofur Thiolactone is a key metabolite of the third-generation cephalosporin antibiotic, Ceftiofur.[1][2] Ceftiofur is widely used in veterinary medicine to treat bacterial infections in cattle and swine.[2] The presence of Ceftiofur and its metabolites, including this compound, in animal-derived food products is a significant concern for regulatory bodies, necessitating the use of high-purity reference standards for accurate monitoring. This technical guide provides a comprehensive overview of the this compound reference standard, its chemical properties, metabolic formation, and its application in analytical methodologies. This document also details its immunomodulatory effects through interactions with cellular signaling pathways.
Chemical and Physical Properties
This compound is a crystalline solid.[3] As a reference standard, it is a high-purity compound used for the precise identification and quantification of this compound residues in various matrices.[4]
| Property | Value | Reference |
| CAS Number | 120882-23-7 | [4][5][6] |
| Molecular Formula | C₁₄H₁₃N₅O₄S₃ | [4][5][6] |
| Molecular Weight | 411.5 g/mol | [4][6] |
| IUPAC Name | (2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-6,10-dithia-2-azatricyclo[6.3.0.0²,⁵]undec-1(8)-en-4-yl]-2-(methoxyimino)acetamide | [5] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMSO and DMF. Sparingly soluble in aqueous buffers. | [3][5] |
| Storage | 2-8°C | [6] |
Metabolic Pathway and Formation
Ceftiofur is rapidly metabolized in animals to desfuroylceftiofur, which retains antimicrobial activity.[2][7] Under acidic conditions, desfuroylceftiofur can be converted to this compound.[8] The stability of Ceftiofur is pH and temperature-dependent, with degradation being more rapid at higher pH and temperatures.[8][9]
References
- 1. fao.org [fao.org]
- 2. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. allmpus.com [allmpus.com]
- 7. In vitro activity of ceftiofur and its primary metabolite, desfuroylceftiofur, against organisms of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Characterization of Novel Ceftiofur Degradation Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on the degradation of Ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine.[1][2][3] The emergence of antibiotic resistance necessitates a thorough understanding of the fate of such drugs in the environment and during sample analysis.[4] This document details the identified degradation products of Ceftiofur, the experimental protocols for their discovery, and the quantitative data associated with their formation.
Introduction to Ceftiofur Degradation
Ceftiofur is susceptible to degradation under various conditions, including changes in pH, temperature, and exposure to microbial activity.[5][6][7][8][9] The primary degradation mechanisms include hydrolysis of the β-lactam ring and cleavage of the thioester bond.[1][2][3] These processes can lead to the formation of multiple degradation products, some of which may retain antimicrobial activity or exhibit unexpected toxicity.[1][2][10] Understanding these degradation pathways is crucial for accurate analytical measurements, environmental risk assessment, and ensuring food safety.[4][8][10]
Identified Ceftiofur Degradation Products
Several degradation products of Ceftiofur have been identified through various analytical techniques. A recent study utilizing UPLC-MS/MS identified six major degradation products from the biodegradation of Ceftiofur sodium by Escherichia coli CS-1.[4] In addition to these, thermal treatment has been shown to produce a novel toxic degradation product.[10] The known degradation products are summarized below.
Table 1: Summary of Identified Ceftiofur Degradation Products
| Degradation Product | Method of Identification | Reference |
| Desfuroylceftiofur (DFC) | HPLC, UPLC-MS/MS | [1][2][4][5] |
| Cef-aldehyde | UPLC-MS/MS | [1][2][4] |
| 5-hydroxymethyl-2-furaldehyde | UPLC-MS/MS | [4] |
| 7-aminodesacetoxycephalosporanic acid | UPLC-MS/MS | [4] |
| 5-hydroxy-2-furoic acid | UPLC-MS/MS | [4] |
| 2-furoic acid | UPLC-MS/MS | [4] |
| CEF-1 (unspecified structure) | LC-MS | [10] |
| Desfuroylceftiofur cysteine disulfide (DCCD) | LC-MS/MS | [8][11][12][13] |
Quantitative Analysis of Ceftiofur Degradation
The rate of Ceftiofur degradation is significantly influenced by environmental conditions such as temperature and pH. The following tables summarize the quantitative data from key studies on Ceftiofur degradation kinetics.
Table 2: Degradation Rate Constants of Ceftiofur at Various Temperatures and pH
| Temperature (°C) | pH | Degradation Rate Constant (day⁻¹) | Reference |
| 0 | 7.4 | 0.06 ± 0.01 | [5][7] |
| 8 | 7.4 | 0.06 ± 0.01 | [5][7] |
| 25 | 7.4 | 0.65 ± 0.17 | [5][7] |
| 37 | 7.4 | 1.27 ± 0.05 | [5][7] |
| 60 | 1 | 0.79 ± 0.21 | [5] |
| 60 | 3 | 0.61 ± 0.03 | [5] |
| 60 | 5 | 0.44 ± 0.05 | [5] |
| 60 | 7.4 | 1.27 ± 0.04 | [5] |
| 60 | Distilled Water (pH ~6.8) | 0.39 ± 0.01 | [5] |
Data from a study evaluating the stability of a 1 mg/mL Ceftiofur solution in aqueous solutions with an ionic strength of 0.5 M.[5][7]
Table 3: Total Degradation Rates of Ceftiofur in Aqueous Solutions with CAFO Recycled Water
| Temperature (°C) | Recycled Water (%) | Degradation Rate (x 10⁻³ h⁻¹) | Reference |
| 15 | 1 - 5 | 0.4 - 2.8 | [1][2][3] |
| 25 | 1 - 5 | 1.4 - 4.4 | [1][2][3] |
| 35 | 1 - 5 | 6.3 - 11 | [1][2][3] |
| 45 | 1 - 5 | 11 - 17 | [1][2][3] |
These rates represent the combined process of hydrolysis and biodegradation.[1][2][3]
Experimental Protocols
Detailed methodologies are essential for the replication of findings and the development of new analytical methods. The following sections describe the key experimental protocols for the degradation and analysis of Ceftiofur and its novel degradation products.
This protocol is based on the study that identified six major degradation products of Ceftiofur sodium.[4]
-
Bacterial Strain and Culture Conditions:
-
Isolate E. coli strain CS-1 from fecal samples capable of utilizing Ceftiofur sodium (CFS) as the sole carbon source.
-
Cultivate the strain under aerobic conditions.
-
-
Degradation Experiment:
-
Prepare a mineral salt medium with an initial CFS concentration of 50 mg/L.
-
Adjust the pH of the medium to 7.0.
-
Inoculate the medium with a 6% (v/v) inoculum of E. coli CS-1.
-
Incubate the culture at 37°C with shaking at 180 rpm, protected from light.
-
Collect samples at regular intervals (e.g., every 3 hours for the first 12 hours, then every 12 hours) for up to 72 hours.
-
-
Sample Preparation and Analysis:
-
Centrifuge the collected samples to remove bacterial cells.
-
Analyze the supernatant using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to identify and quantify CFS and its degradation products.
-
UPLC Conditions:
-
Column: ZORBAXSB-A0 (4.6 mm × 250 mm, 5.0 μm)
-
Mobile Phase: 0.2% trifluoroacetic acid–acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 μL
-
Detector: UV at 290 nm
-
-
This protocol is derived from the research that identified a novel toxic degradation product, CEF-1, from thermally treated Ceftiofur.[10]
-
Preparation of Thermally Treated Ceftiofur (TTC):
-
Prepare a solution of Ceftiofur sodium (CEF) in distilled water.
-
Heat the CEF solution under specific time and temperature conditions (e.g., 30 and 60 minutes).
-
The resulting solution is referred to as TTC30 or TTC60.
-
-
LC-MS Analysis for Product Identification:
-
Inject samples of CEF, TTC30, and TTC60 (e.g., 5 μL of 500 μg/mL solutions) onto an HPLC system coupled with a mass spectrometer.
-
HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., ZORBAX, 2.1 × 50 mm, 1.8 μm)
-
Mobile Phase A: 0.1% formic acid (v/v) in water
-
Mobile Phase B: 0.1% formic acid (v/v) in acetonitrile
-
Flow Rate: 0.7 mL/min
-
Gradient: Start with 5% B for 0.5 min, increase to 50% B from 0.5–5.0 min, then to 95% B from 5.0–6.0 min.
-
-
-
Cytotoxicity Assays:
-
Perform cytotoxicity tests on cell lines (e.g., LO2 cells) to compare the toxicity of CEF and TTC.
-
Utilize assays such as Annexin V-FITC/PI staining and flow cytometry to assess apoptosis and cell death.[14]
-
Visualizing Degradation Pathways and Experimental Workflows
Graphical representations of complex processes can greatly aid in their understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed degradation pathways of Ceftiofur and a typical experimental workflow for its analysis.
Caption: Proposed degradation pathways of Ceftiofur.
Caption: General experimental workflow for Ceftiofur degradation studies.
Conclusion
The study of Ceftiofur degradation is an active area of research with significant implications for both veterinary medicine and environmental science. The identification of novel degradation products, such as the six compounds from bacterial degradation and the toxic CEF-1 from thermal treatment, highlights the complexity of Ceftiofur's fate.[4][10] The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers working to further elucidate the degradation pathways of Ceftiofur, develop more robust analytical methods, and assess the potential risks associated with its degradation products. Future research should focus on the complete structural elucidation of all degradation products and a thorough toxicological evaluation.
References
- 1. Degradation kinetics and mechanism of antibiotic ceftiofur in recycled water derived from a beef farm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Assessment of Biodegradation Mechanisms of Ceftiofur Sodium by Escherichia sp. CS-1 and Insights from Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A determinative and confirmatory method for ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine kidney by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and degradation product identification of thermally treated ceftiofur - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Generation of Ceftiofur Thiolactone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine. Its primary metabolite, desfuroylceftiofur, is known to convert into Ceftiofur Thiolactone under acidic conditions.[1][2] This thiolactone is a key compound for various in-vitro studies, including the investigation of its chemical properties, potential biological activities, and as a reference standard in analytical method development. This technical guide provides a comprehensive overview of the in-vitro generation of this compound, including proposed experimental protocols, data presentation, and workflow visualizations.
Chemical Pathway Overview
The in-vitro generation of this compound from Ceftiofur Sodium follows a two-step process. The first step involves the controlled alkaline hydrolysis of Ceftiofur Sodium to yield desfuroylceftiofur. The subsequent step is the acid-catalyzed intramolecular cyclization of desfuroylceftiofur to form the target molecule, this compound.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ceftiofur | C19H17N5O7S3 | 523.56 | 80370-57-6 |
| Desfuroylceftiofur | - | - | - |
| This compound | C14H13N5O4S3 | 411.48 | 120882-23-7 |
Experimental Protocols
Protocol 1: Generation of Desfuroylceftiofur via Alkaline Hydrolysis of Ceftiofur Sodium
This protocol is based on the principle of controlled alkaline hydrolysis to selectively cleave the thioester bond of ceftiofur.[1][2]
Materials:
-
Ceftiofur Sodium
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M) for neutralization
-
Phosphate buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system for reaction monitoring
Procedure:
-
Dissolve a known amount of Ceftiofur Sodium in PBS (pH 7.4) to a final concentration of, for example, 1 mg/mL.
-
Slowly add 0.1 M NaOH solution dropwise while stirring to raise the pH to a predetermined alkaline level (e.g., pH 10-12). The optimal pH should be determined empirically.
-
Maintain the reaction at a controlled temperature (e.g., room temperature or 37°C) and monitor the progress of the hydrolysis by HPLC. The degradation of ceftiofur and the formation of desfuroylceftiofur should be tracked.
-
Once the reaction is complete (as determined by the disappearance of the ceftiofur peak and the maximization of the desfuroylceftiofur peak in the HPLC chromatogram), neutralize the solution to approximately pH 7 by the dropwise addition of 0.1 M HCl.
-
The resulting solution contains desfuroylceftiofur and can be used directly for the next step or purified if necessary.
Note: Ceftiofur is susceptible to degradation under various conditions, and the hydrolysis should be carefully controlled to favor the formation of desfuroylceftiofur.[2]
Protocol 2: Conversion of Desfuroylceftiofur to this compound under Acidic Conditions
This protocol is based on the acid-catalyzed intramolecular cyclization of the thiol group onto the β-lactam ring of desfuroylceftiofur.[1]
Materials:
-
Solution of desfuroylceftiofur (from Protocol 1)
-
Strong acid (e.g., hydrochloric acid or trifluoroacetic acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium sulfate (Na2SO4) for drying
-
Rotary evaporator
Procedure:
-
To the neutralized solution of desfuroylceftiofur, slowly add a strong acid to lower the pH to an acidic range (e.g., pH 2-3). The optimal pH should be determined experimentally.
-
Stir the reaction mixture at room temperature. Monitor the conversion of desfuroylceftiofur to this compound by HPLC.
-
Once the reaction is complete, the this compound can be extracted from the aqueous solution using an appropriate organic solvent like ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 3: Purification of this compound
A specific purification protocol for this compound is not detailed in the available literature. A general approach using column chromatography is proposed.
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
A suitable solvent system for elution (e.g., a gradient of hexane and ethyl acetate)
-
Thin-layer chromatography (TLC) plates for monitoring fractions
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen solvent system.
-
Prepare a silica gel column with the appropriate dimensions.
-
Load the dissolved sample onto the column.
-
Elute the column with the chosen solvent system, starting with a non-polar mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 4: Analytical Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): An isocratic or gradient HPLC method with UV detection (around 292 nm) can be developed to assess the purity of the compound.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique can be used to confirm the molecular weight of this compound (411.48 g/mol ) and to study its fragmentation pattern for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for the definitive structural confirmation of the synthesized thiolactone.
Visualizations
Caption: Experimental workflow for the in-vitro generation and analysis of this compound.
Caption: Logical relationship of the two-step synthesis of this compound.
Conclusion
The in-vitro generation of this compound is a feasible process for research purposes. While the general chemical pathway is established, the lack of detailed, published protocols necessitates careful optimization of reaction conditions, purification procedures, and analytical methods in the laboratory. This guide provides a foundational framework for researchers to develop their own robust and reproducible methods for the synthesis and study of this important cephalosporin derivative. Further research to quantify reaction yields and fully characterize the compound will be valuable contributions to the field.
References
Methodological & Application
Application Note: Quantitative Determination of Ceftiofur Residues in Bovine Kidney by LC-MS/MS Analysis of Desfuroylceftiofur Cysteine Disulfide
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ceftiofur residues in bovine kidney. Due to the rapid in vivo metabolism of ceftiofur, this method focuses on the determination of its major tissue-bound metabolite, desfuroylceftiofur cysteine disulfide (DCCD), which serves as a stable and reliable surrogate marker. The protocol provides a comprehensive workflow, including sample preparation involving extraction and solid-phase extraction (SPE) cleanup, optimized LC-MS/MS conditions, and method performance data. This method is intended for researchers, scientists, and professionals in drug development and food safety monitoring.
Introduction
Ceftiofur is a third-generation cephalosporin antibiotic extensively used in veterinary medicine to treat bacterial infections in cattle. Following administration, ceftiofur is rapidly metabolized, primarily through the cleavage of its thioester bond, to form the microbiologically active metabolite, desfuroylceftiofur (DFC)[1][2]. DFC contains a free thiol group and readily binds to macromolecules, such as proteins, or forms disulfide conjugates with endogenous thiols like cysteine and glutathione[3]. In bovine kidney, the target tissue for residue monitoring, the most significant and stable metabolite is desfuroylceftiofur cysteine disulfide (DCCD)[1][3]. Consequently, regulatory methods and scientific studies have established DCCD as a suitable surrogate marker for the total residue of ceftiofur[1].
Direct analysis of the parent ceftiofur molecule in tissues is often impractical due to its instability and rapid conversion. Therefore, a reliable analytical method for quantifying DCCD is crucial for monitoring compliance with maximum residue limits (MRLs) and ensuring food safety. This application note presents a highly selective and sensitive LC-MS/MS method for the determination of DCCD in bovine kidney tissue.
Ceftiofur Metabolism and Analytical Strategy
The metabolic pathway of ceftiofur is a critical consideration for the development of an analytical method for its residues. The initial and rapid conversion of ceftiofur to DFC is a key step. DFC can then undergo several transformations, including the formation of DCCD. The analytical strategy presented here, therefore, targets DCCD as the endpoint for quantification.
Caption: Metabolic pathway of Ceftiofur in bovine tissues.
Experimental Protocols
Sample Preparation
A simple and effective sample preparation protocol is essential for the accurate determination of DCCD in bovine kidney. The following procedure involves homogenization, extraction, and solid-phase extraction (SPE) for cleanup.
-
Homogenization: Weigh 2.0 g of homogenized bovine kidney tissue into a 50 mL polypropylene centrifuge tube.
-
Internal Standard: Fortify the sample with an appropriate internal standard (e.g., deuterated DCCD) to the desired concentration.
-
Extraction:
-
Add 10 mL of 100 mM phosphate buffer (pH 7.0).
-
Vortex for 1 minute to ensure thorough mixing.
-
Shake on a mechanical shaker for 20 minutes.
-
Centrifuge at 4000 x g for 15 minutes at 4°C.
-
Collect the supernatant for SPE cleanup.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
SPE Cartridge: Oasis HLB (60 mg, 3 mL) or equivalent.
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the entire supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte with 3 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase.
-
Caption: Experimental workflow for DCCD analysis in bovine kidney.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, linear gradient to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 516.1 |
| Product Ions (m/z) | 285.1 (Quantifier), 156.0 (Qualifier) |
| Collision Energy | Optimized for the specific instrument, typically in the range of 15-30 eV |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 400°C |
Note: The precursor and product ions are based on the calculated mass of DCCD and common fragmentation patterns. Optimal collision energies should be determined empirically on the specific instrument being used.
Data Presentation
The performance of the method should be validated to ensure its accuracy, precision, and sensitivity. The following tables summarize typical validation parameters for the analysis of DCCD in bovine kidney, as reported in the literature.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 25 - 2000 ng/g | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Limit of Quantification (LOQ) | 25 ng/g | [4] |
| Limit of Detection (LOD) | 10 ng/g | Estimated |
| Accuracy (Recovery) | 97.7% - 100.2% | [4] |
| Precision (CV%) | ≤ 10.1% | [4] |
Table 2: Accuracy and Precision Data from Fortified Samples
| Fortification Level (ng/g) | Average Recovery (%) | Coefficient of Variation (CV%) |
| 50 | 98.5 | 8.7 |
| 100 | 99.2 | 7.5 |
| 500 | 100.1 | 6.2 |
| 1000 | 97.9 | 9.3 |
| Data presented in this table is representative of what is expected from a validated method and is based on published literature.[4] |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of ceftiofur residues in bovine kidney through the analysis of its major metabolite, desfuroylceftiofur cysteine disulfide (DCCD). The detailed sample preparation protocol and optimized instrumental parameters allow for accurate and precise measurements, making this method suitable for routine monitoring and research applications in the field of veterinary drug residue analysis.
References
- 1. Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A determinative and confirmatory method for ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine kidney by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Determination of Ceftiofur Residues in Bovine Milk
Abstract
This application note details a robust and reliable method for the quantitative analysis of Ceftiofur residues in raw bovine milk using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in dairy cattle. It is rapidly metabolized to desfuroylceftiofur (DFC), which is the primary microbiologically active metabolite and the target analyte for residue monitoring. This protocol outlines a comprehensive procedure including sample preparation involving protein precipitation and solid-phase extraction (SPE) for cleanup, followed by chromatographic separation and detection. The method is suitable for researchers, scientists, and drug development professionals for routine monitoring and to ensure compliance with regulatory limits.
Introduction
Ceftiofur is a critical antibiotic for treating bacterial infections in dairy cattle.[1][2][3] However, its use raises concerns about potential residues in milk, which can lead to allergic reactions in consumers and contribute to antimicrobial resistance.[4] Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for Ceftiofur in milk to safeguard public health. After administration, Ceftiofur is quickly metabolized into desfuroylceftiofur (DFC), which exists in both free and protein-bound forms.[1][5] Therefore, a reliable analytical method is essential for the accurate quantification of these residues. This application note presents a validated HPLC-UV method for the determination of Ceftiofur and its primary metabolite, DFC, in bovine milk. The presented protocol is a composite of established methodologies, providing a clear and detailed workflow for accurate and reproducible results.[6][7][8]
Experimental Protocol
This protocol is designed for the analysis of Ceftiofur residues, measured as desfuroylceftiofur, in raw bovine milk.
1. Materials and Reagents
-
Ceftiofur Hydrochloride or Sodium standard
-
Desfuroylceftiofur (DFC) standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Disodium hydrogen phosphate
-
Orthophosphoric acid
-
Deionized water (18 MΩ·cm)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
0.45 µm Syringe filters (PVDF)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
UV-Vis Detector
-
-
Analytical balance
-
Centrifuge
-
pH meter
-
Vortex mixer
-
Nitrogen evaporator
3. Sample Preparation
The sample preparation involves protein precipitation followed by solid-phase extraction for sample cleanup and concentration.
-
Milk Sample Preparation: Allow frozen milk samples to thaw at room temperature and mix thoroughly.
-
Protein Precipitation:
-
Pipette 5 mL of the milk sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Solvent Evaporation: Evaporate the acetonitrile from the supernatant under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the remaining aqueous extract with 5 mL of deionized water.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
-
Final Eluate Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
4. HPLC-UV Analysis
The prepared sample is now ready for injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of 0.02 M disodium hydrogen phosphate buffer (pH adjusted to 6.0 with orthophosphoric acid) and acetonitrile (78:22, v/v)[7]
-
Flow Rate: 1.0 mL/min[7]
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 292 nm[7]
-
Column Temperature: Ambient
-
-
Calibration: Prepare a series of calibration standards of Ceftiofur or DFC in the mobile phase. The calibration curve should be linear over the expected concentration range of the samples.[7]
-
Quantification: The concentration of Ceftiofur/DFC in the milk samples is determined by comparing the peak area of the analyte with the calibration curve.
Data Presentation
The following tables summarize the key parameters for the HPLC-UV analysis of Ceftiofur in milk.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02 M Disodium Hydrogen Phosphate Buffer (pH 6.0) : Acetonitrile (78:22, v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 20 µL |
| Detection Wavelength | 292 nm[7] |
| Temperature | Ambient |
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.005 - 1.0 µg/mL[9] |
| Correlation Coefficient (r²) | > 0.999[7] |
| Average Recovery | 76% - 97%[6][8] |
| Limit of Detection (LOD) | ~0.0015 µg/mL[9] |
| Limit of Quantification (LOQ) | ~0.05 µg/mL[6] |
| Intra-day Precision (RSD) | < 5% |
| Inter-day Precision (RSD) | < 10% |
Visual Workflow
Caption: Workflow for HPLC-UV analysis of Ceftiofur in milk.
Conclusion
The HPLC-UV method described provides a reliable and sensitive approach for the determination of Ceftiofur residues in bovine milk. The sample preparation procedure, incorporating protein precipitation and solid-phase extraction, effectively removes matrix interferences, ensuring accurate quantification. This application note serves as a comprehensive guide for laboratories involved in food safety and veterinary drug residue analysis.
References
- 1. Assessment of ceftiofur residues in cow milk using commercial screening test kits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel and Sensitive LC-MS/MS Method for the Quantitation of Ceftiofur in Pharmaceutical Preparations and Milk Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Determination of ceftiofur and its metabolite desfuroylceftiofur in bovine serum and milk by ion-paired liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A highly sensitive and selective method for the determination of ceftiofur sodium in milk and animal-origin food based on molecularly imprinted solid-phase extraction coupled with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immunoassay-Based Detection of Ceftiofur and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the detection of the cephalosporin antibiotic Ceftiofur and its primary metabolites in various biological matrices using immunoassay techniques. The following sections offer comprehensive experimental procedures, data summaries, and visual representations of the underlying principles and workflows.
Introduction
Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary medicine to treat bacterial infections in livestock.[1] Its rapid metabolism in animals leads to the formation of several metabolites, with desfuroylceftiofur (DFC) being the major active metabolite.[2] Monitoring the levels of Ceftiofur and its metabolites is crucial to ensure food safety and prevent the development of antibiotic resistance. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassays (LFIA), offer rapid, sensitive, and high-throughput screening methods for detecting these residues in samples like milk, animal tissues, and urine.
Principle of Detection
The immunoassays for Ceftiofur are typically based on a competitive format. In this setup, a limited amount of specific antibody is available to bind with either the Ceftiofur/metabolite present in the sample or a labeled Ceftiofur conjugate. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of Ceftiofur/metabolite in the sample.
Ceftiofur Metabolism
Ceftiofur is rapidly metabolized in the animal body. The primary metabolic pathway involves the cleavage of the thioester bond, leading to the formation of desfuroylceftiofur (DFC), which retains the beta-lactam ring and thus its antimicrobial activity. DFC can then form conjugates with molecules like cysteine. Immunoassays for Ceftiofur are often designed to detect both the parent drug and its major metabolites, particularly DFC, to provide a comprehensive measure of total residues.
Caption: Metabolic pathway of Ceftiofur.
Quantitative Data Summary
The following tables summarize the performance characteristics of various immunoassays for the detection of Ceftiofur and its metabolites.
Table 1: Performance of Ceftiofur ELISA Kits
| Parameter | Milk | Animal Tissue | Reference |
| Limit of Detection (LOD) | 1 - 5 ppb | 2 ppb | [1][3][4] |
| Limit of Quantitation (LOQ) | 0.20 - 0.30 µg/L | 0.20 - 0.30 µg/L | [3] |
| Recovery Rate | 100% ± 20% | 80% ± 20% | [1] |
| Assay Time | ~1.5 hours | ~1.5 hours | [1] |
Table 2: Cross-Reactivity of a Monoclonal Antibody-Based ELISA for Ceftiofur
| Compound | Cross-Reactivity (%) | Reference |
| Ceftiofur | 100 | [3] |
| Ceftriaxone | ~93.6 | [3] |
| Cefquinome | ~5.7 | [3] |
| Cefotaxime | ~8.7 | [3] |
| Desfuroylceftiofur | ~8.8 | [3] |
| Penicillin | Low to negligible | [5][6] |
| Ampicillin | Low to negligible | [5][6] |
| Cefapirin | Not specified, but generally low for different side-chain cephalosporins | [5][6] |
Experimental Protocols
Competitive Indirect ELISA (ci-ELISA) Protocol
This protocol outlines the steps for a competitive indirect ELISA to quantify Ceftiofur and its metabolites in milk and animal tissue samples.
Materials:
-
Ceftiofur-specific antibody
-
Ceftiofur-protein conjugate (for coating)
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample/Standard Dilution Buffer (e.g., PBS with 0.1% BSA)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Ceftiofur standard solutions
-
Sample preparation reagents (see below)
-
Microplate reader
Protocol Workflow:
Caption: Workflow for the competitive indirect ELISA.
Procedure:
-
Plate Coating:
-
Dilute the Ceftiofur-protein conjugate to a concentration of 1-10 µg/mL in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.[7]
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at 37°C.[7]
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of Ceftiofur standards in the sample/standard dilution buffer.
-
Prepare samples as described in the "Sample Preparation" section below.
-
Add 50 µL of the prepared sample or standard to the appropriate wells.
-
Immediately add 50 µL of the diluted Ceftiofur-specific antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.
-
Incubate for 1 hour at 37°C.[7]
-
Wash the plate five times with wash buffer.
-
-
Substrate Reaction and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Sample Preparation:
-
Milk: Dilute raw milk samples at least 1:1000 in the sample/standard dilution buffer before adding to the assay plate to avoid matrix effects.[4]
-
Animal Tissue (Pork, Chicken, Beef):
-
Homogenize 1 g of tissue with 4 mL of extraction buffer (e.g., acetonitrile/water).
-
Centrifuge at 4000 rpm for 10 minutes.
-
Take the supernatant and dilute it with the sample/standard dilution buffer before analysis.
-
Lateral Flow Immunoassay (LFIA) Protocol
This protocol describes the general procedure for using a competitive lateral flow immunoassay for the rapid qualitative or semi-quantitative detection of Ceftiofur and its metabolites.
Materials:
-
Ceftiofur lateral flow test strips
-
Sample extraction buffer (if required)
-
Pipette and tips
Principle of Competitive LFIA:
Caption: Principle of competitive lateral flow immunoassay.
Procedure:
-
Sample Preparation:
-
For milk samples, use directly or dilute as per the kit instructions.
-
For tissue samples, perform an extraction as described for the ELISA protocol and use the supernatant.
-
-
Test Execution:
-
Apply the specified volume of the prepared sample to the sample port of the lateral flow device.
-
Allow the sample to migrate along the strip.
-
Read the results visually within the time frame specified by the manufacturer (typically 5-10 minutes).
-
-
Interpretation of Results:
-
Negative: Two colored lines appear, one at the control line (C) and one at the test line (T).
-
Positive: Only the control line (C) appears, or the test line (T) is significantly fainter than the control line.
-
Invalid: No control line (C) appears. The test should be repeated.
-
Conclusion
The immunoassay methods described provide reliable and efficient tools for the screening of Ceftiofur and its metabolites in various food matrices. The choice between ELISA and LFIA will depend on the specific requirements of the analysis, with ELISA offering quantitative results suitable for laboratory settings and LFIA providing rapid, on-site screening capabilities. Proper sample preparation and adherence to the protocols are essential for obtaining accurate and reproducible results.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Evaluation of Cross-Reactivity Between Penicillins and Cephalosporins in Children with a History of Cephalosporin Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. health.ucdavis.edu [health.ucdavis.edu]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Ceftiofur Thiolactone Analysis in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine to treat bacterial infections in livestock. Following administration, ceftiofur is rapidly metabolized into several compounds, with desfuroylceftiofur being a primary active metabolite. This metabolite can form conjugates with endogenous molecules, such as cysteine, leading to the formation of desfuroylceftiofur cysteine disulfide (DCCD). Due to the rapid metabolism, regulatory and research analysis often focuses on a total residue method, where all metabolites containing the intact β-lactam ring are converted to a single, stable derivative for quantification. A common derivative is desfuroylceftiofur acetamide (DFCA). Alternatively, a specific metabolite like DCCD can be used as a surrogate marker.
This document provides detailed application notes and protocols for the sample preparation and analysis of ceftiofur residues in various animal tissues, focusing on methods that ultimately measure a stable derivative or a key metabolite. The protocols described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principles of Analysis
The analysis of ceftiofur residues in tissues presents challenges due to the compound's instability and rapid conversion to various metabolites. To address this, most methods rely on a few key principles:
-
Tissue Homogenization: The first step is to create a uniform sample by homogenizing the tissue. High-speed homogenization is often preferred for efficient extraction of drug residues from the tissue matrix.[1]
-
Extraction: Various extraction techniques are employed to isolate the analytes from the complex tissue matrix. These can range from simple buffer extractions to more complex procedures involving organic solvents.
-
Derivatization: To ensure accurate quantification, ceftiofur and its metabolites are often chemically converted to a more stable single marker residue. A common approach is the cleavage of thioester and disulfide bonds using a reducing agent like dithioerythritol (DTE), followed by derivatization to form desfuroylceftiofur acetamide (DFCA).[2][3][4][5]
-
Clean-up: Solid-phase extraction (SPE) is a crucial step to remove interfering substances from the sample extract before instrumental analysis.[2][5][6][7] This enhances the sensitivity and robustness of the analytical method.
-
Instrumental Analysis: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice for the detection and quantification of ceftiofur residues due to its high selectivity and sensitivity.[2][6][7][8]
Quantitative Data Summary
The following tables summarize the performance of different sample preparation and analysis methods for ceftiofur residues in various tissues.
Table 1: Method Performance for Ceftiofur Residue Analysis as Desfuroylceftiofur Acetamide (DFCA)
| Tissue Type | Species | Extraction Method | Clean-up | Analytical Method | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Kidney | Bovine, Swine | Homogenization, Derivatization | SPE | HPLC-UV | 8.0 µg/g | >80 | [3] |
| Muscle | Bovine, Swine | Homogenization, Derivatization | SPE | HPLC-UV | 1.0 µg/g (Bovine), 2.0 µg/g (Swine) | >80 | [3] |
| Muscle | Poultry | Deconjugation with DTE, Derivatization | SPE (C18) | LC-MS/MS | 1 µg/kg | Not Reported | [2] |
| Kidney, Liver, Fat, Muscle | Swine | Cleavage of disulfide/thioester bonds with dithioerythritol, Derivatization | Not specified | HPLC | 0.1 µg ceftiofur equivalents/g | Not Reported | [4] |
| Eel, Flatfish, Shrimp | - | Hydrolysis with dithioerythritol, Derivatization with iodoacetamide | SPE (Oasis HLB) | LC-MS/MS | 0.002 mg/kg | 80.6-105 | [5] |
Table 2: Method Performance for Ceftiofur Metabolite (DCCD) Analysis
| Tissue Type | Species | Extraction Method | Clean-up | Analytical Method | Accuracy (%) | Coefficient of Variation (%) | Reference |
| Kidney | Bovine | Phosphate buffer extraction | SPE | LC-MS/MS | 97-107 | 3.4-11.0 | [7] |
| Liver | Bovine | Phosphate buffer extraction with acetonitrile and hexane | SPE | LC-MS/MS | 97-107 | 3.4-11.0 | [7] |
| Muscle | Bovine | Phosphate buffer extraction with acetonitrile and hexane | SPE | LC-MS/MS | 97-107 | 3.4-11.0 | [7] |
Experimental Protocols
Protocol 1: Determination of Total Ceftiofur Residues as Desfuroylceftiofur Acetamide (DFCA) in Poultry Muscle
This protocol is based on the methodology described for the analysis of ceftiofur and its metabolites in poultry muscle by derivatization to DFCA.[2]
1. Sample Homogenization and Deconjugation: a. Weigh 1 g of poultry muscle tissue into a centrifuge tube. b. Add an appropriate amount of an internal standard (e.g., ceftiofur-d3). c. Add 5 mL of a dithioerythritol (DTE) solution to facilitate the deconjugation of ceftiofur metabolites. d. Shake the mixture using a rotary tumbler for 15 minutes.
2. Derivatization: a. Complete the derivatization process by incubating the extract for 30 minutes at room temperature.
3. pH Adjustment and Centrifugation: a. Adjust the pH of the extract to 3 by adding droplets of 17% phosphoric acid solution. b. Centrifuge the extract at 4000 g for 30 minutes. c. Isolate the supernatant and adjust the pH to 5 by adding droplets of a 5 M sodium hydroxide solution.
4. Solid-Phase Extraction (SPE) Clean-up: a. Condition a 1-g, 6-mL Mega Bond Elut C18 SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1 M ammonium acetate solution. b. Load the pH-adjusted supernatant onto the conditioned SPE cartridge. c. Wash the cartridge. d. Elute the analyte.
5. LC-MS/MS Analysis: a. Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for injection into the LC-MS/MS system. b. Analyze the sample using a validated LC-MS/MS method for the detection and quantification of DFCA.
Protocol 2: Determination of Desfuroylceftiofur Cysteine Disulfide (DCCD) in Bovine Tissues
This protocol is adapted from the method for determining DCCD in bovine kidney, liver, and muscle.[7]
1. Sample Extraction (Kidney): a. Homogenize the kidney tissue. b. Extract the homogenized tissue with a phosphate buffer.
2. Sample Extraction (Liver and Muscle): a. Homogenize the liver or muscle tissue. b. Perform an initial extraction with a phosphate buffer. c. Add acetonitrile and hexane to the extract to precipitate proteins and remove fats. d. Centrifuge and collect the aqueous layer.
3. Solid-Phase Extraction (SPE) Clean-up: a. Condition an appropriate SPE cartridge. b. Load the extract from either step 1 or 2 onto the conditioned SPE cartridge. c. Wash the cartridge to remove interfering compounds. d. Elute the DCCD from the cartridge using a suitable solvent.
4. LC-MS/MS Analysis: a. Evaporate the eluate and reconstitute the residue in the mobile phase. b. Inject the prepared sample into the LC-MS/MS system for analysis.
Visualizations
Caption: Workflow for DFCA analysis in poultry muscle.
Caption: Workflow for DCCD analysis in bovine tissues.
Conclusion
The successful analysis of ceftiofur and its thiolactone-related metabolites in tissue samples relies on a robust sample preparation protocol. The choice between a total residue method (measuring DFCA) and a specific metabolite marker method (measuring DCCD) will depend on the specific research or regulatory question. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish reliable and sensitive analytical methods for ceftiofur residue analysis in various animal tissues. Careful validation of the chosen method within the user's laboratory is essential to ensure accurate and reproducible results.
References
- 1. Comparison of extraction techniques for the recovery of veterinary drug residues from animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Multilaboratory trial for determination of ceftiofur residues in bovine and swine kidney and muscle, and bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ceftiofur and its desfuroylceftiofur-related metabolites in swine tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of liquid chromatography-tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Ceftiofur Thiolactone
Introduction
Ceftiofur is a third-generation cephalosporin antibiotic extensively used in veterinary medicine to treat bacterial infections. Its metabolism in animals leads to the formation of several compounds, including the active metabolite desfuroylceftiofur, which can form a thiolactone intermediate. Accurate quantification of these metabolites is crucial for pharmacokinetic, pharmacodynamic, and residue analysis studies. This application note details a robust solid-phase extraction (SPE) protocol for the clean-up and concentration of ceftiofur and its metabolites, with a focus on desfuroylceftiofur acetamide (DFCA), a stable derivative of the active metabolites, from biological matrices prior to chromatographic analysis.
The protocol described is a composite methodology derived from established procedures for ceftiofur analysis in various biological samples.[1][2][3][4] It employs a derivatization step to convert ceftiofur and its desfuroylceftiofur-related metabolites into the more stable DFCA, followed by a solid-phase extraction cleanup.[1][3][4][5][6] This approach allows for the comprehensive determination of all residues containing the intact beta-lactam ring.[6]
Experimental Protocol
This protocol is designed for the extraction of ceftiofur and its metabolites from plasma. Modifications may be necessary for other biological matrices such as milk or tissue homogenates.
Materials and Reagents:
-
Oasis HLB SPE Cartridges (or equivalent C18 cartridges)[1][2]
-
Ceftiofur reference standard
-
Dithioerythritol (DTE)
-
Borate Buffer (pH 9)
-
Iodoacetamide (IAA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid
-
Formic Acid
-
Water (HPLC grade)
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Protocol Steps:
-
Sample Pre-treatment and Derivatization: a. To 1.0 mL of the plasma sample in a centrifuge tube, add an appropriate internal standard. b. Add 7.0 mL of 0.4% dithioerythritol (DTE) in borate buffer (pH 9).[1] This step cleaves disulfide-bound metabolites, releasing desfuroylceftiofur. c. Vortex the mixture and incubate in a water bath at 50°C for 15 minutes.[1][4] d. Cool the sample to room temperature. e. Add 1.5 mL of iodoacetamide (IAA) solution to the sample.[1] This step derivatizes the reactive sulfhydryl group of desfuroylceftiofur to form the stable desfuroylceftiofur acetamide (DFCA). f. Vortex the sample to ensure complete mixing.
-
Solid-Phase Extraction (SPE): a. Conditioning: Condition the Oasis HLB SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry out. b. Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge. A low, consistent flow rate is recommended. c. Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances. d. Drying: Dry the cartridge under a full vacuum for approximately 5 minutes to remove any remaining wash solvent. e. Elution: Elute the DFCA from the cartridge with 3 mL of methanol containing 5% glacial acetic acid.[1] Collect the eluate in a clean tube.
-
Eluate Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40-50°C.[1] b. Reconstitute the dried residue in 200 µL of the mobile phase used for the analytical method (e.g., a mixture of acetonitrile and water with formic acid).[1] c. Vortex the reconstituted sample to ensure the analyte is fully dissolved. d. Transfer the sample to an autosampler vial for analysis by HPLC or LC-MS/MS.
Data Presentation
The following table summarizes the performance characteristics of similar SPE methods for ceftiofur and its metabolites reported in the literature.
| Parameter | Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOQ | Reference |
| Ceftiofur & Metabolites | Plasma | Oasis HLB | HPLC-UV | 95 - 104 | 0.1 µg/mL | [1] |
| Ceftiofur | Bovine Milk | Silica-anchored IL | HPLC-MS/MS | 73.4 - 111.3 | 0.7 µg/L | [7][8] |
| Ceftiofur (as DFCA) | Porcine Feces | Oasis PRiME HLB | HPLC-MS/MS | Not Specified | 30 ng/g | [2] |
| Ceftiofur | Bovine Milk | C18 | LC-MS/MS | 82.52 - 105.86 | 0.1 µg/kg | [3] |
| Ceftiofur Sodium | Food Samples | MISPE | HPLC-UV | > 91.9 | 0.0015 mg/L | [9] |
| Ceftiofur | Eel, Flatfish, Shrimp | Oasis HLB | LC-MS/MS | 80.6 - 105 | 0.002 mg/kg | [4] |
Diagrams
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Multilaboratory trial for determination of ceftiofur residues in bovine and swine kidney and muscle, and bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Online fully automated SPE-HPLC-MS/MS determination of ceftiofur in bovine milk samples employing a silica-anchored ionic liquid as sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Online fully automated SPE‐HPLC‐MS/MS determination of ceftiofur in bovine milk samples employing a silica‐anchored ion… [ouci.dntb.gov.ua]
- 9. A highly sensitive and selective method for the determination of ceftiofur sodium in milk and animal-origin food based on molecularly imprinted solid-phase extraction coupled with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Ceftiofur Metabolites for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary medicine. Its rapid metabolism in animals leads to the formation of various metabolites, with desfuroylceftiofur being a primary, microbiologically active metabolite.[1][2] Monitoring ceftiofur residues in animal-derived food products is crucial for ensuring food safety. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common analytical technique for ceftiofur residue analysis, gas chromatography-mass spectrometry (GC-MS) offers high separation efficiency and is a valuable alternative. However, the polar and non-volatile nature of ceftiofur and its metabolites necessitates a derivatization step to make them amenable to GC-MS analysis. This application note provides a detailed protocol for the derivatization of ceftiofur metabolites for subsequent quantitative analysis by GC-MS.
The overall workflow involves the extraction of ceftiofur and its metabolites from a biological matrix, followed by a cleavage step to convert all relevant metabolites to a common core molecule, desfuroylceftiofur. This core metabolite is then derivatized to increase its volatility and thermal stability for GC-MS analysis.
Key Metabolite for Derivatization
The primary target for derivatization is desfuroylceftiofur , which contains several polar functional groups, including a carboxylic acid, a primary amine, an amide, and a thiol group, that require derivatization.[1][2][3]
Experimental Protocols
1. Extraction and Cleavage of Ceftiofur Metabolites
This protocol is adapted from established methods for the extraction of ceftiofur residues for LC-MS analysis and is designed to yield desfuroylceftiofur from tissue samples.
-
Materials:
-
Homogenized tissue sample (e.g., kidney, muscle)
-
Dithioerythritol (DTE) solution (0.1 M in borate buffer, pH 9.0)
-
Iodoacetamide solution (0.3 M in phosphate buffer, pH 7.0)
-
Acetonitrile
-
Hexane
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol
-
Water (HPLC grade)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
-
Procedure:
-
Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of 0.1 M DTE in borate buffer.
-
Vortex for 2 minutes and incubate at 50°C for 15 minutes to cleave disulfide bonds.
-
Add 2 mL of 0.3 M iodoacetamide solution, vortex, and incubate in the dark at room temperature for 30 minutes. This step is to form desfuroylceftiofur acetamide in traditional methods for LC-MS, here it helps to stabilize the thiol group, though for GC-MS the primary derivatization will be silylation.
-
Add 20 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 10 mL of hexane to the supernatant, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes to remove lipids.
-
Discard the upper hexane layer.
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the aqueous extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue, containing desfuroylceftiofur, is now ready for derivatization.
-
2. Derivatization of Desfuroylceftiofur for GC-MS Analysis
This protocol describes a silylation procedure to derivatize the active hydrogens on the carboxylic acid, amine, and thiol groups of desfuroylceftiofur, making it volatile for GC-MS analysis.[4]
-
Materials:
-
Dried extract containing desfuroylceftiofur
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
-
-
Procedure:
-
Reconstitute the dried extract in 50 µL of pyridine.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
GC-MS Analysis
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-700) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Data Presentation
Table 1: Quantitative Data for Method Validation (Illustrative)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1-5 ng/g |
| Limit of Quantitation (LOQ) | 5-15 ng/g |
| Recovery (%) | 85-105% |
| Precision (RSD%) | < 15% |
Table 2: Selected Ions for SIM Mode Analysis of Derivatized Desfuroylceftiofur (Illustrative)
| Analyte (Derivatized) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Tris-TMS-Desfuroylceftiofur | [Target Ion 1] | [Target Ion 2] | [Target Ion 3] |
Note: The specific ions for SIM mode would need to be determined experimentally by analyzing the mass spectrum of the derivatized standard.
Visualizations
Caption: Workflow from sample preparation to GC-MS analysis.
Caption: Derivatization reaction of desfuroylceftiofur.
This application note provides a comprehensive protocol for the derivatization of ceftiofur metabolites for quantitative analysis by GC-MS. The described method, involving a robust extraction and a reliable silylation derivatization, enables the sensitive and specific determination of ceftiofur residues in biological matrices. This approach serves as a valuable analytical tool for researchers and professionals in the fields of drug metabolism, food safety, and veterinary science.
References
Application Note: UPLC-MS/MS Quantification of Ceftiofur in Porcine Feces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary medicine to treat bacterial infections in swine.[1][2] Monitoring its excretion in feces is crucial for understanding drug metabolism, assessing environmental impact, and studying the development of antimicrobial resistance in the gut microbiome.[1][2] This application note provides a detailed protocol for the quantification of ceftiofur in porcine feces using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described method is based on a validated study and offers high sensitivity and specificity for the analysis of ceftiofur and its metabolites.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative performance of the UPLC-MS/MS method for the analysis of ceftiofur in porcine feces.[1]
Table 1: Mass Spectrometry Parameters for Ceftiofur and its Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |
| Ceftiofur | 524.0 | 241.1 | 285.0 | 20 | 20 |
| Ceftiofur-d3 (Internal Standard) | 527.0 | - | - | - | - |
Data sourced from a comprehensive validation study.[1]
Table 2: Method Validation Parameters for Ceftiofur Quantification
| Parameter | Value |
| Linearity Range | 5 ng g⁻¹ to 1000 ng g⁻¹ |
| Correlation Coefficient (r) | 0.9979 ± 0.0009 |
| Goodness of Fit (gof) | 5.51 ± 1.14 |
This data demonstrates the linearity and reliability of the method within the specified concentration range.[1][2][3]
Experimental Protocols
Sample Preparation (Extraction)
Due to the instability of β-lactam antibiotics like ceftiofur in feces, immediate stabilization of the sample is critical.[1][2]
Materials:
-
Porcine feces
-
Tazobactam solution (8 µg mL⁻¹ in water)
-
Ceftiofur-d3 internal standard (IS) working solution (25 µg mL⁻¹)
-
1% (v/v) formic acid in acetonitrile–water (50:50, v/v)
-
Oasis PRiME HLB column (60 mg, 3 mL)
-
Vortex mixer
-
Rotary tumbler
-
Centrifuge
Protocol:
-
Immediately after collection, add 500 µL of tazobactam solution to 0.5 g of porcine feces to inhibit degradation.[1][2]
-
Add 20 µL of the internal standard working solution (Ceftiofur-d3) to the stabilized feces sample.[1]
-
Vortex the sample for 15 seconds.[1]
-
Add 1 mL of 1% formic acid in acetonitrile–water (50:50, v/v).[1]
-
Shake the sample for 30 minutes using a rotary tumbler.[1]
-
Centrifuge the sample for 10 minutes at 2851 × g and 4 °C.[1]
-
Transfer the supernatant to an Oasis PRiME HLB column and process with minimal vacuum.[1]
-
The eluate is ready for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
Waters Acquity UPLC system (or equivalent)
-
Quattro Premier XE triple quadrupole mass spectrometer (or equivalent)
-
Masslynx software (or equivalent)
UPLC Conditions:
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm i.d., 1.7 µm) with a guard column.[1]
-
Mobile Phase A: 0.005% (v/v) formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 300 µL min⁻¹.[1]
-
Injection Volume: 5 µL.[1]
-
Autosampler Temperature: 10.0 °C.[1]
-
Column Temperature: Not specified, typically maintained at a constant temperature (e.g., 40 °C).
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 50 | 50 |
| 6.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
This gradient program is optimized for the separation of ceftiofur.[1]
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Capillary Voltage: 3.5 kV.[1]
-
Source Temperature: 120 °C.[1]
-
Desolvation Temperature: 400 °C.[1]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) was used to monitor the transitions specified in Table 1.[1]
Experimental Workflow Diagram
Caption: Workflow for UPLC-MS/MS quantification of Ceftiofur in porcine feces.
References
- 1. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Ceftiofur Thiolactone Residues in Poultry Muscle by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of ceftiofur residues in poultry muscle tissue. Ceftiofur, a third-generation cephalosporin antibiotic, is extensively used in veterinary medicine. Due to its rapid metabolism, monitoring its residues requires the determination of its active metabolites. This method employs a derivatization approach to convert ceftiofur and its metabolites to a stable marker, desfuroylceftiofur acetamide (DCA), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the method.
Introduction
Ceftiofur is a broad-spectrum cephalosporin antibiotic administered to poultry to treat respiratory and other bacterial infections. Following administration, ceftiofur is rapidly metabolized to desfuroylceftiofur (DFC), which is the primary microbiologically active metabolite. DFC can form various conjugates with endogenous molecules. For regulatory and food safety purposes, the total residue of ceftiofur is a critical parameter. A common and effective approach for the quantitative analysis of total ceftiofur residues involves the chemical conversion of all related metabolites to a single, stable derivative, desfuroylceftiofur acetamide (DCA).[1][2][3][4] This method provides a reliable and reproducible means of quantifying ceftiofur residues in complex matrices such as poultry muscle.
Experimental Protocol
Sample Preparation
-
Homogenization: Weigh 2 grams of poultry muscle tissue and homogenize it to a uniform consistency.
-
Extraction: To the homogenized sample, add 8 mL of a 0.1 M ammonium acetate buffer (pH 9.0) and 100 µL of a 10% dithioerythritol (DTE) solution in the same buffer. Vortex the mixture for 1 minute.
-
Hydrolysis: Incubate the sample at 60°C for 30 minutes to hydrolyze the ceftiofur metabolites to desfuroylceftiofur.
-
Derivatization: Cool the sample to room temperature and add 500 µL of a 0.2 M iodoacetamide solution. Vortex and incubate in the dark at room temperature for 30 minutes to form desfuroylceftiofur acetamide (DCA).
-
Protein Precipitation and Liquid-Liquid Extraction: Add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient program to separate the analyte from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: Method Validation Parameters for the Quantification of Desfuroylceftiofur Acetamide (DCA) in Poultry Muscle
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 µg/kg[5] |
| Recovery | 85-110% |
| Precision (RSD%) | < 15% |
Table 2: MRM Transitions for Desfuroylceftiofur Acetamide (DCA)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DCA (Quantifier) | 487.1 | 241.1 | 20 |
| DCA (Qualifier) | 487.1 | 199.1 | 25 |
Visualizations
Caption: Experimental workflow for the analysis of ceftiofur residues in poultry muscle.
References
- 1. Assessment of liquid chromatography-tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of liquid chromatography–tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle [agris.fao.org]
- 3. Validation of a liquid chromatography-high-resolution mass spectrometry method for the analysis of ceftiofur in poultry muscle, kidneys and plasma: A unique accuracy profile for each and every matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of liquid chromatography-tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note & Protocol: Determination of Total Ceftiofur Residues in Plasma
This document provides a detailed methodology for the quantitative determination of total ceftiofur residues in plasma. The protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and residue analysis studies.
1. Introduction
Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine. After administration, ceftiofur is rapidly metabolized, with its thioester bond being cleaved to form the primary active metabolite, desfuroylceftiofur.[1][2] Desfuroylceftiofur further forms various conjugates with endogenous molecules through disulfide bonds.[2][3] To accurately assess the total exposure to ceftiofur, it is essential to measure the parent drug and all its desfuroylceftiofur-containing metabolites.
The established and widely accepted method for determining total ceftiofur residues involves a chemical conversion of ceftiofur and its metabolites to a single, stable derivative, desfuroylceftiofur acetamide (DFCA).[4][5] This is achieved through a two-step process:
-
Hydrolysis/Reduction: Treatment with a reducing agent, typically dithioerythritol (DTE), cleaves the disulfide bonds of the metabolites, releasing desfuroylceftiofur.[1][2]
-
Derivatization: The unstable sulfhydryl group of desfuroylceftiofur is then stabilized by reacting it with iodoacetamide to form the stable desfuroylceftiofur acetamide.[2][3][6]
The resulting DFCA can then be quantified using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection or the more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]
2. Experimental Protocols
The following sections detail the necessary reagents, equipment, and step-by-step procedures for the analysis of total ceftiofur residues in plasma.
2.1. Reagents and Materials
-
Ceftiofur reference standard
-
Cefotaxime (Internal Standard for HPLC-UV)[4]
-
Deuterated DFCA (Internal Standard for LC-MS/MS)
-
Dithioerythritol (DTE)
-
Iodoacetamide
-
Boric Acid (for Borate Buffer)
-
Potassium Chloride
-
Sodium Tetraborate
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic Acid (TFA) or Formic Acid
-
Ammonium Formate
-
Water (Ultrapure)
-
Plasma samples (control and test)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)[1][4]
2.2. Sample Preparation, Hydrolysis, and Derivatization
This protocol is a composite of common procedures found in the literature.[1][2][4][6]
-
Plasma Sample Aliquoting: Thaw frozen plasma samples and vortex to ensure homogeneity. Pipette a known volume (e.g., 100 µL to 500 µL) of plasma into a clean test tube.[4]
-
Internal Standard Spiking: Add a known concentration of the internal standard (e.g., 15 µL of 100 µg/mL cefotaxime for HPLC-UV) to each plasma sample, standard, and quality control sample.[4]
-
Hydrolysis (Reduction):
-
Prepare a DTE/borate buffer solution (e.g., 0.4% DTE in borate buffer).[4] Some protocols may use a solution containing potassium chloride, sodium-tetraborate, and dithioerythritol.[1]
-
Add a larger volume of the DTE/borate buffer (e.g., 7 mL) to the plasma sample.[4]
-
Vortex the mixture and incubate in a water bath at 50°C for 15 minutes.[1][4][7]
-
Remove the tubes and allow them to cool to room temperature.
-
-
Derivatization:
2.3. Purification by Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 60 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of ultrapure water.[1]
-
Sample Loading: Load the entire derivatized sample solution onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances (e.g., with 3 mL of 5% methanol in water).
-
Elution: Elute the analyte (DFCA) with an appropriate solvent (e.g., 3 mL of methanol or 5 mL of 50% acetonitrile in water).[5]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 0.5 mL) of the mobile phase.[8] The sample is now ready for chromatographic analysis.
2.4. HPLC-UV Analysis Method
-
Chromatographic Column: Symmetry C18 or equivalent.[4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[4]
-
Gradient Program:
-
Start with 90% A and 10% B.
-
Over 25 minutes, adjust to 75% A and 25% B.
-
Return to initial conditions over 3 minutes.[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 265 nm.[4]
-
Injection Volume: 20-50 µL.
2.5. LC-MS/MS Analysis Method
-
Chromatographic Column: Zorbax Eclipse Plus C18 or equivalent.[1]
-
Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient Program: To be optimized based on the specific column and system.
-
Flow Rate: To be optimized (typically 0.2-0.5 mL/min).
-
Ionization Mode: Electrospray Ionization Positive (ESI+).[1]
-
Mass Spectrometric Transitions:
3. Data Presentation
The following table summarizes the quantitative performance data from a representative validated HPLC-UV method for the determination of total ceftiofur residues in plasma.[4]
| Parameter | Value |
| Linearity Range | 0.1 – 100 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Average Recovery | 99% (range of 95% to 104%) |
| Intra-assay Variability (RSD) | 0.7% to 4.5% |
| Inter-assay Variability (RSD) | 3.6% to 8.8% |
| Internal Standard | Cefotaxime |
| Detection Method | HPLC-UV at 265 nm |
4. Visualizations
4.1. Chemical Conversion Pathway
The following diagram illustrates the chemical conversion of ceftiofur and its metabolites to the quantifiable derivative, desfuroylceftiofur acetamide (DFCA).
Caption: Conversion of Ceftiofur to DFCA.
4.2. Experimental Workflow
The diagram below outlines the complete experimental workflow from sample collection to final data analysis.
References
- 1. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ceftiofur in bovine plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trace.tennessee.edu [trace.tennessee.edu]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a liquid chromatography-high-resolution mass spectrometry method for the analysis of ceftiofur in poultry muscle, kidneys and plasma: A unique accuracy profile for each and every matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Application of Ceftiofur Thiolactone in Drug Residue Monitoring
Introduction
Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary medicine to treat bacterial infections in cattle, swine, and poultry. Due to its extensive use, there is a regulatory requirement to monitor its residues in food products of animal origin, such as milk, meat, and kidney, to ensure consumer safety and prevent the development of antimicrobial resistance. Ceftiofur is rapidly metabolized in animals to its primary active metabolite, desfuroylceftiofur (DFC). DFC contains the intact β-lactam ring and is further conjugated with endogenous molecules to form various metabolites, including desfuroylceftiofur cysteine disulfide (DCCD). Regulatory methods often target the total ceftiofur-related residues by converting them to a single, stable derivative for analysis. This application note provides an overview of the analytical methods for monitoring ceftiofur residues, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Logical Relationship: Ceftiofur Metabolism and Residue Analysis
The analytical strategy for monitoring ceftiofur residues is based on its metabolic pathway. The parent drug, ceftiofur, is unstable and quickly converts to desfuroylceftiofur (DFC). DFC can then bind to proteins or form disulfide bonds with small molecules like cysteine, forming desfuroylceftiofur cysteine disulfide (DCCD), which is a stable and suitable marker residue for monitoring. Analytical methods often involve a derivatization step to convert all ceftiofur and its metabolites to a single, quantifiable molecule, desfuroylceftiofur acetamide (DCA).
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Ceftiofur Thiolactone LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Ceftiofur Thiolactone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] These effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in LC-MS/MS analysis.[2] For instance, in the analysis of the related compound ceftiofur in porcine feces, a significant signal enhancement of 266.8% was observed, highlighting the potential for substantial matrix-induced analytical error.[3]
Q2: What are the primary causes of matrix effects in biological samples like plasma or tissue?
A2: The primary causes of matrix effects in biological samples are endogenous components that are co-extracted with the analyte of interest.[1] Phospholipids are a major contributor to matrix effects, particularly ion suppression, in plasma and tissue samples.[4] Other sources include salts, proteins, and metabolites that can interfere with the ionization process in the mass spectrometer's source.[1]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: The presence of matrix effects can be assessed using several methods:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column, while a blank matrix extract is injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[1]
-
Post-Extraction Spike: This is a quantitative approach where a known amount of this compound is added to a blank matrix extract after the sample preparation process. The response is then compared to that of a pure standard solution at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.[1]
Q4: What is a suitable internal standard for this compound analysis to compensate for matrix effects?
A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as Deuterium-labeled this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix effects, thus providing the most accurate correction.[5][6] If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used, but it may not compensate for matrix effects as effectively.[5] For the related compound ceftiofur, ceftiofur-d3 has been successfully used as an internal standard.[3]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to matrix effects in this compound LC-MS/MS analysis.
Issue 1: Poor reproducibility and accuracy
Possible Cause: Inconsistent matrix effects between samples and standards.
Troubleshooting Steps:
-
Evaluate Matrix Effect Variability: Analyze at least six different lots of the blank matrix to assess the variability of the matrix effect.[1]
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporate a SIL-IS for this compound. This is the most effective way to compensate for variable matrix effects.[5]
-
Optimize Sample Preparation: Improve the cleanup procedure to remove more interfering compounds. Consider switching from a simple protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2]
-
Chromatographic Separation: Modify the LC method to better separate this compound from co-eluting matrix components. This can involve changing the column chemistry, mobile phase composition, or gradient profile.
Issue 2: Low sensitivity and high limit of quantitation (LOQ)
Possible Cause: Significant ion suppression.
Troubleshooting Steps:
-
Identify the Source of Suppression: Use the post-column infusion technique to pinpoint the retention time of the suppressing compounds.
-
Improve Sample Cleanup: Focus on removing the class of compounds identified in the previous step. For example, if phospholipids are suspected, use a phospholipid removal plate or a targeted SPE sorbent.
-
Modify Chromatography: Adjust the LC gradient to separate the analyte from the suppression zone.
-
Change Ionization Source: If available, switch from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), as APCI can be less susceptible to matrix effects.[7]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may also decrease the analyte signal to below the detection limit.[2]
Experimental Protocols
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE) for Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Pre-treatment: To 1 mL of plasma, add 1 mL of 4% phosphoric acid. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
These are starting parameters and will require optimization on your specific instrument.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of a this compound standard. A possible precursor ion is [M+H]⁺. |
| Internal Standard | A stable isotope-labeled this compound should be used with its corresponding MRM transitions. |
Quantitative Data Summary
The following table summarizes the impact of matrix effects and the effectiveness of different mitigation strategies as reported in the literature for ceftiofur and related compounds. Note: Data for this compound specifically is limited; these values provide an estimate of what might be observed.
| Matrix | Analyte | Sample Preparation | Matrix Effect Observed | Mitigation Strategy Employed | Reference |
| Porcine Feces | Ceftiofur | SPE | 266.8% Signal Enhancement | Use of a stable isotope-labeled internal standard | [3] |
| Bovine Milk | Ceftiofur | Protein Precipitation | Significant Signal Enhancement | Matrix-matched calibration | |
| Bovine Kidney | DCCD* | SPE | Not specified | Use of a deuterated internal standard |
*Desfuroylceftiofur cysteine disulfide, a metabolite of ceftiofur.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. UWPR [proteomicsresource.washington.edu]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generic on-line solid phase extraction sample preparation strategies for the analysis of drugs in biological matrices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Ion Suppression in Ceftiofur Thiolactone Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression during the detection of Ceftiofur Thiolactone and its related metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[2][3] Biological matrices such as plasma, milk, and tissue are complex and contain endogenous components like phospholipids, proteins, and salts that are common causes of ion suppression in electrospray ionization (ESI) mass spectrometry.[4][5]
Q2: I am observing a lower-than-expected signal for this compound. How can I confirm if this is due to ion suppression?
A2: A common method to assess ion suppression is the post-column infusion experiment.[3] In this technique, a constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column and before the mass spectrometer's ion source. A blank matrix sample is then injected onto the column. A dip in the baseline signal of the infused analyte at the retention time of interfering matrix components indicates the presence of ion suppression.[3]
Q3: What are the primary strategies to mitigate ion suppression for this compound analysis?
A3: The most effective strategies to combat ion suppression involve:
-
Improved Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components before LC-MS/MS analysis.[1][3][5]
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components can significantly reduce ion suppression.[1][2]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Ceftiofur or a related metabolite can co-elute with the analyte and experience similar ion suppression, allowing for accurate correction of the signal and reliable quantification.[6][7][8]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for the effects of ion suppression.[1][9][10]
-
Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity or complete signal loss for this compound. | Severe ion suppression from the sample matrix. | 1. Enhance Sample Cleanup: Switch from a simple protein precipitation to a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][4][5] 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from matrix interferences.[2] 3. Dilute the Sample: If sensitivity allows, dilute the sample extract to reduce the concentration of matrix components.[11] |
| Poor reproducibility of results between samples. | Variable matrix effects across different samples. | 1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Use a SIL-IS of Ceftiofur to compensate for variations in ion suppression.[6][7][12] 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed consistently for all samples. |
| Inaccurate quantification, with results differing between solvent-based and matrix-based standards. | Significant matrix-induced signal enhancement or suppression. | 1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix to accurately quantify this compound in the presence of matrix effects.[9][10] 2. Employ the Standard Addition Method: Spike known amounts of the analyte into the sample matrix to create a calibration curve that accounts for matrix effects.[1] |
Experimental Protocols
Solid-Phase Extraction (SPE) for Ceftiofur Metabolites in Porcine Feces
This protocol is adapted from a method for the analysis of Ceftiofur and its metabolites.[6][13] As Ceftiofur is metabolized to desfuroylceftiofur, which can form a thiolactone, this cleanup is relevant.
-
Sample Pre-treatment: To 0.5 g of feces, add a solution of a β-lactamase inhibitor like tazobactam to prevent degradation.[6] Add 20 µL of a 25 µg/mL solution of Ceftiofur-d3 (internal standard).
-
Extraction: Add 1.5 mL of 1% (v/v) formic acid in acetonitrile–water (50:50, v/v), vortex, and shake for 30 minutes. Centrifuge for 10 minutes at 2851× g and 4 °C.
-
SPE Cartridge Conditioning: Condition an Oasis PRiME HLB cartridge (60 mg, 3 mL) according to the manufacturer's instructions.
-
Loading: Transfer the supernatant from the extraction step onto the SPE cartridge and apply minimal vacuum.
-
Elution: Elute the analytes from the cartridge. The specific elution solvent will depend on the exact SPE sorbent and should be optimized.
-
Further Processing: The eluate may then be subjected to a derivatization step to stabilize the desfuroylceftiofur metabolite, often to desfuroylceftiofur acetamide (DFCA), prior to LC-MS/MS analysis.[14][15][16]
Solid-Phase Extraction (SPE) for Ceftiofur in Serum
This protocol is based on a method for determining Ceftiofur in pig serum.[17]
-
Protein Precipitation: To 500 μL of serum, add 50 μL of 20% (w/v) trichloroacetic acid. Vortex for 20 seconds and centrifuge at 4500 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Precondition the SPE cartridges with 2 mL of acetonitrile (ACN) and 2 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water.
-
Elution: Apply a full vacuum and elute the compounds with 3 mL of methanol.
-
Reconstitution: Dry the eluent under nitrogen and reconstitute the residue in 0.5 mL of the mobile phase for HPLC analysis.
Quantitative Data Summary
| Matrix | Analyte | Sample Preparation | Matrix Effect (%) | Extraction Recovery (%) | Internal Standard Used | Reference |
| Porcine Feces | Cefquinome | SPE | 116.4 | Limited but sufficient | Cefquinome-d7 | [6][13] |
| Porcine Feces | Ceftiofur | SPE | 266.8 | Limited but sufficient | Ceftiofur-d3 | [6][13] |
| Milk | Ceftiofur | Protein Precipitation | Signal enhancement (11.28:1 ratio of milk to solvent) | Not specified | None (Matrix-matched calibration recommended) | [9] |
| Plasma | Cefoperazone | SPE | Not specified | 90 | Not specified | [18] |
| Plasma | Ceftiofur | SPE | Not specified | 57 | Not specified | [18] |
Visualizations
Experimental Workflow for this compound Analysis
Caption: A generalized experimental workflow for the analysis of this compound.
Troubleshooting Decision Tree for Ion Suppression
Caption: A decision tree for troubleshooting ion suppression in this compound analysis.
References
- 1. longdom.org [longdom.org]
- 2. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-Based and Matrix-Matched Calibration Methods on Analysis of Ceftiofur Residues in Milk and Pharmaceutical Samples Using a Novel HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel and Sensitive LC-MS/MS Method for the Quantitation of Ceftiofur in Pharmaceutical Preparations and Milk Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 13. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability [mdpi.com]
- 14. Validation of a liquid chromatography-high-resolution mass spectrometry method for the analysis of ceftiofur in poultry muscle, kidneys and plasma: A unique accuracy profile for each and every matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of liquid chromatography-tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. On-line coupling of solid-phase extraction and capillary electrophoresis for the determination of cefoperazone and ceftiofur in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ceftiofur and its Metabolites in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ceftiofur and its primary active metabolite, desfuroylceftiofur, in various biological matrices. Accurate quantification of these compounds is critical for pharmacokinetic, pharmacodynamic, and residue studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during sample collection, handling, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of ceftiofur a concern in biological samples?
A1: Ceftiofur is highly susceptible to degradation under various conditions. In biological matrices, it is rapidly metabolized, primarily through the cleavage of its thioester bond, to form the microbiologically active metabolite, desfuroylceftiofur (DFC).[1][2][3][4] Both ceftiofur and DFC are prone to further degradation influenced by factors such as pH, temperature, and enzymatic activity.[5][6][7] This instability can lead to inaccurate measurements of the total active residue, potentially compromising the results of pharmacokinetic and residue analysis studies.
Q2: What is the main metabolite of ceftiofur and why is it important?
A2: The primary and most significant metabolite of ceftiofur is desfuroylceftiofur (DFC).[1][8] It is formed by the rapid cleavage of the thioester bond of the parent ceftiofur molecule.[1][2][3][4] DFC is microbiologically active, meaning it retains antibacterial properties, and is the main compound responsible for the therapeutic effect of ceftiofur in vivo.[1] Therefore, analytical methods are often designed to measure the total concentration of ceftiofur and all its metabolites that can be converted to DFC.
Q3: What is the purpose of the derivatization step in many analytical methods for ceftiofur?
A3: The derivatization step is crucial for the accurate quantification of ceftiofur and its active metabolites. This process typically involves two key reactions:
-
Reduction: A reducing agent, such as dithioerythritol (DTE), is used to break the disulfide bonds of DFC conjugates (e.g., DFC-cysteine, DFC-glutathione) and the thioester bond of any remaining parent ceftiofur, converting them all to free DFC.[1][9]
-
Alkylation: The resulting DFC is then stabilized by derivatization with an alkylating agent, most commonly iodoacetamide, to form desfuroylceftiofur acetamide (DCA).[1][10] DCA is a stable molecule suitable for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][10]
Q4: How should I handle and store biological samples to ensure the stability of ceftiofur and its metabolites?
A4: Proper sample handling and storage are critical to prevent the degradation of ceftiofur and its metabolites. Here are some general guidelines:
-
Collection: Collect samples using appropriate sterile techniques to minimize microbial contamination, which can contribute to degradation.[11][12]
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Immediate Processing: Process samples as quickly as possible after collection. If analysis is not immediate, samples should be frozen.
-
Storage Temperature: For long-term storage, samples should be kept at or below -70°C.[13] For shorter periods, refrigeration at 2-8°C may be acceptable, but stability should be verified for the specific matrix and storage duration.[11][14]
-
Light Protection: Protect samples from direct sunlight and UV light exposure, as some cephalosporins are light-sensitive.[11]
-
pH Control: In some cases, adjusting the pH of the sample by adding an acid, like trifluoroacetic acid (TFA), can help to stabilize the analytes.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable ceftiofur/metabolite concentration | Degradation during sample collection and handling: Prolonged exposure to room temperature or light. | Process samples immediately after collection. If not possible, freeze them promptly. Protect samples from light.[11] |
| Improper storage: Storage at temperatures that are not low enough to prevent degradation. | For long-term storage, use temperatures of -70°C or lower.[13] | |
| Enzymatic degradation: Presence of β-lactamases in the matrix (e.g., feces). | Consider adding a β-lactamase inhibitor, such as tazobactam, to the sample immediately after collection.[13] | |
| Incomplete derivatization: Insufficient amount of reducing or alkylating agent, or suboptimal reaction conditions (time, temperature). | Optimize the derivatization protocol. Ensure the amounts of dithioerythritol and iodoacetamide are sufficient for the sample volume and expected analyte concentration. Verify the incubation time and temperature.[1][13] | |
| High variability in results between replicate samples | Inconsistent sample handling: Differences in the time between collection and processing or freezing. | Standardize the sample handling procedure for all samples. |
| Matrix effects: Interference from other components in the biological matrix. | Optimize the sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances.[10] Use a matrix-matched calibration curve or an internal standard to correct for matrix effects.[10] | |
| Underestimation of total ceftiofur-related residues | Degradation during sample preparation: Exposure to alkaline conditions or certain tissue extracts (e.g., kidney) can cause rapid degradation.[7] | Avoid strongly alkaline conditions during sample preparation. If possible, perform extraction and clean-up at reduced temperatures.[7] |
| Conversion of DFC to thiolactone: Under acidic conditions, desfuroylceftiofur can be converted to the corresponding thiolactone, which may not be efficiently measured by all methods.[5][6] | Maintain a controlled pH during sample processing. If acidic conditions are necessary, validate the method to ensure the thiolactone is also quantified or that its formation is minimized. |
Experimental Protocols
Protocol 1: Determination of Ceftiofur and its Desfuroylceftiofur Metabolites in Plasma
This protocol is based on a common HPLC-UV method and involves a derivatization procedure to quantify the total ceftiofur-related residues.[10]
1. Sample Preparation and Derivatization: a. Thaw frozen plasma samples and vortex to ensure homogeneity. b. To 100 µL of plasma in a clean test tube, add 15 µL of an internal standard solution (e.g., 100 µg/mL cefotaxime). c. Add 7 mL of 0.4% dithioerythritol in borate buffer. d. Incubate the mixture in a 50°C water bath for 15 minutes. e. Remove the tubes and allow them to cool to room temperature. f. Add 1.5 mL of iodoacetamide buffer to stabilize the desfuroylceftiofur.
2. Solid-Phase Extraction (SPE) Clean-up: a. Pre-wet an Oasis HLB extraction column. b. Pass the derivatized solution through the column. c. Elute the analytes with a solution of 5% glacial acetic acid in methanol. d. Evaporate the eluate to dryness under a stream of nitrogen gas.
3. Reconstitution and HPLC Analysis: a. Reconstitute the dried residue in 200 µL of the mobile phase. b. Inject 50 µL of the reconstituted sample into the HPLC system. c. Separation is typically achieved on a C18 column with a gradient mobile phase of trifluoroacetic acid in water and acetonitrile.[10] d. Detect the analyte using a UV detector at 265 nm.[10]
Quantitative Data Summary
Table 1: Recovery of Ceftiofur from Spiked Plasma[10]
| Spiked Concentration (µg/mL) | Mean Recovery (%) | Relative Standard Deviation (%) |
| 0.1 | 99 | 4.5 |
| 1.0 | 104 | 2.1 |
| 10 | 95 | 3.3 |
| 100 | 98 | 1.8 |
Table 2: Intra- and Inter-Assay Precision for Ceftiofur in Spiked Plasma[10]
| Spiked Concentration (µg/mL) | Intra-Assay RSD (%) | Inter-Assay RSD (%) |
| 0.1 | 4.5 | 8.8 |
| 1.0 | 2.1 | 5.4 |
| 10 | 3.3 | 3.6 |
| 100 | 0.7 | 7.7 |
Table 3: Stability of Ceftiofur Sodium in Intravenous Solutions at Different Temperatures[4][15][16][17]
| Intravenous Solution | Storage Temperature | Stability (Time to <10% degradation) |
| 0.9% Sodium Chloride | 22°C (Room Temperature) | Up to 48 hours |
| 0.9% Sodium Chloride | 6°C (Refrigerated) | Up to 48 hours |
| 5% Dextrose in Water | 22°C (Room Temperature) | Up to 48 hours |
| 5% Dextrose in Water | 6°C (Refrigerated) | Up to 48 hours |
| Frozen | -20°C | Stable for at least 30 days |
Visualizations
References
- 1. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]
- 2. Determination of ceftiofur in bovine plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled hydrolysis of ceftiofur sodium, a broad-spectrum cephalosporin; isolation and identification of hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of ceftiofur and its desfuroylceftiofur-related metabolites in swine tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trace.tennessee.edu [trace.tennessee.edu]
- 11. idexx.co.uk [idexx.co.uk]
- 12. ca.idexx.com [ca.idexx.com]
- 13. mdpi.com [mdpi.com]
- 14. axiomvetlab.com [axiomvetlab.com]
- 15. researchgate.net [researchgate.net]
- 16. Stability of ceftiofur sodium and cefquinome sulphate in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. core.ac.uk [core.ac.uk]
Degradation of Ceftiofur Thiolactone under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ceftiofur and investigating its degradation under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Ceftiofur in acidic aqueous solutions?
A1: Ceftiofur is generally more stable in acidic to neutral pH ranges (pH 2-6) compared to alkaline conditions.[1] However, degradation does occur and is influenced by factors such as pH, temperature, and buffer components.[1][2] At 60°C, the degradation rate of ceftiofur is notable even at acidic pH values of 1, 3, and 5.[2][3]
Q2: What is the primary degradation product of Ceftiofur under acidic conditions?
A2: Under acidic conditions, the primary hydrolysis product of ceftiofur is desfuroylceftiofur. This molecule can then be converted to the corresponding thiolactone.[1][4]
Q3: My Ceftiofur solution appears to be degrading faster than expected, even under acidic conditions. What could be the cause?
A3: Several factors could contribute to accelerated degradation:
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Temperature: Higher temperatures significantly increase the rate of degradation.[2][3][5] Ensure your solutions are stored at the recommended temperature.
-
Buffer Components: Although general acid-base hydrolysis may not be the primary driver in certain buffers, the specific components of your buffer system could influence stability.[1]
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Initial Concentration: The degradation of ceftiofur sodium has been shown to follow first-order reaction kinetics, meaning the rate of degradation is dependent on the substrate concentration.[1]
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Light Exposure: Some cephalosporins are sensitive to light, which can catalyze degradation. It is advisable to protect solutions from light.[6]
Q4: I am not detecting the expected thiolactone degradation product. Why might this be?
A4: The conversion of desfuroylceftiofur to the thiolactone is a specific reaction under acidic conditions.[1][4] If you are not observing this product, consider the following:
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pH is not sufficiently acidic: The conversion is favored in acidic environments. Verify the pH of your solution.
-
Analytical Method: Your analytical method (e.g., HPLC) may not be optimized to separate and detect the thiolactone. Method development and validation are crucial.
-
Further Degradation: The thiolactone itself may be unstable under your experimental conditions and could be degrading into other products.
Q5: Can I store prepared acidic solutions of Ceftiofur?
A5: It is not recommended to store aqueous solutions of Ceftiofur for extended periods, even under acidic conditions where it is more stable.[7] For reproducible results, it is best to prepare fresh solutions for each experiment. If storage is necessary, it should be at a low temperature (e.g., 6°C) for a short duration (up to 48 hours), and the stability under these specific conditions should be validated.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | 1. Freshness of the Ceftiofur solution. 2. Variations in pH preparation. 3. Temperature fluctuations. | 1. Always prepare fresh solutions of Ceftiofur immediately before use.[7] 2. Use a calibrated pH meter to ensure accurate and consistent pH of your solutions. 3. Maintain a constant and controlled temperature throughout your experiment. |
| Unexpected peaks in HPLC chromatogram | 1. Formation of unknown degradation products. 2. Contamination of the sample or solvent. | 1. Characterize the unknown peaks using techniques like LC-MS/MS to identify potential degradation products.[6] 2. Run blank injections of your solvent and buffer to rule out contamination. |
| Low recovery of Ceftiofur from the sample | 1. Significant degradation has occurred during sample preparation or storage. 2. Inefficient extraction method. | 1. Minimize the time between sample preparation and analysis. Keep samples at a low temperature to slow degradation. 2. Optimize your extraction procedure to ensure efficient recovery of Ceftiofur. |
| Formation of desfuroylceftiofur is observed, but not the thiolactone | 1. The pH is not low enough to favor thiolactone formation. 2. The kinetics of the conversion are slow under the experimental conditions. | 1. Carefully adjust and monitor the pH to a more acidic level. 2. Increase the incubation time or temperature to promote the conversion, while being mindful of other potential degradation pathways. |
Quantitative Data
Table 1: Degradation Rate Constants of Ceftiofur at 60°C in Various Aqueous Solutions
| pH | Degradation Rate Constant (day⁻¹) |
| 1 | 0.79 ± 0.21 |
| 3 | 0.61 ± 0.03 |
| 5 | 0.44 ± 0.05 |
| 7.4 | 1.27 ± 0.04 |
| Distilled Water | 0.39 ± 0.01 |
(Data sourced from a study where the ionic strength of all solutions was maintained at 0.5 M)[2][3]
Experimental Protocols
Protocol 1: Evaluation of Ceftiofur Stability in Aqueous Solutions
This protocol is based on the methodology described in the study by Ja-Hyoung Ryu et al.
-
Preparation of Ceftiofur Stock Solution: Prepare a 1 mg/mL stock solution of Ceftiofur in a suitable solvent (e.g., a 1:3 solution of DMF:PBS pH 7.2, prepared by first dissolving in DMF).[7]
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 1, 3, 5, 7.4, and 10). Maintain a constant ionic strength of 0.5 M across all solutions.[2]
-
Incubation: Add the Ceftiofur stock solution to each buffer solution to achieve the final desired concentration. Incubate the solutions at a constant temperature (e.g., 60°C).[2][3]
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72, and 84 hours), withdraw an aliquot from each solution.
-
Sample Analysis: Immediately analyze the samples by a validated HPLC method to quantify the concentration of Ceftiofur and its primary degradation product, desfuroylceftiofur.[2][3]
-
Data Analysis: Plot the natural logarithm of the Ceftiofur concentration versus time. The degradation rate constant can be determined from the slope of the resulting line.
Protocol 2: HPLC Analysis of Ceftiofur and Desfuroylceftiofur
This is a general HPLC method that can be adapted and validated for specific experimental needs.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., LiChroCART RP-18e, 5 µm, 250 mm x 4.6 mm).[9]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M, pH 6.0) in a ratio of approximately 22:78 (v/v).[9] The exact ratio may need to be optimized.
-
Flow Rate: 1.2 mL/min.[9]
-
Detection Wavelength: 292 nm.[9]
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare standard solutions of Ceftiofur and desfuroylceftiofur of known concentrations to generate a calibration curve.
Visualizations
Caption: Degradation pathway of Ceftiofur under acidic conditions.
Caption: Workflow for studying Ceftiofur degradation kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Controlled hydrolysis of ceftiofur sodium, a broad-spectrum cephalosporin; isolation and identification of hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
pH-dependent stability of Ceftiofur and its metabolites
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the pH-dependent stability of Ceftiofur and its metabolites. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key stability data to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of Ceftiofur in aqueous solutions?
A1: Ceftiofur primarily degrades via two pathways depending on the conditions. In chemical hydrolysis, the thioester bond is cleaved to form desfuroylceftiofur (DFC), which is an active metabolite.[1][2][3] Under conditions favoring biodegradation, the β-lactam ring can be cleaved to form cef-aldehyde.[1][2]
Q2: At what pH is Ceftiofur most stable?
A2: Ceftiofur is most stable in the pH range of 2 to 6. Its degradation accelerates significantly at physiological pH (7.4) and is very rapid under alkaline conditions (pH 10).[4]
Q3: What are the major metabolites of Ceftiofur I should be looking for in my experiments?
A3: The major and primary metabolite formed via hydrolysis is desfuroylceftiofur (DFC).[5][6] Other metabolites that can be formed, particularly in biological systems, include desfuroylceftiofur cysteine disulfide (DCCD) and desfuroylceftiofur acetamide conjugates.[7][8] In the presence of certain bacteria, cef-aldehyde can be a significant degradation product.[1][2]
Q4: Can temperature affect the pH-dependent stability of Ceftiofur?
A4: Yes, temperature has a significant impact. The degradation rate of Ceftiofur increases with increasing temperature across various pH levels.[3][9] For example, at pH 7.4, the degradation rate constant is significantly higher at 25°C and 37°C compared to 0°C and 8°C.[9][4]
Q5: How can I prevent the degradation of Ceftiofur in my stock solutions?
A5: To minimize degradation, prepare stock solutions in a buffer within the optimal pH range of 2-6.[10] For short-term storage, refrigeration at 6°C is recommended, and for long-term storage, freezing at -20°C can preserve stability for up to 30 days.[11][12] It is also advisable to protect solutions from light.[11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of Ceftiofur in solution | - High pH of the solvent: Ceftiofur degrades rapidly at neutral and alkaline pH.[9][4] - Elevated temperature: Higher temperatures accelerate degradation.[3][9] - Microbial contamination: Bacteria can produce β-lactamases that degrade Ceftiofur.[11] | - Ensure the pH of your buffer system is between 2 and 6 for maximum stability. - Store solutions at refrigerated (6°C) or frozen (-20°C) temperatures.[11][12] - Use sterile aqueous solutions and proper aseptic techniques. |
| Inconsistent results in stability studies | - Variable pH of samples: Small shifts in pH can significantly alter degradation rates. - Inconsistent temperature control: Fluctuations in incubation temperature will affect degradation kinetics. - Variability in analytical method: Issues with HPLC, such as column degradation or mobile phase inconsistency. | - Use buffers with sufficient capacity to maintain a constant pH. - Ensure precise and consistent temperature control throughout the experiment. - Validate your analytical method for linearity, precision, and accuracy.[13] |
| Unexpected peaks in chromatogram | - Formation of degradation products: The appearance of new peaks likely corresponds to Ceftiofur metabolites like DFC.[1][2] - Matrix effects: Components from complex matrices (e.g., plasma, milk) can interfere with the analysis. | - Characterize the new peaks using mass spectrometry to identify them. - Perform solid-phase extraction (SPE) or other sample cleanup procedures to remove interfering substances.[8] |
| Low recovery of Ceftiofur from spiked samples | - Degradation during sample preparation: The extraction process itself might expose the analyte to destabilizing conditions (e.g., pH, temperature). - Inefficient extraction: The chosen extraction method may not be suitable for the sample matrix. | - Optimize sample preparation to be as rapid as possible and under conditions that favor stability (e.g., on ice, at acidic pH). - Test different extraction protocols and solvents to improve recovery.[13] |
Data Presentation
Table 1: pH-Dependent Degradation Rate Constants of Ceftiofur at 60°C
| pH | Degradation Rate Constant (day⁻¹) |
| 1 | 0.79 ± 0.21 |
| 3 | 0.61 ± 0.03 |
| 5 | 0.44 ± 0.05 |
| 7.4 | 1.27 ± 0.04 |
| 10 | Rapid degradation (not detectable after 10 min) |
Table 2: Temperature-Dependent Degradation Rate Constants of Ceftiofur at pH 7.4
| Temperature (°C) | Degradation Rate Constant (day⁻¹) |
| 0 | 0.06 ± 0.01 |
| 8 | 0.06 ± 0.01 |
| 25 | 0.65 ± 0.17 |
| 37 | Not explicitly stated, but degradation increases with temperature |
| 67 | 1.27 ± 0.05 |
Experimental Protocols
Protocol 1: Determination of Ceftiofur Stability in Aqueous Solutions
This protocol outlines a general procedure for assessing the stability of Ceftiofur at different pH values and temperatures.
1. Materials:
- Ceftiofur sodium
- High-purity water
- Buffers of various pH (e.g., acetate for pH 3.65-5.48, phosphate for pH 5.84-7.25, borate for pH 7.49-10.07)[10]
- HPLC system with UV detector
- C18 HPLC column
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)
2. Procedure:
- Buffer Preparation: Prepare a series of buffers at the desired pH values.
- Ceftiofur Solution Preparation: Prepare a stock solution of Ceftiofur in high-purity water. Dilute the stock solution with the respective buffers to the final desired concentration (e.g., 1 mg/mL).[9]
- Incubation: Aliquot the Ceftiofur solutions into vials and incubate them at controlled temperatures (e.g., 25°C, 37°C, 60°C).[9]
- Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial.
- Sample Analysis by HPLC:
- Dilute the samples if necessary.
- Inject the samples into the HPLC system.
- Example HPLC Conditions:
- Column: Symmetry C18[13]
- Mobile Phase: Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).[13]
- Flow Rate: 1.0 mL/min[13]
- Detection: UV at 265 nm[13]
- Data Analysis:
- Quantify the peak area of Ceftiofur at each time point.
- Plot the natural logarithm of the Ceftiofur concentration versus time.
- The degradation rate constant (k) can be determined from the slope of the linear regression.
Protocol 2: Analysis of Ceftiofur and its Metabolite Desfuroylceftiofur
This protocol is for the simultaneous analysis of Ceftiofur and its primary hydrolytic metabolite, DFC.
1. Materials:
- Same as Protocol 1
- Desfuroylceftiofur (DFC) standard (if available)
2. Procedure:
- Follow steps 1-4 from Protocol 1.
- Sample Analysis by HPLC:
- Use HPLC conditions that allow for the separation of Ceftiofur and DFC. The retention time for DFC will be different from that of Ceftiofur.
- Monitor the chromatogram for the appearance and increase of the DFC peak as the Ceftiofur peak decreases.
- Data Analysis:
- Quantify the peak areas for both Ceftiofur and DFC at each time point.
- The concentration of each compound can be determined using a calibration curve prepared from standards of known concentrations.
Visualizations
Caption: pH-dependent degradation pathways of Ceftiofur.
Caption: Workflow for Ceftiofur stability testing.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Controlled hydrolysis of ceftiofur sodium, a broad-spectrum cephalosporin; isolation and identification of hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. trace.tennessee.edu [trace.tennessee.edu]
Technical Support Center: Ceftiofur Thiolactone Extraction & Analysis
Welcome to the technical support center for Ceftiofur Thiolactone analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve extraction recovery.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the extraction and analysis of Ceftiofur and its related metabolites.
FAQ 1: Why am I observing low or inconsistent recovery of Ceftiofur?
Low and variable recovery can stem from several factors related to sample handling, extraction procedure, and the inherent stability of the analyte.
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Analyte Degradation: Ceftiofur is a β-lactam antibiotic, making it susceptible to degradation. This can be caused by hydrolysis of the β-lactam ring or cleavage of the thioester bond.[1] Stability is influenced by pH, temperature, and the presence of enzymes like β-lactamases in the sample matrix.[2][3]
-
Troubleshooting:
-
pH Control: Ceftiofur is most stable in the pH range of 2-6.[3] Ensure that the pH of your sample and extraction solvents is within this range.
-
Temperature Control: Perform extraction steps at reduced temperatures (e.g., on ice) and store samples at ≤ -70°C to minimize degradation.[2]
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Enzyme Inhibition: For matrices like feces that may contain β-lactamases, consider adding an inhibitor such as tazobactam to the sample immediately after collection.[2]
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Light Protection: Ceftiofur is susceptible to photodegradation and should be protected from light during preparation and storage.[3]
-
-
-
Inefficient Extraction: The chosen extraction method may not be optimal for your specific sample matrix. Porcine feces, for example, is a complex matrix that can lead to limited extraction recovery.[2]
-
Troubleshooting:
-
Optimize Solid-Phase Extraction (SPE): Systematically optimize SPE parameters, including the type of sorbent, sample pH, loading and elution solvents, and flow rate.[4]
-
Consider Alternative SPE Techniques: For complex matrices, explore options like molecularly imprinted solid-phase extraction (MISPE) for higher selectivity or dispersive SPE (d-SPE) for quicker and efficient cleanup.[5][6]
-
-
-
Matrix Effects: The sample matrix itself can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS analysis, which can be misinterpreted as low recovery.[2][7][8]
-
Troubleshooting:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[2][7]
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Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., ceftiofur-d3) to normalize for variations in extraction recovery and matrix effects.[2]
-
-
FAQ 2: How can I accurately quantify total Ceftiofur residues, including its metabolites?
Ceftiofur is rapidly metabolized in vivo to compounds like desfuroylceftiofur, which can exist as protein-bound and other conjugates. Analyzing for the parent drug alone will result in an underestimation of the total residue.[9]
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Derivatization to a Stable Marker: A common and effective strategy is to convert Ceftiofur and all its metabolites to a single, stable marker residue, desfuroylceftiofuracetamide (DFCA), through a process of hydrolysis and derivatization.[1][2][10] This approach allows for the quantification of total Ceftiofur-related residues.
FAQ 3: I'm seeing significant signal suppression/enhancement in my LC-MS/MS analysis. What can I do?
Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS, especially with complex biological samples.[8]
-
Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering components from the sample extract.
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Chromatographic Separation: Modify your HPLC/UPLC conditions to separate the analyte from co-eluting matrix components.
-
Calibration Strategy:
-
Matrix-Matched Standards: As mentioned previously, this is a crucial step for accurate quantification in the presence of matrix effects.[7]
-
Standard Addition: This method can be used to quantify the analyte in a specific sample by adding known amounts of the standard to the sample, but it is more labor-intensive.
-
Quantitative Data Summary
The following tables summarize recovery data and chromatographic conditions from various studies to provide a comparative overview.
Table 1: Extraction Recovery of Ceftiofur and Related Compounds
| Analyte/Derivative | Matrix | Extraction Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Ceftiofur Sodium | Milk, Chicken, Pork, Beef | MISPE-HPLC-UV | > 91.9 | < 8.5 | [5] |
| Ceftiofur HCl | Veterinary Oily Suspension | HPLC-UV | 100.1 - 101.3 | < 2 | [13] |
| Desfuroylceftiofur Cysteine Disulfide (DCCD) | Bovine Kidney, Liver, Muscle | SPE-LC-MS/MS | 97 - 107 | 3.4 - 11.0 | [12] |
| Ceftiofur | Porcine Feces | LC-MS/MS | Limited (Value not specified) | Not specified | [2] |
Table 2: Example Liquid Chromatography Parameters for Ceftiofur Analysis
| Parameter | Method 1: Ceftiofur Sodium | Method 2: Ceftiofur HCl | Method 3: Ceftiofur & Cefquinome |
| Column | LiChroCART RP-18e (5 µm, 250 mm × 4.6 mm) | Phenomix C18 (5 µm, 15 cm x 4.5 mm) | Zorbax Eclipse Plus C18 (3.5 µm, 100 mm × 2.1 mm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (0.02 M, pH 6.0) (22:78, v/v) | Acetonitrile:Phosphate Buffer (pH 6.0) (25:75, v/v) | Gradient elution with acetonitrile and buffer |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | Not specified |
| Detection | UV-DAD | UV at 292 nm | Triple Quadrupole Mass Spectrometer |
| Reference | [14] | [13] | [1][2] |
Experimental Protocols & Methodologies
Protocol 1: Extraction and Derivatization of Ceftiofur and its Metabolites to DFCA from Porcine Feces
This protocol is adapted from a method for analyzing total Ceftiofur residues.[1]
-
Sample Preparation:
-
Weigh 0.5 g of feces into a centrifuge tube.
-
To inhibit enzymatic degradation, immediately add 500 µL of an 8 µg/mL tazobactam solution.[2]
-
Add an appropriate amount of isotopically labeled internal standard (e.g., ceftiofur-d3).
-
-
Hydrolysis:
-
Add 12 mL of a dithioerythritol (DTE) solution to the sample. This step cleaves the disulfide bonds of Ceftiofur metabolites, converting them to desfuroylceftiofur.
-
Vortex and incubate to ensure complete hydrolysis.
-
-
Derivatization:
-
Following hydrolysis, add iodoacetamide solution to the mixture. This derivatizes the desfuroylceftiofur to the stable desfuroylceftiofuracetamide (DFCA).
-
Vortex and allow the reaction to proceed.
-
-
Cleanup (Solid-Phase Extraction):
-
Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the entire supernatant from the derivatization step onto the cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elute the DFCA with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
-
Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Analyze using LC-MS/MS.
-
Protocol 2: General Solid-Phase Extraction (SPE) Optimization
This is a generalized workflow for optimizing SPE recovery.[4][11]
-
Sorbent Selection: Choose a sorbent based on the analyte's properties (e.g., reversed-phase C18 for non-polar compounds).
-
Conditioning: Wet the sorbent with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase.
-
Sample Loading:
-
Adjust the pH of the sample to ensure the analyte is in a form that will be retained by the sorbent.
-
Load the sample onto the cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Pass a weak solvent through the cartridge that will remove matrix interferences without eluting the analyte of interest. This step is critical for a clean extract.
-
-
Elution:
-
Use a strong solvent that will disrupt the interaction between the analyte and the sorbent, eluting the analyte from the cartridge.
-
Collect the eluate for analysis.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound extraction and analysis.
Caption: A troubleshooting flowchart for addressing low recovery of Ceftiofur.
Caption: Workflow for total Ceftiofur residue analysis via derivatization.
References
- 1. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly sensitive and selective method for the determination of ceftiofur sodium in milk and animal-origin food based on molecularly imprinted solid-phase extraction coupled with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-Based and Matrix-Matched Calibration Methods on Analysis of Ceftiofur Residues in Milk and Pharmaceutical Samples Using a Novel HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repository.najah.edu [repository.najah.edu]
- 14. Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in Ceftiofur HPLC Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Ceftiofur. The following frequently asked questions (FAQs) and troubleshooting guides provide specific advice to help you identify and resolve common chromatographic problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in Ceftiofur HPLC analysis?
Poor peak shape in the HPLC analysis of Ceftiofur can manifest as peak tailing, fronting, or splitting. The most common causes are related to interactions between Ceftiofur and the stationary phase, issues with the mobile phase or sample solvent, column degradation, or problems with the HPLC system itself.
Q2: How does the pH of the mobile phase affect the peak shape of Ceftiofur?
The pH of the mobile phase plays a critical role in the peak shape of Ceftiofur due to its ionizable nature. Ceftiofur has both acidic and basic functional groups, with a strongest acidic pKa of approximately 2.83 and a strongest basic pKa of around 4.19.[1][2] Operating the mobile phase at a pH close to these pKa values can lead to the co-existence of ionized and non-ionized forms of the molecule, resulting in peak broadening or splitting. To achieve a sharp, symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Q3: Can the sample solvent affect the peak shape of Ceftiofur?
Yes, the choice of sample solvent can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting and broadening. It is always best practice to dissolve the sample in the mobile phase whenever possible. If a different solvent must be used due to solubility constraints, it should be weaker than the mobile phase, and the injection volume should be kept as small as possible. Ceftiofur hydrochloride is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), but sparingly soluble in aqueous buffers.[3]
Troubleshooting Guides
Problem 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
dot
Caption: Troubleshooting workflow for peak tailing.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | Ceftiofur, containing polar functional groups, can interact with free silanol groups on the surface of silica-based stationary phases. This secondary interaction mechanism can cause peak tailing. | 1. Use an end-capped column: These columns have fewer free silanol groups available for interaction. 2. Adjust mobile phase pH: Lowering the pH (e.g., to ~2.5) can suppress the ionization of silanol groups, reducing interactions.[4][5] 3. Add a competing base: Additives like triethylamine (TEA) to the mobile phase can preferentially interact with the silanol groups, masking them from the analyte.[5] |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of Ceftiofur's carboxylic acid group (~2.83) or amino group (~4.19), both the ionized and non-ionized forms can exist, leading to tailing. | Adjust the mobile phase pH to be at least 2 units away from the pKa values. For Ceftiofur, a mobile phase pH below 2 or between pH 5 and 7 is often suitable. |
| Column Contamination or Voids | Accumulation of sample matrix components on the column frit or at the head of the column can disrupt the flow path, causing tailing. A void at the column inlet can have a similar effect. | 1. Use a guard column: This will protect the analytical column from strongly retained sample components. 2. Implement a column wash procedure: Flush the column with a strong solvent to remove contaminants. 3. Replace the column: If a void has formed, the column may need to be replaced. |
| Metal Contamination | Trace metals in the stationary phase, mobile phase, or from system components can chelate with Ceftiofur, leading to peak tailing. | 1. Use high-purity solvents and reagents. 2. Consider using a column with low metal content. |
Problem 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.
dot
Caption: Troubleshooting workflow for peak fronting.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Sample Overload | Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a non-linear relationship between the concentration and retention, causing the peak to front.[6] | 1. Reduce the injection volume. 2. Dilute the sample. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte molecules will travel through the initial part of the column too quickly, resulting in a distorted, fronting peak. | 1. Dissolve the sample in the mobile phase. 2. If a stronger solvent is necessary for solubility, use the smallest possible volume and ensure it is miscible with the mobile phase. |
| Column Collapse | A physical collapse of the stationary phase bed at the inlet of the column can create a void, leading to a distorted flow path and fronting peaks. This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges. | Replace the column. Ensure that the new column is operated within the manufacturer's specifications. |
| Low Temperature | In some cases, chromatography at low temperatures can lead to fronting if the analyte has limited solubility in the mobile phase at that temperature. | Increase the column temperature. A typical operating temperature for Ceftiofur analysis is around 25-40°C. |
Problem 3: Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
dot
Caption: Troubleshooting workflow for split peaks.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Partially Blocked Column Inlet Frit | Particulate matter from the sample or mobile phase can partially block the inlet frit, causing the sample to enter the column through multiple paths, resulting in a split peak. | 1. Backflush the column (if permitted by the manufacturer). 2. Replace the inlet frit or the entire column. 3. Filter all samples and mobile phases before use. |
| Column Void/Channeling | A void at the column inlet or channeling in the packed bed can create different flow paths for the analyte, leading to peak splitting. | Replace the column. |
| Sample Solvent/Mobile Phase Mismatch | Injecting a sample in a solvent that is not miscible with the mobile phase or is significantly different in composition can cause the sample to precipitate or band improperly at the head of the column. | Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase. |
| Ceftiofur Degradation | Ceftiofur is known to degrade under certain conditions, such as in alkaline or acidic solutions and at elevated temperatures.[7] The presence of a degradation product eluting very close to the parent peak can appear as a split or shoulder peak. | 1. Prepare fresh sample and standard solutions daily. 2. Control the temperature of the autosampler. 3. Ensure the pH of the sample and mobile phase promotes stability. |
| Co-eluting Impurity | An impurity in the sample or standard that has a very similar retention time to Ceftiofur can cause the appearance of a split peak. | Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column chemistry) to resolve the two components. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Ceftiofur Analysis
This protocol provides a general guideline for preparing a buffered mobile phase commonly used in the reversed-phase HPLC analysis of Ceftiofur.
-
Reagent Preparation:
-
Prepare a stock solution of the desired buffer salt (e.g., 0.1 M sodium phosphate or ammonium acetate) in HPLC-grade water.
-
-
pH Adjustment:
-
While stirring, adjust the pH of the aqueous buffer solution to the desired value (e.g., pH 6.0) using an appropriate acid or base (e.g., phosphoric acid or sodium hydroxide).[8]
-
-
Solvent Mixing:
-
Measure the required volumes of the prepared aqueous buffer and the organic modifier (e.g., acetonitrile) to achieve the desired ratio (e.g., 75:25 v/v).[8]
-
-
Filtration and Degassing:
-
Filter the final mobile phase mixture through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.
-
Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent the formation of air bubbles in the HPLC system.
-
Protocol 2: Column Washing Procedure
Regular column washing can help to remove strongly retained contaminants and prolong column life.
-
Disconnect the column from the detector.
-
Flush the column with the following sequence of solvents at a low flow rate (e.g., 0.5 mL/min):
-
20 column volumes of HPLC-grade water (to remove buffer salts).
-
20 column volumes of methanol.
-
20 column volumes of acetonitrile.
-
20 column volumes of isopropanol (for highly non-polar contaminants).
-
-
Equilibrate the column with the mobile phase for at least 30 minutes before use.
Quantitative Data Summary
The following tables summarize typical HPLC parameters used for the analysis of Ceftiofur, compiled from various literature sources.
Table 1: HPLC Method Parameters for Ceftiofur Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomix C18 (150 x 4.5 mm, 5 µm)[8] | Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[9] | LiChrospher C18 (250 x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.0) (25:75 v/v)[8] | Acetonitrile:Disodium hydrogen orthophosphate buffer (pH 6.8) (40:60 v/v)[9] | Acetonitrile:0.02 M Disodium hydrogen phosphate buffer (pH 6.0) (22:78 v/v)[10] |
| Flow Rate | 1.0 mL/min[8] | 1.5 mL/min[9] | 1.0 mL/min[10] |
| Detection | UV at 292 nm[8] | UV at 292 nm[9] | UV at 292 nm[10] |
| Retention Time | ~3.4 min[8] | ~7.64 min[9] | Not Specified |
Table 2: Physicochemical Properties of Ceftiofur
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇N₅O₇S₃ | [11] |
| Molecular Weight | 523.6 g/mol | [11] |
| pKa (Strongest Acidic) | ~2.83 | [1][2] |
| pKa (Strongest Basic) | ~4.19 | [1][2] |
| Water Solubility | 0.105 mg/mL (predicted) | [1][2] |
| Solubility in Ethanol | ~15 mg/mL (hydrochloride salt) | [3] |
| Solubility in DMSO | ~20 mg/mL (hydrochloride salt) | [3] |
| Solubility in DMF | ~30 mg/mL (hydrochloride salt) | [3] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. Fronting, cause and remedy? - Chromatography Forum [chromforum.org]
- 7. Newly identified degradation products of ceftiofur and cephapirin impact the analytical approach for quantitative analysis of kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.najah.edu [repository.najah.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing analyte loss during sample storage and preparation
Welcome to the Technical Support Center for Minimizing Analyte Loss during sample storage and preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues that can compromise sample integrity and lead to inaccurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of analyte loss?
Analyte loss can occur at various stages of the experimental workflow, from sample collection to final analysis. The main causes can be categorized as follows:
-
Adsorption: Analytes can bind to the inner surfaces of storage containers, pipette tips, and other labware.[1][2][3][4][5] This is particularly problematic for hydrophobic or highly charged molecules and when working with low concentration samples.[1][4]
-
Degradation: Chemical or enzymatic degradation of the analyte can be triggered by factors such as temperature fluctuations, exposure to light, or the presence of enzymes in the sample matrix.[6][7]
-
Evaporation: Loss of solvent can lead to an increase in analyte concentration, which can be a significant issue for volatile analytes or when working with small sample volumes.[1][8][9][10]
-
Matrix Effects: Components of the sample matrix can interfere with the analytical measurement, leading to ion suppression or enhancement in techniques like mass spectrometry.[2][11][12][13][14]
-
Improper Sample Handling: This includes issues like repeated freeze-thaw cycles, which can degrade sensitive analytes, and improper collection techniques that can introduce contaminants or cause analyte loss.[15][16][17][18][19][20]
Diagram illustrating the primary causes of analyte loss.
Troubleshooting Guides
Issue 1: Low or no analyte response detected during analysis.
Possible Cause 1: Analyte Adsorption
-
Question: Could my analyte be sticking to the container walls?
-
Answer: Yes, adsorption to surfaces of vials, plates, and pipette tips is a common cause of analyte loss, especially for hydrophobic compounds, peptides, and basic compounds.[1][3][4][21] Glass surfaces contain silanol groups that can ionically bind basic compounds, while polypropylene surfaces can hydrophobically adsorb nonpolar molecules.[4]
Troubleshooting Steps:
-
Select Appropriate Containers:
-
Modify Sample Solvent:
-
Use a Blocking Agent:
-
Adding a small amount of a "carrier" protein like Bovine Serum Albumin (BSA) can help to saturate the non-specific binding sites on container surfaces, preventing your analyte of interest from adsorbing.[1]
-
Possible Cause 2: Analyte Degradation
-
Question: My analyte is known to be unstable. How can I prevent it from degrading before analysis?
-
Answer: Analyte stability is crucial, and degradation can occur due to temperature, light, and enzymatic activity.[6][22]
Troubleshooting Steps:
-
Control Temperature:
-
Protect from Light:
-
For light-sensitive analytes, use amber-colored vials or wrap containers in aluminum foil to prevent photodegradation.[6]
-
-
Inhibit Enzymatic Activity:
-
If the sample matrix contains active enzymes, consider adding enzyme inhibitors or using a sample preparation technique that removes proteins, such as protein precipitation or solid-phase extraction.
-
Possible Cause 3: Matrix Effects
-
Question: I see a signal for my analyte in a clean standard, but it disappears or is significantly reduced when I analyze my sample matrix. What could be the problem?
-
Answer: This is a classic sign of matrix effects, where other components in your sample co-elute with your analyte and suppress its ionization in the mass spectrometer source.[11][13]
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
Dilute the Sample:
-
Simply diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on analyte ionization.[12]
-
-
Optimize Chromatography:
-
Adjusting the chromatographic method to better separate the analyte from interfering matrix components can alleviate ion suppression.[11]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
Issue 2: Poor reproducibility of results between replicates.
Possible Cause 1: Inconsistent Sample Handling
-
Question: My results are varying significantly between aliquots of the same sample. What am I doing wrong?
-
Answer: Inconsistent sample handling, such as a different number of freeze-thaw cycles for each aliquot or variability in storage time, can lead to poor reproducibility.
Troubleshooting Steps:
-
Aliquot Samples:
-
Upon collection, divide samples into smaller, single-use aliquots to avoid repeated freeze-thaw cycles of the entire sample.[1]
-
-
Standardize Procedures:
-
Thorough Mixing:
-
After thawing, ensure samples are thoroughly mixed before taking an aliquot for analysis, as concentration gradients can form during freezing.[1]
-
Possible Cause 2: Evaporation
-
Question: I'm working with small volumes in a 96-well plate, and my results are inconsistent, especially in the outer wells. Could evaporation be the cause?
-
Answer: Yes, evaporation can be a significant source of error in microplates, leading to increased analyte concentration and variability.
Troubleshooting Steps:
-
Use Plate Seals:
-
Seal plates with adhesive or heat seals during incubation and storage to minimize evaporation.
-
-
Humidify the Environment:
-
Placing a water pan in the incubator can help to create a humidified environment, reducing the rate of evaporation from the wells.[8]
-
-
Avoid Edge Wells:
-
If possible, avoid using the outer wells of the plate for samples, as these are most susceptible to evaporation. Instead, fill them with a blank solvent.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Horror of Sample Adsorption to Containers (Part 2) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. pfascentral.org [pfascentral.org]
- 6. fiveable.me [fiveable.me]
- 7. welchlab.com [welchlab.com]
- 8. Managing evaporation for more robust microscale assays Part 1. Volume loss in high throughput assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. bataviabiosciences.com [bataviabiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] The effect of storage time and freeze-thaw cycles on the stability of serum samples | Semantic Scholar [semanticscholar.org]
- 17. biochemia-medica.com [biochemia-medica.com]
- 18. Effect of Repeated Freezing and Thawing on 18 Clinical Chemistry Analytes in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sptlabtech.com [sptlabtech.com]
- 21. lcms.cz [lcms.cz]
- 22. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week) on Biochemical Serum Analyte Stability in Healthy Adult Samples: A Comparative Analysis | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 24. needle.tube [needle.tube]
- 25. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Ceftiofur Quantification Using Matrix-Matched Calibration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of Ceftiofur using matrix-matched calibration, primarily with LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why is matrix-matched calibration necessary for the quantification of Ceftiofur?
A1: Biological matrices such as milk, plasma, and tissue are complex mixtures containing various endogenous components like fats, proteins, and salts.[1] These components can interfere with the ionization of Ceftiofur in the mass spectrometer source, leading to either suppression or enhancement of the analytical signal.[2][3] This phenomenon, known as the "matrix effect," can significantly impact the accuracy and precision of quantification.[1] Matrix-matched calibration involves preparing calibration standards in a blank matrix identical to the samples being analyzed. This approach helps to compensate for the matrix effects, ensuring that the calibration standards and the unknown samples are affected similarly, thus leading to more accurate results.[4][5] One study found that Ceftiofur signals in milk samples were over 11 times higher than in solvent-based standards, highlighting the critical need for matrix-matched calibration.[1]
Q2: What are the common metabolites of Ceftiofur, and should they be included in the quantification?
A2: Ceftiofur is rapidly metabolized in animals to desfuroylceftiofur (DFC), which is the primary and microbiologically active metabolite. DFC can then form conjugates with small molecules like cysteine.[6] For regulatory purposes and to assess the total residue of Ceftiofur, it is often required to measure all active metabolites. A common approach is to convert Ceftiofur and its metabolites to a single, stable derivative, such as desfuroylceftiofur acetamide (DCA), before analysis.[3][6] This derivatization simplifies the analysis by quantifying a single marker compound that represents the total Ceftiofur-related residues.[5][7]
Q3: How can the instability of Ceftiofur in biological matrices be addressed during sample preparation and storage?
A3: Ceftiofur, being a β-lactam antibiotic, is susceptible to degradation, particularly in matrices containing β-lactamases, such as feces.[2][8] To minimize degradation, it is crucial to handle and process samples promptly and at low temperatures.[9] For matrices like feces, the addition of a β-lactamase inhibitor, such as tazobactam, immediately after sampling can significantly reduce analyte loss.[2][8] Samples should be stored at ultra-low temperatures (≤ -70 °C) to ensure long-term stability.[2] It is also advisable to conduct stability studies, including freeze-thaw cycles and bench-top stability, to understand the analyte's behavior in the specific matrix.[2][10]
Q4: What is the role of an internal standard in Ceftiofur analysis, and how should it be selected?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibration standards, and quality controls. The IS helps to correct for variations in sample preparation, injection volume, and instrument response. For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard of Ceftiofur (e.g., Ceftiofur-d3) is the ideal choice.[2] SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies, providing the most accurate correction.[5] If a SIL-IS is unavailable, a structural analog can be used, but its performance in compensating for matrix effects must be carefully validated.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample solvent incompatible with the mobile phase. | - Adjust the mobile phase pH. Formic acid (0.1%) is commonly used to improve peak shape for Ceftiofur.[2][3] - Use a guard column and/or flush the analytical column with a strong solvent. - Ensure the final sample extract is dissolved in a solvent similar in composition to the initial mobile phase. |
| High Signal Variability or Poor Reproducibility | - Inconsistent matrix effects between samples. - Analyte degradation during sample processing. - Inefficient or variable extraction recovery. | - Ensure the blank matrix used for calibration standards is consistent and truly representative of the study samples. - Minimize sample processing time and keep samples on ice or refrigerated. Add a stabilizing agent if necessary.[2][8] - Optimize the sample preparation procedure (e.g., protein precipitation, SPE) to ensure consistent recovery. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability.[2] |
| Low Signal Intensity or Sensitivity | - Significant ion suppression from the matrix. - Suboptimal MS/MS parameters. - Inefficient sample clean-up. | - Improve the sample clean-up procedure to remove more matrix components. Solid-phase extraction (SPE) can be effective.[11] - Optimize MS/MS parameters such as collision energy and cone voltage for Ceftiofur and its quantifier/qualifier ions.[2] - Consider post-column addition of a reagent like propionic acid to enhance the electrospray signal for Ceftiofur.[12] |
| Calibration Curve Fails (Poor Linearity, r < 0.99) | - Inaccurate preparation of stock or working solutions. - Inappropriate calibration range for the expected sample concentrations. - Significant matrix effects at higher concentrations. | - Verify the accuracy of all standard solution concentrations. - Adjust the calibration range to bracket the expected concentrations in the unknown samples. - A quadratic calibration curve may be more appropriate if linearity is not achieved.[2][8] |
| Presence of Interfering Peaks | - Co-elution of matrix components with the analyte. - Contamination from solvents, reagents, or labware. | - Adjust the chromatographic gradient to better separate the analyte from interfering peaks.[2] - Use high-purity solvents and reagents. - Implement a more rigorous sample clean-up procedure. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Ceftiofur and its metabolites in various biological matrices using LC-MS/MS with matrix-matched calibration.
Table 1: Linearity and Range
| Analyte | Matrix | Calibration Range | Correlation Coefficient (r) | Reference |
| Ceftiofur | Porcine Feces | 5 - 1000 ng/g | 0.9979 ± 0.0009 | [2][8] |
| Desfuroylceftiofuracetamide (DCA) | Porcine Feces | 30 - 2000 ng/g | 0.9960 ± 0.0020 | [2][8] |
| Ceftiofur | Bovine Milk | 0.1 - 50 µg/kg (as DCA) | > 0.99 | [3] |
| Ceftiofur | Pharmaceutical Preparations | 0.4 - 1.5 ppb | > 0.999 | [13][14] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD | LOQ | Reference |
| Ceftiofur | Cow Milk (ESI+) | 0.486 ng/mL | 1.701 ng/mL | [4] |
| Ceftiofur | Cow Milk (ESI-) | 5.929 ng/mL | 10.13 ng/mL | [4] |
| Desfuroylceftiofuracetamide (DCA) | Bovine Milk | 0.05 µg/kg | 0.1 µg/kg | [3] |
| Ceftiofur | Pharmaceutical Preparations | 0.15 ppb | 0.4 ppb | [13][14] |
Experimental Protocols
1. General Sample Preparation for Milk
This protocol describes a common method for extracting Ceftiofur from milk samples.
-
Protein Precipitation:
-
Solid-Phase Extraction (SPE) Clean-up (Optional but Recommended):
-
Condition an Oasis HLB SPE cartridge with 3 mL of acetonitrile followed by 3 mL of water containing 0.1% formic acid.[11]
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of water containing 0.1% formic acid to remove polar interferences.
-
Elute the analyte with an appropriate volume of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
2. Preparation of Matrix-Matched Calibration Standards
-
Obtain a blank matrix (e.g., milk, plasma) that is certified to be free of Ceftiofur.
-
Prepare a series of working standard solutions of Ceftiofur in a suitable solvent at different concentrations.
-
Spike known volumes of these working standard solutions into aliquots of the blank matrix to create a calibration curve with at least 5-7 concentration levels.
-
Process these matrix-matched calibration standards using the exact same sample preparation procedure as the unknown samples.
Visualizations
Caption: Experimental workflow for Ceftiofur quantification.
Caption: Troubleshooting decision tree for Ceftiofur analysis.
References
- 1. Solvent-Based and Matrix-Matched Calibration Methods on Analysis of Ceftiofur Residues in Milk and Pharmaceutical Samples Using a Novel HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel and Sensitive LC-MS/MS Method for the Quantitation of Ceftiofur in Pharmaceutical Preparations and Milk Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of liquid chromatography-tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. Quantitative determination of ceftiofur in milk by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
Navigating the Analysis of Ceftiofur Residues: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of antibiotic residues is paramount for ensuring food safety and conducting pharmacokinetic studies. Ceftiofur, a third-generation cephalosporin widely used in veterinary medicine, presents a unique analytical challenge due to its rapid metabolism into several compounds, including the desfuroylceftiofur thiolactone. This guide provides a comprehensive comparison of the predominant analytical methodologies for the determination of ceftiofur residues, with a special focus on the context of its thiolactone metabolite.
Ceftiofur is extensively metabolized in animals, with the primary microbiologically active metabolite being desfuroylceftiofur. This compound can then form conjugates with endogenous molecules or, under acidic conditions, can be converted to desfuroylthis compound.[1] Regulatory methods and most research studies, therefore, focus on the determination of "total ceftiofur residues," which encompasses the parent drug and its various metabolites that can be converted back to a common analytical marker.
The most common strategy for quantifying total ceftiofur residues involves a two-step chemical conversion. First, a reduction step, typically using dithioerythritol (DTE), is employed to cleave thioester and disulfide bonds, releasing free desfuroylceftiofur. This is followed by a derivatization step with iodoacetamide to form the stable derivative, desfuroylceftiofur acetamide (DFCA), which is then quantified.[2] This approach ensures that all microbiologically active metabolites are included in the final measurement.
Comparison of Analytical Techniques
The two primary analytical techniques employed for the quantification of ceftiofur residues are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While both are capable of detecting ceftiofur and its derivatives, they offer different levels of sensitivity, selectivity, and are suited for different applications.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio of fragmented ions. |
| Selectivity | Moderate. Relies on chromatographic separation and UV spectrum. Potential for interference from matrix components with similar retention times and UV absorbance. | High. Provides structural information through fragmentation patterns, leading to highly specific detection with minimal matrix interference. |
| Sensitivity | Generally lower. Limits of Detection (LOD) and Quantification (LOQ) are typically in the µg/mL to high ng/mL range. | High. LOD and LOQ are typically in the low ng/mL to pg/mL range.[3] |
| Linearity | Good over a defined concentration range. | Excellent over a wide dynamic range. |
| Matrix Effects | Less susceptible to signal suppression or enhancement compared to LC-MS/MS. | Can be significantly affected by matrix components, often requiring the use of matrix-matched standards or stable isotope-labeled internal standards for accurate quantification. |
| Confirmation | Limited. Identification is based on retention time and UV spectrum. | Confirmatory. The detection of specific precursor and product ion transitions provides a high degree of confidence in the analyte's identity. |
| Cost & Complexity | Lower initial instrument cost and less complex operation and maintenance. | Higher initial instrument cost and requires more specialized expertise for operation and data analysis. |
Performance Data from Validated Methods
The following table summarizes typical performance data for the analysis of ceftiofur (often as DFCA) using HPLC-UV and LC-MS/MS, as reported in various validation studies.
| Method | Matrix | Linearity Range | LOD | LOQ | Reference |
| HPLC-UV | Veterinary Oily Suspension | 0.01 – 0.16 mg/mL | 0.003 mg/mL | 0.01 mg/mL | [4] |
| HPLC-UV | Drug Substance | 20.0–120.0 μg/mL | - | - | [5] |
| HPLC-UV (with derivatization) | Honey | 45-450 ng/mL | 3.29 ng/mL | 10.97 ng/mL | |
| LC-MS/MS | Cow Milk (solvent-based standards) | - | 1.215 ng/mL (ESI+) / 6.076 ng/mL (ESI-) | 3.038 ng/mL (ESI+) / 12.15 ng/mL (ESI-) | [3] |
| LC-MS/MS | Cow Milk (matrix-matched standards) | - | 0.486 ng/mL (ESI+) / 5.929 ng/mL (ESI-) | 1.701 ng/mL (ESI+) / 10.13 ng/mL (ESI-) | [3] |
| LC-MS/MS | Porcine Feces (for DFCA) | 30 - 2000 ng/g | - | - | [6] |
Experimental Protocols
A generalized experimental protocol for the determination of total ceftiofur residues in animal tissues as desfuroylceftiofur acetamide (DFCA) by LC-MS/MS is provided below. This protocol is a composite based on several published methods.
1. Sample Preparation and Extraction
-
Weigh 1-5 g of homogenized tissue into a centrifuge tube.
-
Add a known amount of an appropriate internal standard (e.g., ceftiofur-d3).
-
Add a buffered solution (e.g., phosphate buffer) and a reducing agent like dithioerythritol (DTE) to release bound desfuroylceftiofur.
-
Incubate the mixture to allow for the cleavage of thioester and disulfide bonds.
-
Perform a protein precipitation step by adding an organic solvent such as acetonitrile.
-
Centrifuge to separate the precipitated proteins from the supernatant containing the analyte.
2. Derivatization
-
To the supernatant, add a derivatizing agent such as iodoacetamide to convert the free desfuroylceftiofur to the stable desfuroylceftiofur acetamide (DFCA).
-
Incubate the mixture to allow the reaction to complete.
3. Solid-Phase Extraction (SPE) Cleanup
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol and water.
-
Load the derivatized extract onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the DFCA from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of an acid like formic acid to improve peak shape and ionization.
-
Flow Rate: A typical flow rate for analytical LC is 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for DFCA.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (the molecular ion of DFCA) to one or more specific product ions.
-
Visualizing the Workflow and Method Comparison
To further clarify the analytical process and the comparison between methods, the following diagrams are provided.
Caption: General workflow for the analysis of total ceftiofur residues as DFCA.
Caption: Key performance comparison between HPLC-UV and LC-MS/MS for Ceftiofur analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of ceftiofur and its desfuroylceftiofur-related metabolites in swine tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel and Sensitive LC-MS/MS Method for the Quantitation of Ceftiofur in Pharmaceutical Preparations and Milk Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of liquid chromatography-tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Inter-laboratory comparison of Ceftiofur analysis methods
An Inter-laboratory Guide to Ceftiofur Analysis Methods
This guide provides a comparative overview of common analytical methods for the detection and quantification of Ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine. The choice of analytical method depends on various factors, including the sample matrix, required sensitivity, specificity, and the purpose of the analysis (e.g., screening for residues versus precise quantification). This document is intended for researchers, scientists, and drug development professionals involved in the analysis of Ceftiofur in various matrices such as milk, animal tissues, and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography, often coupled with Ultraviolet (UV) detection, is a widely used technique for the quantification of Ceftiofur. It offers good selectivity and sensitivity for routine analysis.
Data Presentation: HPLC Method Performance
| Parameter | Method 1: Ceftiofur Sodium in Injection[1] | Method 2: Ceftiofur HCl in Veterinary Suspension | Method 3: Ceftiofur in Honey & Veterinary Formulation[2][3] |
| Linearity Range | 20.0–120.0 μg/mL | 0.01–0.16 mg/mL | 45–450 ng/mL |
| Correlation Coefficient (r²) | 0.9999 | > 0.99 | 0.9999 |
| Limit of Detection (LOD) | Not specified | 0.003 mg/mL | 3.29 ng/mL |
| Limit of Quantification (LOQ) | Not specified | 0.01 mg/mL | 10.97 ng/mL |
| Recovery | Not specified | 100.1% - 101.3% | 98.83% (Honey), 100.78% (Formulation) |
| Precision (RSD%) | Good inter- and intra-day precision | < 2% | Not specified |
Experimental Protocol: HPLC-UV Analysis
A representative HPLC-UV method for the analysis of Ceftiofur sodium in a drug substance involves the following steps[1]:
-
Chromatographic Conditions:
-
Column: C18 column (250mm × 4.6mm, 5µm particle size).
-
Mobile Phase: An isocratic mixture of 0.02 M disodium hydrogen phosphate buffer (pH adjusted to 6.0 with orthophosphoric acid) and acetonitrile (78:22, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 292 nm.
-
-
Standard Preparation:
-
Sample Preparation (for injection):
-
The sterile powder for injection is reconstituted with the mobile phase to achieve a known concentration.
-
The solution is filtered through a 0.45 µm filter before injection into the HPLC system.
-
Workflow Diagram: HPLC Analysis
Caption: General workflow for Ceftiofur analysis by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the determination of Ceftiofur and its metabolites. It is considered a confirmatory method and is particularly useful for analyzing complex matrices like animal tissues and milk at very low concentrations.
Data Presentation: LC-MS/MS Method Performance
| Parameter | Method 1: Ceftiofur in Milk[4][5] | Method 2: Ceftiofur in Porcine Feces[6][7] | Method 3: Ceftiofur in Cleaning Rinse Solutions[8] |
| Linearity Range | Not specified | 5–1000 ng/g | 0.4–1.5 ppb |
| Correlation Coefficient (r²) | Not specified | 0.9979 | > 0.99 |
| LOD (ESI+) | 1.215 ng/mL (solvent-based) 0.486 ng/mL (matrix-matched) | Not specified | 0.15 ppb |
| LOQ (ESI+) | 3.038 ng/mL (solvent-based) 1.701 ng/mL (matrix-matched) | Not specified | 0.4 ppb |
| Accuracy/Recovery | Not specified | Within specified ranges | 80% - 120% |
| Precision | Not specified | Within specified ranges | Not specified |
Experimental Protocol: LC-MS/MS Analysis of Ceftiofur in Milk
The following protocol is a summary of a method for determining Ceftiofur in cow's milk[4][5]:
-
Sample Preparation:
-
Simple protein precipitation is performed using acetonitrile.
-
The supernatant is collected for analysis.
-
-
Chromatographic Conditions:
-
Column: Chromolith® High-Resolution RP-18 HPLC column (100 mm × 4.6 mm).
-
Mobile Phase: A gradient of mobile phases, typically consisting of water with an additive like formic acid (A) and an organic solvent like acetonitrile (B).
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI), often tested in both positive and negative modes.
-
Detection: A triple-quadrupole tandem mass spectrometer is used for detection via multiple reaction monitoring (MRM).
-
-
Calibration:
Workflow Diagram: LC-MS/MS Analysis
Caption: General workflow for Ceftiofur analysis by LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and high-throughput screening method based on the specific binding of antibodies to Ceftiofur. Commercial ELISA kits are available for the analysis of Ceftiofur in various matrices, particularly milk and animal tissues.
Data Presentation: ELISA Kit Performance
| Parameter | Method 1: Commercial Kit A[10] | Method 2: Commercial Kit B[11] | Method 3: Monoclonal Antibody-based[12] |
| Detection Limit (Tissue) | 2 ppb | 2 ppb | Not specified |
| Detection Limit (Milk) | 5 ppb | 5 ppb | ~1 ppb (for standards) |
| Sensitivity | Not specified | 0.5 ppb | Not specified |
| Accuracy/Recovery | Not specified | 80±20% (Tissue), 100±20% (Milk) | 99.8 ±18% (fortified samples) |
| Assay Time | Not specified | 1.5 hours | Not specified |
Experimental Protocol: Indirect Competitive ELISA
The general principle of a commercial indirect competitive ELISA for Ceftiofur is as follows[10]:
-
Coating: Microtiter wells are pre-coated with a Ceftiofur-antigen conjugate.
-
Competition: The sample containing Ceftiofur is added to the wells along with a specific antibody. Ceftiofur in the sample competes with the coated antigen for binding to the antibody.
-
Enzyme Conjugate: An enzyme-linked secondary antibody is added, which binds to the primary antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme catalyzes a color change.
-
Measurement: The absorbance is measured, which is inversely proportional to the amount of Ceftiofur in the sample.
-
Quantification: The concentration of Ceftiofur is determined by comparing the sample absorbance to a standard curve.
Workflow Diagram: ELISA Analysis
Caption: General workflow for a competitive ELISA for Ceftiofur.
Microbial Inhibition Assays
Microbial inhibition assays are broad-spectrum screening tests used to detect the presence of antimicrobial substances, including Ceftiofur. These tests are based on the principle that antibiotic residues in a sample will inhibit the growth of a susceptible test microorganism.
Data Presentation: Microbial Inhibition Assay Performance
| Test Name | Principle | Test Organism | Sensitivity for Ceftiofur |
| Delvotest® SP NT | Microbial Inhibition | Geobacillus stearothermophilus | Estimated Lowest Detected Concentration: ~100 µg/kg[13][14] |
| Explorer® Test | Microbial Inhibition | Not specified | Capable of detecting over 50 antimicrobial substances, including cephalosporins[15] |
| SNAP® β-lactam | Immuno-receptor assay | Not a microbial test, but a rapid screening test often used alongside. | Sensitive to β-lactams, including Ceftiofur[13][16] |
| ROSA® MRL Beta-Lactam | Immuno-receptor assay | Not a microbial test. | Sensitive to β-lactams, including Ceftiofur[13][17] |
Note: The sensitivity of microbial inhibition assays can be influenced by the sample matrix and test conditions.
Experimental Protocol: General Microbial Inhibition Assay
A general procedure for a microbial inhibition assay, such as the Delvotest®, is as follows[13][18]:
-
Sample Addition: A milk sample is added to an ampoule or well containing a solid agar medium with spores of a susceptible bacterium (e.g., Geobacillus stearothermophilus) and a pH indicator.
-
Incubation: The test is incubated at a specific temperature (e.g., 65°C) for a set period.
-
Result Interpretation: If no antimicrobial substances are present, the bacteria will grow, produce acid, and cause the pH indicator to change color (e.g., from purple to yellow). If antimicrobial residues are present at or above the detection limit, bacterial growth is inhibited, and the color of the indicator remains unchanged.
Logical Relationship Diagram: Microbial Inhibition Assay
Caption: Logical diagram for microbial inhibition assay results.
Conclusion
The selection of an appropriate analytical method for Ceftiofur is crucial for ensuring food safety and regulatory compliance.
-
LC-MS/MS stands out as the gold standard for confirmatory analysis due to its high sensitivity and specificity, allowing for the detection and quantification of Ceftiofur and its metabolites at very low levels.
-
HPLC-UV is a reliable and cost-effective method for routine quantitative analysis in less complex matrices or when high sensitivity is not the primary requirement.
-
ELISA and Microbial Inhibition Assays are valuable tools for rapid screening of a large number of samples. Positive results from these screening methods should typically be confirmed by a more specific method like LC-MS/MS.
Inter-laboratory proficiency testing is essential to ensure the reliability and comparability of results generated by different laboratories using these various methods[19]. The data and protocols presented in this guide can serve as a valuable resource for laboratories involved in the analysis of Ceftiofur.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A Novel and Sensitive LC-MS/MS Method for the Quantitation of Ceftiofur in Pharmaceutical Preparations and Milk Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent-Based and Matrix-Matched Calibration Methods on Analysis of Ceftiofur Residues in Milk and Pharmaceutical Samples Using a Novel HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Issue and Milk Elisa Test Kit for Ceftiofur Residue - Ceftiofur Residue Elisa Kit and Animal Issue Test Kit [applelee329.en.made-in-china.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Assessment of ceftiofur residues in cow milk using commercial screening test kits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Optimization and Validation of a New Microbial Inhibition Test for the Detection of Antimicrobial Residues in Living Animals Intended for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of four commercial tests for detecting ceftiofur in waste milk bulk tank samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bohrium.com [bohrium.com]
- 19. Control of Residues of Antimicrobial Substances by Screening Methods in Raw Milk Based on Participation in Proficiency Tests in Poland, 2017–2021 [mdpi.com]
A Comparative Guide to HPLC and LC-MS/MS for Ceftiofur Residue Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of antibiotic residues in food products of animal origin are paramount for ensuring consumer safety and adhering to regulatory standards. Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine to treat bacterial infections in cattle, swine, and poultry. Consequently, sensitive and reliable analytical methods are required to monitor its residues. This guide provides an objective comparison of two common analytical techniques for Ceftiofur residue detection: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This comparison is based on experimental data and protocols from peer-reviewed studies to assist researchers and laboratory professionals in selecting the most appropriate method for their analytical needs.
Quantitative Performance Data
The following table summarizes the key performance parameters for HPLC and LC-MS/MS methods for the determination of Ceftiofur and its metabolites. Data has been compiled from various studies to provide a comparative overview.
| Performance Parameter | HPLC with UV Detection | LC-MS/MS |
| Limit of Detection (LOD) | 3.29 ng/mL - 1.215 ng/mL[1][2] | 0.05 µg/kg - 0.486 ng/mL[1][3] |
| Limit of Quantification (LOQ) | 10.97 ng/mL - 3.038 ng/mL[1][2] | 0.1 µg/kg - 1.701 ng/mL[1][3] |
| Linear Range | 20.0–120.0 µg/mL[4] | 0.1 to 50 µg/kg[3] |
| Recovery | ~80% (pretrial fortified samples)[5] | 80.6-105%[6] |
| Specificity | Lower; potential for interference from matrix components. | High; based on mass-to-charge ratio and fragmentation patterns. |
| Throughput | Generally lower due to longer run times and potential for repeat analyses. | Higher; can often use simpler sample preparation and shorter run times. |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Lower | Higher |
Experimental Workflows
The general analytical workflow for both HPLC and LC-MS/MS involves sample preparation, chromatographic separation, detection, and data analysis. The primary differences lie in the detection method and often in the complexity of the sample preparation required.
Detailed Experimental Protocols
Below are representative experimental methodologies for both HPLC and LC-MS/MS techniques, synthesized from published research.
1. Sample Preparation (Common for both methods)
Ceftiofur and its metabolites are often present in complex biological matrices. A robust sample preparation protocol is crucial for accurate analysis.
-
Homogenization: Tissue samples are homogenized to ensure uniformity.
-
Protein Precipitation: For milk and tissue homogenates, proteins are typically precipitated using acetonitrile.[1]
-
Extraction and Clean-up: Solid-phase extraction (SPE) is a common technique to remove interfering substances and concentrate the analytes. C18 cartridges are frequently used.[3]
-
Derivatization: Ceftiofur and its primary metabolite, desfuroylceftiofur, are unstable. A derivatization step is often employed to form a more stable compound, desfuroylceftiofur acetamide (DCA), for analysis.[3][7] This involves reduction with dithioerythritol followed by alkylation with iodoacetamide.[7]
2. HPLC with UV Detection Methodology
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[4]
-
Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., 0.02 M disodium hydrogen phosphate, pH 6.0) and acetonitrile is common.[4] A typical ratio might be 78:22 (v/v) buffer to acetonitrile.[4]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[4]
-
Detection: UV detection is typically set at a wavelength of 292 nm.[4]
3. LC-MS/MS Methodology
-
Chromatographic Column: A C18 reversed-phase column, often with smaller particle sizes for better resolution (e.g., 100 mm x 2.1 mm, 3.5 µm), is commonly used.[8]
-
Mobile Phase: A gradient elution is typically used, consisting of two mobile phases such as 0.1% formic acid and 2 mM ammonium formate in water (A) and 0.1% formic acid in acetonitrile (B).[8]
-
Flow Rate: Flow rates are generally lower than in traditional HPLC, for instance, around 400 µL/min.[8]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is frequently used.[1][8]
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[1] Specific precursor-to-product ion transitions for the derivatized Ceftiofur (desfuroylceftiofur acetamide) are monitored for quantification and confirmation. For example, a transition of m/z 487.2 > 241.1 might be used for quantification.[8][9]
-
Comparison and Recommendations
HPLC with UV Detection
-
Advantages: Lower instrument cost, simpler operation, and less demanding maintenance make it an accessible option for many laboratories.
-
Disadvantages: HPLC-UV is less sensitive and significantly less specific than LC-MS/MS. The complex matrices of milk and tissue can lead to interfering peaks, potentially resulting in false positives or inaccurate quantification. The limits of detection may not be sufficient to meet the stringent maximum residue limits (MRLs) set by some regulatory bodies.
LC-MS/MS
-
Advantages: LC-MS/MS offers superior sensitivity and selectivity.[1] The ability to monitor specific ion transitions provides a high degree of confidence in the identification and quantification of Ceftiofur residues, even at very low concentrations. This makes it the gold standard for regulatory compliance and confirmatory analysis.[3] The use of matrix-matched calibration can effectively overcome the distorting effects of the sample matrix on ionization.[1]
-
Disadvantages: The initial investment in instrumentation is significantly higher, and the operational costs, including maintenance and the need for highly skilled operators, are also greater.
For routine screening where high sensitivity is not the primary concern and cost is a limiting factor, HPLC with UV detection can be a viable option. However, it is crucial to perform thorough method validation to ensure that matrix interference does not compromise the results.
For research, drug development, and regulatory purposes where high sensitivity, specificity, and accuracy are paramount, LC-MS/MS is the unequivocally superior method . Its ability to detect and confirm trace levels of Ceftiofur and its metabolites makes it the recommended technique for ensuring food safety and meeting international standards. The development of robust LC-MS/MS methods, including appropriate sample preparation and the use of matrix-matched standards, is essential for reliable residue analysis.[1]
References
- 1. A Novel and Sensitive LC-MS/MS Method for the Quantitation of Ceftiofur in Pharmaceutical Preparations and Milk Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for generating accurate and reliable data. This guide provides a comparative overview of the cross-reactivity of various Ceftiofur immunoassays with its metabolites and other structurally related cephalosporin antibiotics.
Ceftiofur, a third-generation cephalosporin, is a widely used veterinary antibiotic. Its detection is crucial for monitoring drug residues in animal-derived food products and for pharmacokinetic studies. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are common methods for the detection and quantification of Ceftiofur. However, the accuracy of these assays can be influenced by the cross-reactivity of the antibodies with Ceftiofur metabolites and other cephalosporins that share structural similarities.
Comparative Analysis of Cross-Reactivity
The cross-reactivity of an immunoassay is defined as the extent to which the antibodies bind to compounds other than the target analyte. This can lead to an overestimation of the analyte concentration. The following tables summarize the cross-reactivity data from a commercially available ELISA kit and a study on monoclonal antibodies raised against Ceftiofur.
Table 1: Cross-Reactivity of a Commercial Ceftiofur Metabolite ELISA Kit
| Compound | Cross-Reactivity (%) |
| Ceftiofur Metabolite | 100 |
| Ceftiofur | 475 |
| Cefotaxime | 250 |
| Cefquinome | 550 |
Data sourced from the Assay Genie CM (Ceftiofur Metabolite) ELISA Kit manual.
Table 2: Cross-Reactivity of Monoclonal Antibodies to Ceftiofur
| Compound | MAb Cef-68 IC50 (ng/mL) | MAb Cef-68 Cross-Reactivity (%) | MAb Cef-116 IC50 (ng/mL) | MAb Cef-116 Cross-Reactivity (%) |
| Ceftiofur | 15.0 | 100 | 0.3 | 100 |
| Desfuroylceftiofur | >1000 | <1.5 | >1000 | <0.03 |
| Cefotaxime | 25.0 | 60 | 0.5 | 60 |
| Ceftriaxone | 10.0 | 150 | 0.4 | 75 |
| Cefteram | 50.0 | 30 | 5.0 | 6 |
| Cefuroxime | >1000 | <1.5 | 30.0 | 1 |
| Cefadroxil | >1000 | <1.5 | >1000 | <0.03 |
| Cephalexin | >1000 | <1.5 | >1000 | <0.03 |
| Cephapirin | >1000 | <1.5 | >1000 | <0.03 |
*Cross-reactivity (%) was calculated as (IC50 of Ceftiofur / IC50 of competing compound) x 100. Data adapted from Rose et al., 1996, Journal of Agricultural and Food Chemistry.[1]
Understanding the Structural Basis of Cross-Reactivity
Ceftiofur is rapidly metabolized in animals to its primary active metabolite, desfuroylceftiofur (DFC). DFC can then form conjugates with molecules like cysteine, resulting in desfuroylceftiofur cysteine disulfide (DCCD). The structural similarities between Ceftiofur, its metabolites, and other β-lactam antibiotics, particularly in the core structures and side chains, are the primary reason for cross-reactivity in immunoassays.
The following diagram illustrates the structural relationship between Ceftiofur and some of its cross-reactive compounds.
Experimental Protocols
Accurate measurement of Ceftiofur and its metabolites requires validated and standardized experimental procedures. Below is a general protocol for a competitive ELISA (cELISA) for Ceftiofur determination in biological matrices.
Principle of Competitive ELISA
The competitive ELISA is an immunoassay format where the target antigen in the sample competes with a labeled antigen for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the target antigen in the sample.
Materials:
-
Ceftiofur ELISA Kit (containing pre-coated microtiter plate, standards, antibody, enzyme conjugate, substrate, and stop solution)
-
Distilled or deionized water
-
Methanol or other suitable organic solvent for extraction
-
Vortex mixer
-
Centrifuge
-
Microplate reader
Sample Preparation:
The preparation of samples is a critical step to ensure accurate results. The following are general guidelines for milk and tissue samples. Specific protocols may vary depending on the ELISA kit manufacturer.
Milk Samples:
-
Allow milk samples to reach room temperature.
-
Centrifuge the milk at 2000 x g for 10 minutes to separate the cream layer.
-
Carefully collect the skimmed milk (lower layer) for analysis.
-
Dilute the skimmed milk with the sample diluent provided in the kit as per the manufacturer's instructions.
Tissue Samples (e.g., Muscle, Liver, Kidney):
-
Homogenize a known weight of the tissue sample (e.g., 1 gram) in a suitable extraction buffer (often a mixture of organic solvent and water).
-
Vortex the mixture vigorously for 2-3 minutes.
-
Centrifuge the homogenate at 4000 x g for 10 minutes.
-
Collect the supernatant.
-
Evaporate the organic solvent from the supernatant using a gentle stream of nitrogen or by air-drying.
-
Reconstitute the residue in the sample diluent provided in the kit.
Assay Procedure (General Steps):
-
Bring all reagents and samples to room temperature before use.
-
Add a specific volume of the standards and prepared samples to the wells of the antibody-coated microtiter plate.
-
Add the enzyme-conjugated Ceftiofur to each well.
-
Incubate the plate for a specified time at a specific temperature (e.g., 60 minutes at 37°C).
-
Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time in the dark to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Construct a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the concentration of Ceftiofur in the samples by interpolating their absorbance values on the standard curve.
The following diagram outlines the general workflow for a competitive ELISA.
Conclusion
The cross-reactivity of Ceftiofur immunoassays is a critical factor that researchers must consider when selecting and interpreting results from these assays. The data presented in this guide highlights the variability in cross-reactivity among different antibodies and assay formats. It is essential to consult the manufacturer's data sheet for specific cross-reactivity information for the chosen ELISA kit. For research applications requiring high specificity, it is recommended to validate the immunoassay with the specific compounds of interest or to use a confirmatory method such as liquid chromatography-mass spectrometry (LC-MS) to verify the results.
References
Ceftiofur Residue Analysis: A Comparative Guide to Marker Residues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary marker residues used for the detection and quantification of the veterinary antibiotic ceftiofur. Ceftiofur is a third-generation cephalosporin widely used in food-producing animals. Due to its rapid metabolism, the parent drug is often undetectable in tissues, necessitating the use of marker residues for monitoring compliance with maximum residue limits (MRLs). This guide focuses on the two principal analytical targets: desfuroylceftiofur, measured as desfuroylceftiofur acetamide (DCA), and a specific metabolite, desfuroylceftiofur cysteine disulfide (DCCD).
While Ceftiofur Thiolactone is a known transformation product of desfuroylceftiofur under acidic conditions, it is not utilized as a regulatory or practical marker residue.[1] Current analytical methods and regulatory frameworks focus on desfuroylceftiofur and its metabolites that retain the microbiologically active β-lactam ring.
Executive Summary
The official marker residue for ceftiofur in many jurisdictions is desfuroylceftiofur (DFC).[2][3] Analytical methods typically involve a hydrolysis and derivatization step to convert all DFC-related metabolites containing an intact β-lactam ring into a single, stable compound, desfuroylceftiofur acetamide (DCA), for quantification.[4][5][6][7] This "total residue" approach provides a comprehensive measure of all potentially active residues.
Alternatively, methods have been developed to quantify a specific, stable, and abundant metabolite, desfuroylceftiofur cysteine disulfide (DCCD), as a surrogate marker for the total ceftiofur residue.[8][9] This approach offers a more direct measurement without the need for chemical conversion, potentially simplifying the analytical workflow. This guide will compare these two approaches based on their analytical performance and the supporting experimental data.
Quantitative Data Comparison
The following tables summarize the performance characteristics of analytical methods for the determination of ceftiofur residues, either as desfuroylceftiofur acetamide (DCA) or desfuroylceftiofur cysteine disulfide (DCCD), in various animal-derived matrices.
Table 1: Method Performance for Desfuroylceftiofur Acetamide (DCA)
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Bovine Milk | HPLC | - | - | >80% | [4] |
| Swine Kidney | HPLC | - | 0.1 µg/g | - | [7] |
| Swine Muscle | HPLC | - | 0.1 µg/g | - | [7] |
| Swine Liver | HPLC | - | 0.1 µg/g | - | [7] |
| Swine Fat | HPLC | - | 0.1 µg/g | - | [7] |
| Eel, Flatfish, Shrimp | LC-MS/MS | 3.29 ng/mL | 10.97 ng/mL | 98.83 - 100.78% | [10] |
| Rabbit Tissues | HPLC | 0.0025 µg/mL | 0.008 µg/mL | 95 - 102% | [11] |
| Bovine Raw Milk | LC-MS/MS | 0.05 µg/kg | 0.1 µg/kg | 82.52 - 105.86% | [12] |
Table 2: Method Performance for Desfuroylceftiofur Cysteine Disulfide (DCCD)
| Matrix | Analytical Method | Limit of Confirmation | Accuracy (%) | Coefficient of Variation (CV) (%) | Reference |
| Bovine Kidney | LC-MS/MS | 50 ng/g | 97.7 - 100.2% | ≤10.1% | [9] |
| Bovine Kidney | LC-MS/MS | - | 97 - 107% | 3.4 - 11.0% | [8] |
| Bovine Liver | LC-MS/MS | - | 97 - 107% | 3.4 - 11.0% | [8] |
| Bovine Muscle | LC-MS/MS | - | 97 - 107% | 3.4 - 11.0% | [8] |
Metabolic Pathway of Ceftiofur
Ceftiofur is rapidly metabolized in animals. The initial and most significant step is the cleavage of the thioester bond, which releases the furoic acid moiety and forms the primary active metabolite, desfuroylceftiofur (DFC).[5][6][13][14] DFC, which contains the intact and microbiologically active β-lactam ring, can then covalently bind to macromolecules or form various disulfide conjugates with endogenous thiols like cysteine and glutathione.[6][13][14]
Experimental Protocols
Determination of Total Ceftiofur-Related Residues as Desfuroylceftiofur Acetamide (DCA)
This method is the standard regulatory approach and aims to quantify all ceftiofur metabolites that retain the β-lactam ring.
Experimental Workflow:
Methodology:
-
Sample Homogenization and Extraction: A representative sample of the tissue (e.g., kidney, muscle, liver) or milk is homogenized. The homogenate is then extracted with a suitable buffer, such as a phosphate buffer, to release the ceftiofur residues.[7][8]
-
Hydrolysis (Reduction): The extract is treated with a reducing agent, typically dithioerythritol (DTE). This step cleaves the disulfide bonds of ceftiofur metabolites, such as DCCD and other conjugates, releasing free desfuroylceftiofur (DFC).[6][7]
-
Derivatization (Alkylation): Iodoacetamide is added to the reaction mixture. This alkylating agent reacts with the free thiol group of DFC to form the stable derivative, desfuroylceftiofur acetamide (DCA).[5][6]
-
Purification: The resulting solution is purified using solid-phase extraction (SPE) to remove interfering matrix components.[8][10]
-
Analysis: The purified extract containing DCA is then analyzed by high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or, for higher sensitivity and specificity, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][7][12]
Determination of Desfuroylceftiofur Cysteine Disulfide (DCCD) as a Surrogate Marker
This approach directly measures a specific, stable metabolite without the need for chemical conversion of all residues.
Experimental Workflow:
Methodology:
-
Sample Homogenization and Extraction: Similar to the total residue method, the tissue or milk sample is homogenized and extracted with a buffer. For tissues like liver and muscle, an additional step using acetonitrile and hexane may be employed to precipitate proteins and remove fats.[8]
-
Purification: The extract is cleaned up using solid-phase extraction (SPE) to isolate the DCCD and remove matrix interferences.[8][9]
-
Analysis: The purified extract is analyzed directly by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of DCCD.[8][9]
Comparison of Approaches
| Feature | Total Residue (as DCA) | Surrogate Marker (DCCD) |
| Analyte(s) Measured | All desfuroylceftiofur-related metabolites with an intact β-lactam ring. | A single, stable metabolite: desfuroylceftiofur cysteine disulfide. |
| Principle | Chemical conversion of all target residues to a single, stable derivative for analysis. | Direct measurement of a specific, abundant, and stable metabolite. |
| Advantages | - Provides a comprehensive measure of all potentially microbiologically active residues. - Established as the regulatory method in many regions.[4][5] | - Simpler analytical workflow (no derivatization step). - Potentially faster sample throughput. - May be more amenable to inclusion in multi-residue methods.[9] |
| Disadvantages | - More complex and time-consuming due to the derivatization step. - The chemical conversion steps can introduce variability. | - May not account for all microbiologically active residues, potentially underestimating the total residue concentration. - Requires validation to demonstrate a consistent correlation with the total residue method. |
| Regulatory Acceptance | Widely accepted and often the required method for regulatory compliance.[4][5] | Considered a promising alternative, with studies demonstrating its suitability as a surrogate marker.[8] |
Conclusion
Both the total residue method (measuring DCA) and the surrogate marker approach (measuring DCCD) are valid and robust for monitoring ceftiofur residues in animal-derived food products. The choice of method depends on the specific objectives of the analysis.
-
For regulatory compliance and comprehensive risk assessment , the total residue method remains the gold standard as it accounts for all potentially active metabolites.
-
For high-throughput screening, research applications, and inclusion in multi-residue methods , the surrogate marker approach using DCCD offers a simpler, faster, and effective alternative, provided its correlation with the total residue is well-established for the matrix of interest.
Researchers and drug development professionals should consider the specific requirements of their studies, including regulatory expectations, desired sample throughput, and the need for a comprehensive versus a representative measure of ceftiofur residues, when selecting the most appropriate analytical strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of ceftiofur residues in cow milk using commercial screening test kits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]
- 7. Determination of ceftiofur and its desfuroylceftiofur-related metabolites in swine tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Ceftiofur and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Ceftiofur and its primary active metabolite, desfuroylceftiofur. Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary medicine. Due to its rapid metabolism, the parent drug is often undetectable in biological matrices. Therefore, analytical methods typically focus on the detection of its major metabolite, desfuroylceftiofur, which can form a thiolactone derivative under acidic conditions. For regulatory purposes, all residues containing the beta-lactam ring are often converted to a single, stable derivative, desfuroylceftiofur acetamide (DCA), for quantification.
This document outlines the accuracy profiles and experimental protocols for the most common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Microbial Assays.
Metabolism of Ceftiofur
Ceftiofur is rapidly metabolized in the animal body. The initial and most significant step is the cleavage of the thioester bond, resulting in the formation of desfuroylceftiofur (DFC), the primary and microbiologically active metabolite. Under acidic conditions, DFC can cyclize to form Ceftiofur Thiolactone. For analytical purposes, a common strategy involves the hydrolysis of all ceftiofur-related metabolites to DFC, followed by a derivatization step with iodoacetamide to form the stable desfuroylceftiofur acetamide (DCA) for accurate quantification.
Metabolic and Derivatization Pathway of Ceftiofur.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the purpose of the analysis (e.g., routine monitoring vs. confirmatory analysis). The following tables summarize the performance characteristics of HPLC-UV, LC-MS/MS, and microbial assays for the determination of Ceftiofur and its metabolites.
Table 1: Performance Characteristics of HPLC-UV Methods
| Parameter | Matrix | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Linearity | Veterinary Oily Suspension | 0.01 - 0.16 mg/mL | 0.003 mg/mL | 0.01 mg/mL | 100.1 - 101.3% | < 2% | [1] |
| Linearity | Drug Substance | 20.0 - 120.0 µg/mL | - | - | - | - | [2] |
| LOD/LOQ | Horse Plasma & Synovial Fluid | 0 - 20 µg/mL | 0.36 µg/mL (plasma), 0.27 µg/mL (synovial fluid) | 0.5 µg/mL | - | - | [3] |
| Precision | Horse Plasma & Synovial Fluid | - | - | - | - | Intra-day: < 5%, Inter-day: < 10% | [3] |
Table 2: Performance Characteristics of LC-MS/MS Methods
| Parameter | Matrix | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Linearity | Porcine Feces | 5 - 1000 ng/g (Ceftiofur), 30 - 2000 ng/g (DCA) | 0.89 ng/g (Ceftiofur), 10.2 ng/g (DCA) | 2.67 ng/g (Ceftiofur), 30.7 ng/g (DCA) | Within-day: 90.7-106.8%, Between-day: 93.5-105.4% | Within-day: ≤ 12.5%, Between-day: ≤ 10.9% | [4][5][6][7] |
| Linearity | Bovine Tissues (Kidney, Liver, Muscle) | - | - | - | 97 - 107% | 3.4 - 11.0% | [8] |
| Linearity | Rinse Samples | 0.4 - 1.5 ppb | 0.15 ppb | 0.4 ppb | 80 - 120% | - | [8][9] |
| Linearity | Milk | 0.1 - 50 µg/kg | 0.05 µg/kg | 0.1 µg/kg | 82.52 - 105.86% | Intra-day: 2.95-9.82%, Inter-day: 6.41-7.43% | [10] |
Table 3: Performance Characteristics of Microbial Assays
| Parameter | Matrix | Linearity Range | LOD/Detection Capability | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Linearity | Powder for Injection | 2.0 - 8.0 µg/mL | - | - | - | Product A: 0.8%, Product B: 0.6% (Intra-day) | [11] |
| Linearity | Plasma | 0.4 - 40 µg/mL | 0.15 µg/mL | - | -4.2% (mean) | 10.3% (Intra-batch) | [11] |
| Detection Capability | Milk | - | Delvotest® SP NT: ~100 µg/kg | - | - | - | [3][12] |
| Sensitivity | Waste Milk | - | 100% for samples spiked at 100 ppb | - | - | - | [2][11] |
Note: Comprehensive quantitative validation data for microbial assays, particularly for linearity, accuracy, and precision in biological matrices, is limited in the available literature. The presented data for microbial assays may not be as extensive as that for chromatographic methods.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized experimental workflows for the analysis of Ceftiofur and its metabolites.
HPLC-UV and LC-MS/MS Sample Preparation and Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of Ceftiofur residues in biological matrices using chromatographic methods. This often involves a derivatization step to ensure all metabolites are converted to a single, stable compound for accurate quantification.
Chromatographic Analysis Workflow.
Detailed Protocol Steps:
-
Sample Preparation :
-
Extraction : Tissues are typically homogenized and extracted with a suitable buffer, such as phosphate buffer.[8] Milk samples may undergo protein precipitation with acetonitrile.
-
Hydrolysis : The extract is treated with a reducing agent, commonly dithiothreitol (DTE), to cleave the disulfide bonds of Ceftiofur metabolites, converting them to desfuroylceftiofur (DFC).[10]
-
Derivatization : DFC is then derivatized with iodoacetamide to form the stable desfuroylceftiofur acetamide (DCA).[10]
-
Cleanup : The derivatized sample is cleaned up using Solid Phase Extraction (SPE) to remove matrix interferences.[4][8]
-
-
Chromatographic Separation :
-
HPLC-UV : The cleaned extract is injected into an HPLC system equipped with a C18 column. The mobile phase is typically a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[1][2]
-
LC-MS/MS : For higher sensitivity and selectivity, an LC-MS/MS system is used. Separation is often achieved on a C18 or similar reversed-phase column with a mobile phase consisting of acidified water and an organic solvent.[4][9]
-
-
Detection :
Microbial Assay Workflow
Microbial assays are screening methods based on the inhibition of bacterial growth. These tests are generally less specific and quantitative than chromatographic methods but are often used for rapid screening of antibiotic residues.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of four commercial tests for detecting ceftiofur in waste milk bulk tank samples | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of four commercial tests for detecting ceftiofur in waste milk bulk tank samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of ceftiofur residues in cow milk using commercial screening test kits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Determination of Ceftiofur Residues: Focusing on LOD and LOQ
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the determination of ceftiofur and its residues, with a specific focus on the limits of detection (LOD) and quantification (LOQ). While direct quantification of the metabolite Ceftiofur Thiolactone is not a common regulatory or research practice due to its transient nature, this guide will delve into the standard analytical approaches that target the parent drug and its total residues, providing a comprehensive overview for professionals in drug development and food safety.
Ceftiofur, a third-generation cephalosporin antibiotic, is extensively used in veterinary medicine. Upon administration, it undergoes rapid metabolism, making the detection of the parent compound challenging. The primary analytical strategy, therefore, revolves around the quantification of total ceftiofur-related metabolites that retain the β-lactam ring. This is typically achieved by a chemical conversion of all relevant metabolites to a single, stable derivative, desfuroylceftiofur acetamide (DCA), which is then measured.
Understanding the Metabolism of Ceftiofur
Ceftiofur is quickly metabolized in the animal body. The initial and primary metabolic step is the cleavage of the thioester bond, leading to the formation of desfuroylceftiofur, which is the main microbiologically active metabolite.[1][2] Desfuroylceftiofur can then be further metabolized into various compounds, including this compound, particularly in urine. However, a significant portion of desfuroylceftiofur and its metabolites become covalently bound to proteins and other macromolecules.[1]
Due to this complex metabolic profile and the instability of individual metabolites, regulatory and research methods have adopted a total residue approach. This involves a hydrolysis step, typically using dithioerythritol (DTE), to cleave the disulfide bonds and release desfuroylceftiofur from its conjugated forms.[2][3] The released desfuroylceftiofur is then stabilized by derivatization with iodoacetamide to form the stable molecule, desfuroylceftiofur acetamide (DCA), which is quantifiable by chromatographic methods.[2][3][4]
The following diagram illustrates the metabolic pathway of ceftiofur and the rationale behind the analytical strategy focusing on DCA.
References
- 1. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]
- 2. Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ceftiofur and its desfuroylceftiofur-related metabolites in swine tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desfuroyl Ceftiofur S-Acetamide | 120882-25-9 | Benchchem [benchchem.com]
Comparative Guide to Certified Reference Materials for Ceftiofur and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) for the antibiotic Ceftiofur and its principal metabolites. The objective is to assist researchers, scientists, and drug development professionals in selecting the most suitable reference materials for their analytical needs, ensuring accuracy and reliability in research and quality control processes. This document outlines the available CRMs, presents a comparative analysis of their specifications, details relevant experimental protocols, and visualizes key metabolic and experimental workflows.
Introduction to Ceftiofur and its Metabolites
Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary medicine to treat bacterial infections in cattle, swine, and other animals. After administration, Ceftiofur is rapidly metabolized into several compounds, with the primary and microbiologically active metabolite being Desfuroylceftiofur. This metabolite can further conjugate with endogenous molecules such as cysteine to form Desfuroylceftiofur Cysteine Disulfide. Accurate quantification of Ceftiofur and its metabolites is crucial for pharmacokinetic studies, residue analysis in food products, and drug development. Certified Reference Materials are indispensable for ensuring the quality and validity of these analytical measurements.
Ceftiofur Metabolic Pathway
Ceftiofur undergoes rapid metabolism in the body. The initial and most significant step is the cleavage of the thioester bond, which releases the furoic acid moiety and forms the active metabolite, Desfuroylceftiofur. Desfuroylceftiofur can then form disulfide bonds with sulfhydryl-containing molecules like cysteine.
Comparison of Certified Reference Materials
The following tables provide a comparative overview of commercially available CRMs for Ceftiofur and its key metabolite, Desfuroylceftiofur. The information is compiled from major suppliers, including United States Pharmacopeia (USP), Sigma-Aldrich (a distributor of USP and pharmaceutical secondary standards), and LGC Standards (a distributor for Toronto Research Chemicals - TRC).
Note: The exact purity, certified concentration, and uncertainty values are lot-specific and must be obtained from the Certificate of Analysis (CoA) provided by the supplier with each specific lot.
Ceftiofur and its Salts
| Parameter | USP | Sigma-Aldrich (Secondary Standard) | LGC Standards (TRC) |
| Product Name | Ceftiofur Hydrochloride | Ceftiofur Sodium | Ceftiofur |
| CAS Number | 103980-44-5 | 104010-37-9 | 80370-57-6 |
| Format | Neat Solid | Neat Solid | Neat Solid |
| Certified Purity | Please refer to the CoA for the specific lot. | Please refer to the CoA for the specific lot. | Please refer to the CoA for the specific lot. |
| Uncertainty | Please refer to the CoA for the specific lot. | Please refer to the CoA for the specific lot. | Please refer to the CoA for the specific lot. |
| Traceability | Primary Standard | Traceable to USP primary standard.[1] | Characterized by TRC. |
| Supplier | USP | Sigma-Aldrich | LGC Standards (for TRC) |
Desfuroylceftiofur Metabolite
| Parameter | LGC Standards (TRC) |
| Product Name | Desfuroylceftiofur |
| CAS Number | 120882-25-9 |
| Format | Neat Solid |
| Purity | >85%[2] (Please refer to the CoA for the specific lot for exact purity) |
| Uncertainty | Please refer to the CoA for the specific lot. |
| Traceability | Characterized by TRC. |
| Supplier | LGC Standards (for TRC) |
Experimental Protocols
Accurate comparison of CRMs requires robust and validated analytical methods. Below is a representative experimental protocol for the quantification of Ceftiofur and its metabolites in a biological matrix (e.g., plasma) using High-Performance Liquid Chromatography (HPLC) with UV detection. This protocol is a synthesis of methodologies described in the scientific literature.
Objective: To compare the performance of Ceftiofur CRMs from different suppliers by preparing standard solutions and analyzing them using a validated HPLC-UV method.
Materials:
-
Ceftiofur CRMs from at least two different suppliers.
-
HPLC grade acetonitrile, methanol, and water.
-
Reagent grade formic acid.
-
Volumetric flasks and pipettes.
-
Analytical balance.
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Procedure:
-
Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of each Ceftiofur CRM into separate 10 mL volumetric flasks.
-
Dissolve the CRM in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to volume with the solvent and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations ranging from, for example, 0.1 µg/mL to 50 µg/mL.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting condition could be 10% acetonitrile, ramping up to 90% over a set time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 292 nm.
-
-
Data Analysis and Comparison:
-
Generate a calibration curve for each CRM by plotting the peak area against the concentration.
-
Compare the slope, intercept, and correlation coefficient (R²) of the calibration curves. Significant differences may indicate variations in the certified purity of the CRMs.
-
Calculate the response factor (peak area/concentration) for each CRM at a specific concentration. A consistent response factor across different CRMs indicates comparable performance.
-
Experimental Workflow for CRM Comparison
The following diagram illustrates a typical workflow for the comparison of CRMs from different suppliers.
Conclusion
The selection of high-quality Certified Reference Materials is fundamental to achieving accurate and reproducible results in the analysis of Ceftiofur and its metabolites. While major suppliers like USP, Sigma-Aldrich, and LGC Standards (for TRC) provide a range of CRMs for these compounds, a direct comparison of their performance requires careful evaluation of their respective Certificates of Analysis. Researchers are strongly encouraged to obtain and review the CoA for the specific lot of any CRM they purchase. The experimental protocol outlined in this guide provides a framework for an in-house comparison of CRMs, enabling laboratories to make an informed decision based on their specific analytical requirements and quality systems.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Ceftiofur Thiolactone
Disclaimer: No specific Safety Data Sheet (SDS) for Ceftiofur Thiolactone (CAS No. 120882-23-7) was located. The following guidance is based on safety data for closely related compounds, namely Ceftiofur Hydrochloride and Ceftiofur Sodium, and general safety protocols for handling cephalosporin antibiotics. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new chemical.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance on personal protective equipment, operational plans, and disposal.
Personal Protective Equipment (PPE)
Given that Ceftiofur and related compounds can cause allergic skin and respiratory reactions, a comprehensive PPE strategy is crucial.[1][2][3][4]
Eye and Face Protection:
-
Wear safety glasses with side shields or goggles.[5]
-
If there is a potential for splashing or generation of aerosols, a face shield is recommended.[5]
Skin Protection:
-
Gloves: Impervious gloves are recommended.[1] Given the lack of specific breakthrough time data for this compound, selecting a glove material with broad chemical resistance is advisable. Nitrile gloves are a common choice in laboratory settings, but their efficacy against this specific compound is not documented. For extended contact, consider double-gloving.[4] Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical is suspected.
-
Lab Coat/Coveralls: A lab coat or protective coveralls should be worn to prevent skin contact.[4][5]
Respiratory Protection:
-
In case of inadequate ventilation or when handling the powder form where dust may be generated, respiratory protection should be worn.[1][2]
-
If an Occupational Exposure Limit (OEL) is exceeded, an appropriate respirator should be used.[4]
Summary of Recommended PPE
| Protection Type | Recommendation |
| Eye/Face | Safety glasses with side shields or goggles. Face shield for splash risk.[5] |
| Hand | Impervious gloves (e.g., Nitrile). Consider double-gloving for extended contact.[1][4] |
| Body | Laboratory coat or protective coveralls.[4][5] |
| Respiratory | Use in a well-ventilated area. Respirator required if dust/aerosols are generated or OEL is exceeded.[1][2][4] |
Operational Plan: Safe Handling Procedures
Adherence to proper handling procedures is critical to minimize exposure risk.
Engineering Controls:
-
Handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, use a chemical fume hood or other ventilated enclosure.
General Hygiene and Handling Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2]
-
Keep containers tightly closed when not in use.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential development of antibiotic resistance.[5][6]
Waste Categorization:
-
Unused this compound and concentrated stock solutions should be treated as hazardous chemical waste.[7]
-
Contaminated lab supplies (e.g., gloves, pipette tips, paper towels) should also be disposed of as hazardous waste.
Disposal Procedure:
-
Collect all waste in a designated, properly labeled, and sealed container for chemical waste.
-
Do not mix with other waste streams unless compatible.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[7]
-
Empty containers should be disposed of as unused product unless thoroughly decontaminated.[5]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Cleanup:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Personal Protection: Don the appropriate PPE as outlined above before attempting to clean the spill.
-
Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Cleanup: Collect the absorbed or spilled material and place it in a sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[1]
Visual Guidance: Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for safely handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
